Product packaging for Tos-PEG3-methyl ester(Cat. No.:)

Tos-PEG3-methyl ester

Cat. No.: B13718833
M. Wt: 346.4 g/mol
InChI Key: YTDWINDLRWJVDI-UHFFFAOYSA-N
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Description

Tos-PEG3-methyl ester is a useful research compound. Its molecular formula is C15H22O7S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O7S B13718833 Tos-PEG3-methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O7S

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 3-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]propanoate

InChI

InChI=1S/C15H22O7S/c1-13-3-5-14(6-4-13)23(17,18)22-12-11-21-10-9-20-8-7-15(16)19-2/h3-6H,7-12H2,1-2H3

InChI Key

YTDWINDLRWJVDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCC(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Tos-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Tos-PEG3-methyl ester, a versatile heterobifunctional crosslinker. This document is intended to serve as a valuable resource for researchers in bioconjugation, drug delivery, and proteomics.

Core Chemical Properties

This compound is a polyethylene (B3416737) glycol (PEG) linker functionalized with a tosyl group at one terminus and a methyl ester at the other. The presence of the hydrophilic PEG chain enhances the water solubility of molecules to which it is conjugated.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name Propanoic acid, 3-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]-, methyl ester[3]
Molecular Formula C₁₅H₂₂O₇S[4]
Molecular Weight 346.4 g/mol [4]
CAS Number 2468714-93-2[5]
Appearance Solid or liquid[2]
Purity Typically ≥95%[6]
Storage Store at -20°C, keep dry and avoid sunlight[7]

Reactivity and Functional Groups

The utility of this compound stems from its two distinct functional groups:

  • Tosyl Group (Tos) : The tosyl group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution.[1][8] This allows for efficient conjugation to nucleophiles such as the primary amines (e.g., lysine (B10760008) residues in proteins) and thiols (e.g., cysteine residues).[8]

  • Methyl Ester Group : The methyl ester can be hydrolyzed under strong basic conditions to yield a carboxylic acid.[1] This unmasked carboxyl group can then be activated (e.g., with EDC/NHS) for subsequent conjugation to primary amines.

Applications in Research and Drug Development

This compound is a valuable tool in a variety of applications, including:

  • Bioconjugation : The tosyl group's reactivity towards nucleophiles makes this linker ideal for attaching the PEG spacer to proteins, peptides, and other biomolecules. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profile of therapeutic proteins.

  • PROTAC® Development : As a PEG-based linker, this compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][10][11] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker component can enhance the solubility and cell permeability of the PROTAC.

  • Surface Modification : The linker can be used to modify surfaces, such as nanoparticles and self-assembled monolayers, to introduce a hydrophilic PEG layer, which can reduce non-specific protein binding.

Experimental Protocols

The following are representative protocols for the use of this compound in common applications. Researchers should optimize these protocols for their specific molecules and experimental conditions.

General Protocol for Conjugation to a Primary Amine

This protocol describes the reaction of the tosyl group with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Aprotic polar solvent (e.g., DMSO, DMF)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Reaction buffer (e.g., PBS, HEPES, borate (B1201080) buffer, pH 7-9)

Procedure:

  • Dissolve the amine-containing molecule in the reaction buffer.

  • Dissolve this compound in a small amount of aprotic polar solvent.

  • Add the this compound solution to the amine-containing molecule solution.

  • Add the tertiary amine base to the reaction mixture. The final concentration of the base will depend on the specific reactants.

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purify the conjugate using a suitable method (e.g., dialysis, size exclusion chromatography).

Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methyl ester to a carboxylic acid.

Materials:

  • This compound conjugate

  • Aqueous base (e.g., 1 M NaOH)

  • Acid for neutralization (e.g., 1 M HCl)

Procedure:

  • Dissolve the this compound conjugate in a suitable solvent.

  • Add the aqueous base to the solution.

  • Stir the reaction at room temperature and monitor the hydrolysis by LC-MS.

  • Once the reaction is complete, neutralize the solution with the acid.

  • Purify the resulting carboxylic acid-terminated conjugate.

Quantitative Data

Table 2: Spectral Data for this compound

Data TypeDescriptionSource
¹H NMR Spectrum available from supplier.[6]

Table 3: Solubility of a Structurally Related Compound (Tos-PEG3)

SolventSolubilitySource
Water 10 mg/mL (with sonication)[2]
DMSO 100 mg/mL (with sonication and warming)[2]
Ethanol 100 mg/mL (with sonication)[2]

Note: This solubility data is for the related compound Tos-PEG3 and should be used as an estimation for this compound.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

G cluster_reactants Reactants cluster_reaction Bioconjugation cluster_products Products Tos-PEG3-Me This compound Conjugation Nucleophilic Substitution (pH 7-9, Amine Base) Tos-PEG3-Me->Conjugation Biomolecule Biomolecule (e.g., Protein with -NH2) Biomolecule->Conjugation Conjugate Biomolecule-PEG3-methyl ester Conjugation->Conjugate Tosyl_LG Tosyl Leaving Group Conjugation->Tosyl_LG

Caption: Workflow for the bioconjugation of a biomolecule using this compound.

G cluster_synthesis PROTAC Synthesis Workflow POI_Ligand Protein of Interest (POI) Ligand with reactive group Step1 Step 1: Conjugate POI Ligand to Tos-PEG3-Me POI_Ligand->Step1 Tos-PEG3-Me This compound Tos-PEG3-Me->Step1 E3_Ligand E3 Ligase Ligand with reactive group Step3 Step 3: Couple to E3 Ligase Ligand E3_Ligand->Step3 Intermediate POI-PEG3-Me Intermediate Step1->Intermediate Step2 Step 2: Hydrolyze Methyl Ester Intermediate->Step2 Intermediate_COOH POI-PEG3-COOH Step2->Intermediate_COOH Intermediate_COOH->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

Caption: A logical workflow for the synthesis of a PROTAC using this compound.

Safety and Handling

A safety data sheet (SDS) for this compound may be available from the supplier.[5][12] It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For a similar, non-hazardous PEG-maleimide compound, no specific first aid measures are required for eye contact, skin contact, or ingestion beyond precautionary flushing and washing. However, it is always best to consult the specific SDS for the product being used. For a generic fatty acid methyl ester, it is not classified as hazardous.[13]

Ordering and Availability

This compound is commercially available from various suppliers of biochemicals and PEG linkers.[5][6] It is typically sold in quantities ranging from milligrams to grams.

References

In-Depth Technical Guide to Tos-PEG3-Methyl Ester: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-methyl ester is a heterobifunctional crosslinker containing a tosyl group and a methyl ester. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to amine, thiol, or hydroxyl groups on target molecules. The hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and can reduce aggregation of the conjugated molecule. The terminal methyl ester provides a site for further modification, typically through hydrolysis to the corresponding carboxylic acid, which can then be activated for amide bond formation. These characteristics make this compound a valuable tool in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras).

Chemical Structure and Properties

The chemical structure of this compound is characterized by a p-toluenesulfonyl group linked to a triethylene glycol spacer, which is terminated with a methyl ester.

Systematic Name: Methyl 3-(2-(2-(tosyloxy)ethoxy)ethoxy)propanoate

PropertyValueReference
Molecular Formula C₁₅H₂₂O₇S[1]
Molecular Weight 346.4 g/mol [1]
CAS Number 2468714-93-2[1]
Appearance Colorless to light yellow oil or solid[2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF) and has increased water solubility due to the PEG chain.[3]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process:

  • Esterification: Formation of the methyl ester from a suitable PEGylated alcohol precursor.

  • Tosylation: Introduction of the tosyl group onto the terminal hydroxyl group of the PEG chain.

Synthetic Pathway Visualization

Synthesis_Pathway cluster_0 Route A: Esterification then Tosylation cluster_1 Route B: Tosylation then Esterification TEG_MeO Triethylene glycol monomethyl ether Hydroxy_PEG_Ester Hydroxy-PEG3-methyl ester TEG_MeO->Hydroxy_PEG_Ester Michael Addition Me_Acrylate Methyl acrylate (B77674) Me_Acrylate->Hydroxy_PEG_Ester Final_Product_A This compound Hydroxy_PEG_Ester->Final_Product_A Tosylation TsCl_A Tosyl Chloride (TsCl) TsCl_A->Final_Product_A Base_A Base (e.g., Pyridine (B92270), Et3N) Base_A->Final_Product_A TEG_MeO_B Triethylene glycol monomethyl ether Tos_PEG_OH Tos-PEG3-OH TEG_MeO_B->Tos_PEG_OH Tosylation TsCl_B Tosyl Chloride (TsCl) TsCl_B->Tos_PEG_OH Base_B Base (e.g., Pyridine) Base_B->Tos_PEG_OH Final_Product_B This compound Tos_PEG_OH->Final_Product_B Williamson Ether Synthesis Me_3_Bromo Methyl 3-bromopropanoate (B1231587) Me_3_Bromo->Final_Product_B Base_C Base (e.g., NaH) Base_C->Final_Product_B

Caption: Proposed synthetic routes for this compound.

Experimental Protocols

Route A: Esterification followed by Tosylation

This route involves the initial formation of the methyl ester followed by the tosylation of the terminal hydroxyl group.

Step 1: Synthesis of Methyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (Hydroxy-PEG3-methyl ester)

  • Principle: A Michael addition of triethylene glycol monomethyl ether to methyl acrylate.

  • Reagents:

  • Procedure:

    • To a solution of triethylene glycol monomethyl ether in methanol, add a catalytic amount of sodium methoxide.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add methyl acrylate dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with a weak acid (e.g., ammonium (B1175870) chloride solution).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired hydroxyl-PEG-methyl ester.

Step 2: Synthesis of this compound

  • Principle: Tosylation of the primary alcohol using p-toluenesulfonyl chloride in the presence of a base.[2]

  • Reagents:

    • Methyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (1 equivalent)

    • p-Toluenesulfonyl chloride (1.2 equivalents)

    • Pyridine (solvent and base) or Triethylamine (base) in Dichloromethane (solvent)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount, if using triethylamine)

  • Procedure (using Pyridine):

    • Dissolve the hydroxyl-PEG-methyl ester in pyridine and cool the solution to 0 °C.[2]

    • Slowly add p-toluenesulfonyl chloride to the stirred solution.[2]

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-12 hours.[2]

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into cold water and extract with diethyl ether or dichloromethane.[2]

    • Wash the organic layer sequentially with cold dilute HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

    • Purify by column chromatography on silica gel.

Route B: Tosylation followed by Esterification

This alternative route involves the initial tosylation of the PEG precursor.

Step 1: Synthesis of 2-(2-(2-(Tosyloxy)ethoxy)ethoxy)ethanol (Tos-PEG3-OH)

  • Principle: Monotosylation of a symmetrical diol can be challenging. A more controlled approach starts with triethylene glycol monomethyl ether.

  • Reagents:

    • Triethylene glycol monomethyl ether (1 equivalent)

    • p-Toluenesulfonyl chloride (1.2 equivalents)

    • Pyridine (solvent and base)

  • Procedure:

    • Follow a similar procedure to the tosylation step in Route A, using triethylene glycol monomethyl ether as the starting alcohol.

Step 2: Synthesis of this compound

  • Principle: Williamson ether synthesis between the tosylated PEG alcohol and a suitable methyl ester precursor.

  • Reagents:

    • Tos-PEG3-OH (1 equivalent)

    • Methyl 3-bromopropanoate (1.1 equivalents)

    • Sodium hydride (NaH) (1.2 equivalents)

    • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Procedure:

    • To a solution of Tos-PEG3-OH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

    • Cool the reaction back to 0 °C and add methyl 3-bromopropanoate dropwise.

    • Let the reaction proceed at room temperature overnight.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Characterization Data (Hypothetical)

As detailed experimental data for this specific molecule is not widely published, the following represents expected characterization data based on its structure and the analysis of similar compounds.

Technique Expected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.15 (t, 2H, -CH₂-OTs), 3.75-3.55 (m, 10H, PEG -CH₂-), 3.68 (s, 3H, -OCH₃), 2.75 (t, 2H, -CH₂-COOCH₃), 2.45 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ 172.0 (C=O), 145.0 (Ar-C), 133.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-CH), 71.0-68.0 (PEG -CH₂-), 51.5 (-OCH₃), 36.0 (-CH₂-COOCH₃), 21.5 (Ar-CH₃).
Mass Spec (ESI-MS) m/z calculated for C₁₅H₂₂O₇SNa [M+Na]⁺: 369.10. Expected observed peak at or near this value.
Purity (HPLC) >95% (typical for commercially available products)

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications:

  • Bioconjugation: The tosyl group can be used to conjugate the PEG linker to proteins, peptides, or other biomolecules containing nucleophilic groups. This can improve the pharmacokinetic properties of the biomolecule.

  • PROTAC Development: As a PEG-based linker, it can be used in the synthesis of PROTACs to connect a target protein-binding ligand and an E3 ligase-binding ligand. The PEG chain can enhance the solubility and cell permeability of the PROTAC molecule.[4][5]

  • Drug Delivery: The linker can be incorporated into drug delivery systems to attach drugs to nanoparticles, liposomes, or polymers. The methyl ester can be hydrolyzed to a carboxylic acid for further functionalization.

  • Surface Modification: It can be used to modify surfaces to introduce PEG chains, which can reduce non-specific binding and improve biocompatibility.

Conclusion

References

A Technical Guide to the Mechanism and Application of Tos-PEG3-Methyl Ester in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tos-PEG3-methyl ester is a versatile heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique chemical architecture, featuring a tosyl group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester, provides a powerful tool for covalently linking molecules of interest. This guide elucidates the core mechanism of action of this compound, details its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provides insights into its chemical properties and experimental utility.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for this compound revolves around the tosyl group, which functions as an excellent leaving group in nucleophilic substitution reactions[1][2][3]. The tosylate is the conjugate base of a strong acid (p-toluenesulfonic acid), making it a stable species when it detaches.

This reactivity allows for the covalent attachment of the PEG linker to a variety of nucleophiles, such as amines (-NH2), thiols (-SH), and hydroxyls (-OH), which are commonly found on biomolecules like proteins, peptides, and antibodies. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom attached to the tosyl group, displacing the tosylate.

The hydrophilic PEG3 spacer enhances the aqueous solubility of the resulting conjugate, which can be advantageous for improving the pharmacokinetic properties of therapeutic agents[1][3][4]. The terminal methyl ester provides an additional functional handle that can be hydrolyzed under basic conditions to reveal a carboxylic acid, enabling further conjugation possibilities[1][2][3].

Application in PROTAC Synthesis

A prominent application of this compound is in the synthesis of PROTACs[5][6][7][8]. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein[5]. The linker component of a PROTAC is crucial for connecting the target protein ligand and the E3 ligase ligand at an optimal distance and orientation.

In this context, this compound serves as a foundational piece for building the final PROTAC linker. The tosyl group can be reacted with a nucleophilic moiety on either the target protein ligand or the E3 ligase ligand. Following this initial conjugation, the methyl ester can be hydrolyzed to a carboxylic acid, which is then activated (e.g., as an NHS ester) for reaction with an amine on the second ligand, thus completing the synthesis of the PROTAC molecule.

Physicochemical and Reactivity Data

While specific kinetic data for this compound is not extensively published in readily available datasheets, its reactivity is characteristic of alkyl tosylates. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C15H22O7S[9]
Molecular Weight 346.40 g/mol [1][2]
Appearance Colorless to light yellow oil-
Solubility Soluble in DMSO, DMF, DCM[10]
Storage Conditions -20°C[3][10]

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general framework for the reaction of this compound with a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Dissolve the amine-containing substrate in the anhydrous solvent under an inert atmosphere.

  • Add a stoichiometric equivalent or a slight excess of this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) to drive the reaction to completion.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be purified using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or preparative HPLC) to isolate the desired product.

Protocol for Methyl Ester Hydrolysis

Materials:

  • PEG-linked product from the previous step

  • Aqueous base solution (e.g., 1 M Sodium Hydroxide)

  • Organic co-solvent (e.g., Methanol or THF)

  • Acid for neutralization (e.g., 1 M Hydrochloric Acid)

Procedure:

  • Dissolve the PEG-linked product in the organic co-solvent.

  • Add the aqueous base solution to the mixture.

  • Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC or LC-MS.

  • Once the hydrolysis is complete, carefully neutralize the reaction mixture with the acid solution to a pH of approximately 7.

  • The product can then be extracted with an organic solvent or purified directly.

Visualizing the Mechanism and Workflow

Chemical Reactivity of this compound

G cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products Tos_PEG_Ester This compound Reaction_Step Nucleophilic Attack Tos_PEG_Ester->Reaction_Step Nucleophile Nucleophile (R-NH2, R-SH) Nucleophile->Reaction_Step Conjugate R-NH-PEG3-Methyl Ester or R-S-PEG3-Methyl Ester Reaction_Step->Conjugate Tosyl_LG Tosyl Leaving Group Reaction_Step->Tosyl_LG

Caption: SN2 reaction mechanism of this compound.

Workflow for PROTAC Synthesis

G Start Start Materials: - this compound - Target Ligand (with Nucleophile) - E3 Ligase Ligand (with Amine) Step1 Step 1: Conjugate Target Ligand (Nucleophilic Substitution) Start->Step1 Intermediate1 Intermediate: Target Ligand-PEG3-Methyl Ester Step1->Intermediate1 Step2 Step 2: Hydrolyze Methyl Ester Intermediate1->Step2 Intermediate2 Intermediate: Target Ligand-PEG3-COOH Step2->Intermediate2 Step3 Step 3: Activate Carboxylic Acid (e.g., NHS Ester Formation) Intermediate2->Step3 Intermediate3 Intermediate: Activated Linker Step3->Intermediate3 Step4 Step 4: Conjugate E3 Ligase Ligand (Amide Bond Formation) Intermediate3->Step4 End Final PROTAC Molecule Step4->End

Caption: Synthetic workflow for PROTAC construction.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Tos-PEG3-methyl ester

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound (Tosyl-polyethylene glycol (3 units)-methyl ester). This bifunctional linker is increasingly utilized in bioconjugation, proteomics, and the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding its solubility and stability is critical for its effective handling, storage, and application in synthetic workflows.

This compound incorporates three key structural features that dictate its chemical behavior:

  • A Tosyl (Tosylate) Group: An excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyls for conjugation purposes.

  • A Triethylene Glycol (PEG3) Spacer: A short, hydrophilic polyethylene (B3416737) glycol chain that enhances aqueous solubility and provides spatial separation between conjugated molecules.

  • A Methyl Ester Group: A terminal group that can be hydrolyzed to a carboxylic acid, offering an additional handle for subsequent chemical modifications.

Solubility Profile

The solubility of this compound is primarily governed by its hydrophilic PEG3 core. While specific quantitative data for this exact compound is not extensively published, a qualitative and estimated solubility profile can be derived from the general properties of PEG derivatives and related molecules.[1][2][3][] The presence of the hydrophobic tosyl group may slightly reduce aqueous solubility compared to a non-functionalized PEG chain.

Estimated Solubility in Common Laboratory Solvents

The following table summarizes the expected solubility of this compound. These values are estimations based on the behavior of similar short-chain PEG compounds and should be confirmed experimentally for specific applications.

SolventAbbreviationExpected SolubilityNotes
Water & Aqueous BuffersH₂O, PBSSolubleThe hydrophilic PEG chain confers good solubility in aqueous media.[1][2][]
Dimethyl SulfoxideDMSOHighly SolubleA polar aprotic solvent that is an excellent solvent for a wide range of PEG derivatives.[3][6][7]
DimethylformamideDMFHighly SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving functionalized PEGs.
DichloromethaneDCMSolubleA common organic solvent suitable for dissolving PEG linkers.
ChloroformCHCl₃SolubleAnother chlorinated solvent in which PEG compounds are generally soluble.[3]
Methanol / EthanolMeOH / EtOHSolubleShort-chain alcohols are generally good solvents for PEG derivatives.[]
Toluene-Less SolubleSolubility may be limited but can be improved by gentle heating.[3]
Diethyl EtherEt₂OInsolublePEGs are generally not soluble in ether.[3]

Stability Profile

The stability of this compound is dictated by the chemical lability of its two functional ends: the tosylate ester and the methyl ester. Degradation typically occurs via hydrolysis or nucleophilic substitution.

Chemical Structure and Potential Degradation Pathways

The diagram below illustrates the structure of this compound and its primary degradation pathways.

Caption: Structure and primary degradation routes of this compound.

Impact of pH and Temperature

The stability of the molecule is highly dependent on the pH and temperature of the solution. The tosyl group is relatively stable under neutral and acidic conditions but becomes a target for hydrolysis or substitution under basic conditions.[8][9] The methyl ester is susceptible to hydrolysis under both strong acidic and, more rapidly, basic conditions.[1][10]

ConditionpH RangeStability of Methyl EsterStability of Tosyl GroupGeneral Recommendation
Strongly Acidic < 4Susceptible to slow hydrolysis.Generally stable.Avoid prolonged storage. Use for reactions if ester hydrolysis is intended.
Mildly Acidic to Neutral 4 - 7Generally stable.Stable.[8]Optimal Range. Recommended for storage of stock solutions and conjugation reactions.
Mildly Basic 7 - 9Slow hydrolysis may occur over time.Stable, but reactivity with nucleophiles increases.Suitable for conjugation reactions with amines, but use fresh solutions.
Strongly Basic > 9Rapid hydrolysis occurs.[1]Susceptible to hydrolysis and elimination reactions.Avoid unless hydrolysis of the ester and/or reaction of the tosyl group is desired.

Storage Recommendations: For long-term storage, the compound should be kept as a solid at -20°C.[11] Stock solutions should be prepared fresh in an appropriate anhydrous organic solvent like DMSO or DMF. If aqueous buffers are required, they should be in the pH 6.0-7.5 range and used promptly.

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

Protocol: Kinetic Solubility Assessment

This protocol provides a high-throughput method to determine the kinetic solubility of a compound, often used in early drug discovery. It relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.

Caption: Workflow for kinetic solubility determination.

Methodology:

  • Materials:

    • This compound

    • Anhydrous DMSO

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 96-well microtiter plates (polypropylene for storage, clear for analysis)

    • Plate shaker

    • Nephelometer or HPLC-UV system

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

    • Create a serial dilution of the stock solution in DMSO in a polypropylene (B1209903) 96-well plate.

    • In a separate clear 96-well analysis plate, add 198 µL of PBS buffer to each well.

    • Transfer 2 µL of the DMSO stock solutions (from step 2) to the corresponding wells of the analysis plate. This creates a 1:100 dilution and initiates precipitation of insoluble compound.

    • Seal the analysis plate and shake at room temperature for approximately 2 hours.

    • Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

    • Alternative Analysis: For a more quantitative result, centrifuge the plate to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.

Protocol: HPLC-Based Stability Assessment

This protocol outlines a method to evaluate the stability of this compound under various stressed conditions (e.g., different pH values and temperatures). The degradation is monitored by the decrease in the peak area of the parent compound over time.

Methodology:

  • Materials & Equipment:

    • This compound

    • HPLC-grade acetonitrile (B52724) (ACN) and water

    • Formic acid (FA) or Trifluoroacetic acid (TFA)

    • Buffers of various pH values (e.g., pH 4, 7, 9)

    • HPLC system with UV detector (detection at ~225 nm for the tosyl group)

    • C18 reverse-phase HPLC column

    • Temperature-controlled incubators or water baths

  • Procedure:

    • Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound from its potential degradation products (e.g., Tos-PEG3-acid and HO-PEG3-methyl ester).

      • Mobile Phase A: 0.1% FA in Water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes is a good starting point.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30-40 °C

    • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in different buffers (pH 4, 7, 9).

    • Incubation: Store aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition, quench any reaction if necessary (e.g., by neutralizing the pH or diluting in mobile phase), and inject it into the HPLC system.

    • Data Analysis:

      • Record the peak area of the parent this compound at each time point.

      • Plot the percentage of the remaining parent compound against time for each condition.

      • Calculate the degradation rate or half-life (t½) under each condition to quantify stability.

This guide serves as a foundational resource for researchers working with this compound. Experimental verification of the estimated solubility and stability profiles is strongly recommended to ensure the success of synthetic and biological applications.

References

Applications of Tosylated PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Polyethylene glycol (PEG) linkers are integral to modern bioconjugation, drug delivery, and materials science. Their unique properties, including biocompatibility, non-immunogenicity, and solubility in both aqueous and organic media, make them ideal for modifying molecules, surfaces, and nanoparticles.[1][2] Among the various activated PEG derivatives, tosylated PEGs stand out due to the exceptional reactivity of the tosyl (tosylate) group. This technical guide provides an in-depth exploration of the applications of tosylated PEG linkers, complete with quantitative data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.

The Chemistry of Tosylated PEG Linkers

A tosylated PEG linker is a PEG polymer chain where one or both terminal hydroxyl groups have been functionalized with a p-toluenesulfonyl (tosyl) group. The tosyl group is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic substitution.[3][4] This allows for efficient and stable covalent bond formation with a variety of nucleophiles, including amines (-NH2), thiols (-SH), and hydroxyls (-OH).[3][5] The reaction with amine groups is particularly robust and is typically carried out at a pH of 8.0 to 9.5.[1][5]

This reactivity forms the basis of the widespread applications of tosylated PEG linkers, which are available as monofunctional (mPEG-Tos), homobifunctional (Tos-PEG-Tos), and heterobifunctional (e.g., Tos-PEG-Azide) reagents.[3][][7]

G Tos_PEG Tosylated PEG (R-PEG-OTs) Nucleophiles Nucleophiles Tos_PEG->Nucleophiles reacts with Amine Amine (R'-NH₂) Nucleophiles->Amine Thiol Thiol (R'-SH) Nucleophiles->Thiol Hydroxyl Hydroxyl (R'-OH) Nucleophiles->Hydroxyl Conjugate_Amine Amine Conjugate (R-PEG-NH-R') Amine->Conjugate_Amine forms Conjugate_Thiol Thioether Conjugate (R-PEG-S-R') Thiol->Conjugate_Thiol forms Conjugate_Hydroxyl Ether Conjugate (R-PEG-O-R') Hydroxyl->Conjugate_Hydroxyl forms

Caption: General reaction scheme of tosylated PEG with various nucleophiles.

Core Applications in Research and Development

Bioconjugation and PEGylation

PEGylation, the process of attaching PEG chains to molecules, is a cornerstone of biopharmaceutical development. It is used to improve the stability, solubility, and pharmacokinetic profiles of therapeutic proteins, peptides, and small molecules.[8][9][10] Tosylated PEGs are highly effective reagents for this purpose, readily reacting with primary amines on lysine (B10760008) residues or the N-terminus of proteins to form stable conjugates.[1] This modification can shield the therapeutic molecule from enzymatic degradation and reduce its immunogenicity, leading to a longer circulation half-life in the bloodstream.[10][11]

Drug Delivery Systems

Tosylated PEG linkers are crucial components in advanced drug delivery systems.[12][13] They are used to connect therapeutic agents to targeting moieties like antibodies, creating Antibody-Drug Conjugates (ADCs) that deliver cytotoxic payloads specifically to cancer cells.[10][14] Furthermore, they are widely used in the surface functionalization of nanoparticles and liposomes.[9][15] Attaching PEG chains to a nanoparticle surface creates a hydrophilic shield that prevents opsonization (recognition by the immune system) and subsequent clearance, a concept known as "stealth" technology.[16] This prolonged circulation allows the nanoparticles to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.

G cluster_0 Nanoparticle Construction cluster_1 Systemic Circulation & Targeting cluster_2 Cellular Action NP_Core Nanoparticle Core (e.g., Lipid, Polymer) Functionalized_NP Functionalized Nanoparticle NP_Core->Functionalized_NP Drug Therapeutic Drug Drug->Functionalized_NP Tos_PEG Tos-PEG-Ligand (Heterobifunctional Linker) Tos_PEG->Functionalized_NP Injection Injection Circulation Prolonged Circulation (Stealth Effect) Injection->Circulation Target_Cell Target Cell (e.g., Tumor Cell) Circulation->Target_Cell binds to Receptor Cell Surface Receptor Internalization Internalization Target_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Signaling Signaling Pathway Modulation Drug_Release->Signaling

Caption: Logical workflow for a targeted drug delivery system using PEG linkers.
Surface Modification

The ability to modify surfaces is critical for improving the biocompatibility of medical devices and developing advanced biosensors.[9][] Tosylated PEGs can be grafted onto surfaces that have been pre-functionalized with nucleophilic groups (e.g., amines). This PEG layer minimizes non-specific protein adsorption, which is a common cause of biofouling and adverse biological responses.[14][] This makes tosylated PEGs valuable for coating materials used in implants, catheters, and diagnostic tools.

Hydrogel Formation

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the properties of natural tissues.[][] Homobifunctional tosylated PEGs (Tos-PEG-Tos) are effective crosslinkers for hydrogel synthesis. When reacted with multifunctional nucleophiles, such as diamines or dithiols, they form a stable, cross-linked hydrogel network. The properties of these hydrogels (e.g., stiffness, degradation rate) can be tuned by varying the molecular weight of the PEG and the nature of the crosslinker. These materials are widely used in tissue engineering, regenerative medicine, and for creating matrices for controlled drug release.[][20]

Quantitative Data Summary

The efficiency of synthesizing tosylated PEG linkers is a critical factor for their application. The following tables summarize representative yields for the synthesis of various functionalized PEG derivatives starting from PEG-diols, a common precursor.

Table 1: Yields for Monotosylation of PEG-diols

PEG MW ( g/mol ) Method Yield of Mono-tosylate Reference
1,450 Silver Oxide (Ag₂O) / KI 71-76% [16][21]
4,600 Silver Oxide (Ag₂O) / KI 71-76% [16][21]

| 20,000 | Silver Oxide (Ag₂O) / KI | 71-76% |[16][21] |

Table 2: Synthesis Efficiency for Heterobifunctional PEGs from α-Tosyl-ω-hydroxyl PEG

Product Starting Material Key Reagents Final Yield Reference
α-Azide-ω-hydroxyl PEG α-Tosyl-ω-hydroxyl PEG Sodium Azide (NaN₃) 98% [2]
α-Amine-ω-hydroxyl PEG α-Azide-ω-hydroxyl PEG Triphenylphosphine (PPh₃) 95% [2]
α-Thiol-ω-hydroxyl PEG α-Tosyl-ω-hydroxyl PEG Sodium Hydrosulfide (NaSH) 84% [2]

| α-Thioacetate-ω-hydroxyl PEG | α-Tosyl-ω-hydroxyl PEG | Potassium Carbonate, Thioacetic Acid | 86% |[2] |

Experimental Protocols

Protocol 1: High-Yield Monotosylation of PEG-diol

This protocol describes the synthesis of α-tosyl-ω-hydroxyl PEG, a key intermediate for creating heterobifunctional linkers, using a high-yield silver oxide-mediated method.[2][16]

Materials:

  • Poly(ethylene glycol) diol (PEG-diol, e.g., 1450 g/mol ), dried

  • Dry Toluene (B28343)

  • Silver (I) oxide (Ag₂O)

  • Potassium iodide (KI)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve dried PEG-diol (1.0 eq) in dry toluene to create a ~5-10% (w/v) solution.

  • Add Ag₂O (1.5 eq) and KI (0.2 eq) to the solution.

  • Stir the mixture rapidly. Add TsCl (1.05 eq) in one portion.

  • Allow the reaction to stir at room temperature for 12 hours in the dark.

  • Monitor the reaction progress using TLC or HPLC.

  • Once complete, filter the reaction mixture through a pad of Celite to remove solids.

  • Remove the toluene from the filtrate by rotary evaporation.

  • Dissolve the crude product in a minimal amount of DCM.

  • Precipitate the product by adding the DCM solution dropwise into a large volume of cold diethyl ether with vigorous stirring.

  • Collect the white precipitate by filtration and dry under vacuum.

  • Characterize the product (α-tosyl-ω-hydroxyl PEG) using ¹H NMR and MALDI-TOF mass spectrometry to confirm monotosylation.

G start Start dissolve 1. Dissolve dried PEG-diol in dry toluene start->dissolve add_reagents 2. Add Ag₂O and KI dissolve->add_reagents add_tscl 3. Add TsCl and stir for 12h at RT add_reagents->add_tscl filter 4. Filter mixture through Celite add_tscl->filter evaporate 5. Remove toluene via rotary evaporation filter->evaporate precipitate 6. Dissolve in DCM and precipitate in cold ether evaporate->precipitate collect 7. Collect precipitate and dry under vacuum precipitate->collect characterize 8. Characterize product (NMR, MALDI-TOF) collect->characterize end End characterize->end G start Start prep_protein 1. Prepare protein in amine-free buffer (pH 8.5-9.5) start->prep_protein add_peg 2. Add molar excess of mPEG-Tos to protein solution prep_protein->add_peg react 3. React for 1-4h at RT with gentle stirring add_peg->react quench 4. Quench reaction with Tris buffer react->quench purify 5. Purify conjugate via chromatography (e.g., SEC) quench->purify analyze 6. Analyze fractions (SDS-PAGE, BCA) purify->analyze pool 7. Pool fractions and buffer-exchange analyze->pool end End pool->end

References

An In-depth Technical Guide to Nucleophilic Substitution with Tosyl Groups for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on the theory and practical application of tosylates in nucleophilic substitution reactions, offering insights into reaction mechanisms, stereochemistry, and their pivotal role in modern organic synthesis and drug development.

The transformation of a hydroxyl group, a notoriously poor leaving group, into a tosylate is a cornerstone of synthetic organic chemistry. This conversion dramatically enhances the substrate's reactivity towards nucleophilic substitution, enabling the facile construction of complex molecular architectures. This technical guide provides a comprehensive overview of nucleophilic substitution reactions involving tosyl groups, with a focus on the data-driven insights and detailed methodologies required by researchers, scientists, and drug development professionals.

The Core Principle: Converting a Poor Leaving Group into an Excellent One

The hydroxyl group (-OH) is a poor leaving group because its departure would generate the strongly basic hydroxide (B78521) ion (HO⁻). Good leaving groups are weak bases, as this indicates their stability in solution after detaching from the carbon backbone. The p-toluenesulfonyl (tosyl) group addresses this challenge by converting the alcohol into a tosylate ester (R-OTs).[1] The tosylate anion (TsO⁻) is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group and the aromatic ring.[2]

The formation of a tosylate from an alcohol is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine.[3] The base serves to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[3] An important stereochemical feature of this reaction is that the configuration of the carbon atom bearing the hydroxyl group is retained because the C-O bond of the alcohol is not broken during the tosylation process.[4]

Mechanism of Tosylate Formation

Tosylate Formation cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) TsCl TsCl (p-Toluenesulfonyl chloride) ROH->TsCl Nucleophilic attack by alcohol oxygen on sulfur ROT R-OTs (Tosylate) TsCl->ROT Formation of tosylate ester HCl_Base [Base-H]+Cl- TsCl->HCl_Base Chloride leaves Base Base (e.g., Pyridine) Base->HCl_Base Base neutralizes HCl

Caption: Mechanism of alcohol tosylation using TsCl and a base.

Nucleophilic Substitution Reactions of Tosylates: SN1 and SN2 Pathways

Once formed, alkyl tosylates are excellent substrates for both SN1 and SN2 nucleophilic substitution reactions, behaving much like alkyl halides.[3] The reaction pathway is primarily determined by the structure of the alkyl group, the nature of the nucleophile, and the solvent.

SN2 Reactions: Primary and secondary tosylates predominantly undergo SN2 reactions, which involve a backside attack by the nucleophile on the carbon atom bearing the tosylate group.[2] This concerted mechanism results in the inversion of stereochemistry at the reaction center, a crucial aspect for controlling the three-dimensional structure of a molecule.[5] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[3]

SN2 Reaction Mechanism with Inversion of Stereochemistry

SN2 Reaction of a Tosylate reactant Nu:⁻ substrate R-OTs reactant->substrate Backside attack transition_state [Nu---R---OTs]⁻ (Transition State) substrate->transition_state product Nu-R transition_state->product Inversion of stereochemistry leaving_group TsO⁻ transition_state->leaving_group Leaving group departs

Caption: Concerted SN2 mechanism on a tosylate substrate.

SN1 Reactions: Tertiary tosylates, and to some extent secondary tosylates in polar protic solvents, favor the SN1 pathway. This two-step mechanism involves the initial, rate-determining departure of the tosylate leaving group to form a planar carbocation intermediate. The nucleophile then attacks the carbocation from either face, leading to a racemic or nearly racemic mixture of products.

Quantitative Data for Nucleophilic Substitution on Tosylates

The choice of nucleophile, solvent, and the structure of the tosylate substrate all have a significant impact on the outcome and rate of the substitution reaction. The following tables summarize key quantitative data to guide experimental design.

Table 1: Comparison of Leaving Group Ability

The effectiveness of a leaving group is inversely related to the pKa of its conjugate acid. A lower pKa indicates a stronger acid and therefore a more stable, weaker conjugate base, which makes for a better leaving group.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate (SN2)
I⁻HI-10~0.01
Br⁻HBr-9~0.001
OTs⁻ TsOH -2.8 ~0.70
Cl⁻HCl-7~0.0001
H₂OH₃O⁺-1.7-
F⁻HF3.2Very slow
OH⁻H₂O15.7Extremely slow

Relative rates are approximate and can vary with substrate and reaction conditions. Data compiled from various sources.[6][7]

Table 2: Common Nucleophiles for SN2 Reactions on Alkyl Tosylates

The yield of an SN2 reaction is highly dependent on the nucleophilicity of the attacking species and the reaction conditions.

NucleophileProduct Functional GroupTypical SolventExample SubstrateApproximate Yield (%)
N₃⁻ (Azide)Azide (B81097)DMF, DMSOPrimary Tosylate>90
CN⁻ (Cyanide)NitrileDMSO, Ethanol (B145695)Primary Tosylate80-95
I⁻ (Iodide)IodideAcetonePrimary Tosylate85-95
RS⁻ (Thiolate)ThioetherTHF, DMFPrimary/Secondary Tosylate80-95
RO⁻ (Alkoxide)EtherTHF, AlcoholPrimary Tosylate70-90
RCOO⁻ (Carboxylate)EsterDMF, AcetonePrimary Tosylate70-85

Yields are typical for unhindered primary tosylates and can be lower for secondary tosylates due to competing elimination reactions.[8][9]

Table 3: Solvent Effects on SN2 Reaction Rates

The choice of solvent can dramatically influence the rate of an SN2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[1]

SolventDielectric Constant (ε)TypeRelative Rate
Methanol (CH₃OH)33Polar Protic1
Water (H₂O)80Polar Protic~7
Ethanol (CH₃CH₂OH)24Polar Protic~0.5
Acetone ((CH₃)₂CO)21Polar Aprotic~500
Acetonitrile (CH₃CN)38Polar Aprotic~500
Dimethylformamide (DMF)37Polar Aprotic~1100
Dimethyl sulfoxide (B87167) (DMSO)47Polar Aprotic~1300

Relative rates for the reaction of a primary alkyl halide with a given nucleophile. Trends are similar for tosylates. Data compiled from various sources.

Experimental Protocols

Detailed and reliable experimental procedures are critical for successful synthesis. Below are representative protocols for the tosylation of an alcohol and a subsequent nucleophilic substitution reaction.

Experimental Protocol 1: Tosylation of an Alcohol (e.g., Cholesterol)

This procedure outlines the conversion of cholesterol to cholesteryl tosylate.

Materials:

  • Cholesterol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (B109758) (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve cholesterol (1.0 eq) in a mixture of dichloromethane and pyridine at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol 2: Nucleophilic Substitution of a Tosylate with Cyanide

This protocol describes the SN2 displacement of a tosylate with a cyanide nucleophile to form a nitrile.

Materials:

  • Alkyl tosylate

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Anhydrous ethanol or Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the alkyl tosylate (1.0 eq) in anhydrous ethanol or DMSO.

  • Add sodium cyanide (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[10]

  • After the reaction is complete, cool the mixture to room temperature.

  • If ethanol is the solvent, remove it under reduced pressure. If DMSO is the solvent, dilute the mixture with water.

  • Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile.

  • Purify the product by distillation or column chromatography if necessary.

General Experimental Workflow

Experimental Workflow start Start: Alcohol (R-OH) tosylation Tosylation (TsCl, Pyridine) start->tosylation tosylate_intermediate Isolate Alkyl Tosylate (R-OTs) tosylation->tosylate_intermediate substitution Nucleophilic Substitution (Nucleophile, Solvent, Heat) tosylate_intermediate->substitution workup Aqueous Workup & Extraction substitution->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product (R-Nu) purification->product

Caption: A typical workflow for tosylation and subsequent nucleophilic substitution.

Applications in Drug Development

The strategic use of tosylates as key intermediates is a recurring theme in the synthesis of many pharmaceuticals.

Synthesis of Zidovudine (AZT): Zidovudine (AZT) was the first drug approved for the treatment of HIV. A key step in its synthesis involves the conversion of a hydroxyl group on a thymidine (B127349) precursor to a tosylate, followed by an SN2 reaction with azide as the nucleophile. This reaction proceeds with the expected inversion of stereochemistry.

Synthesis of Tipranavir: Tipranavir is a non-peptidic protease inhibitor used to treat HIV infection. Its synthesis has involved a step where a tosylate is displaced by a thiolate anion in an SN2 fashion.

Ligand-Directed Tosyl (LDT) Chemistry: In the realm of chemical biology and drug discovery, Ligand-Directed Tosyl (LDT) chemistry is an innovative technique for the site-specific labeling of proteins in their native environment.[11] This method utilizes a reagent composed of a ligand that binds to a target protein, a tosyl group as a reactive handle, and a probe. Upon binding of the ligand to the protein, the tosyl group is positioned in proximity to a nucleophilic amino acid residue (e.g., cysteine or lysine) on the protein surface. An intramolecular SN2 reaction then occurs, leading to the covalent attachment of the probe to the protein.[12]

Logical Relationship in Ligand-Directed Tosyl (LDT) Chemistry

LDT Chemistry cluster_components Components LDT_reagent LDT Reagent (Ligand-Tosyl-Probe) Binding Non-covalent Binding of Ligand to Protein LDT_reagent->Binding Target_protein Target Protein (with Nucleophilic Residue) Target_protein->Binding Proximity Proximity of Tosyl Group to Nucleophilic Residue Binding->Proximity Reaction Intramolecular SN2 Reaction Proximity->Reaction Labeling Covalent Labeling of Protein with Probe Reaction->Labeling

References

Hydrolysis of Methyl Esters in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of methyl esters within polyethylene (B3416737) glycol (PEG) linkers. This critical process plays a pivotal role in the controlled release of therapeutic agents from PEGylated prodrugs and bioconjugates. Understanding the kinetics and mechanisms of this cleavage is essential for the rational design of drug delivery systems with tailored release profiles.

Introduction to PEG Linkers and Ester Hydrolysis

Polyethylene glycol (PEG) linkers are widely utilized in the pharmaceutical and biotechnology industries to enhance the therapeutic properties of drugs and biomolecules.[1][2][3][4][5] Their high water solubility, biocompatibility, and ability to shield molecules from enzymatic degradation and the immune system make them invaluable tools in drug delivery.[1][2][3][4][5] Cleavable PEG linkers, which incorporate labile bonds, are designed to release the active payload at a specific site or time.[6] Among these, ester linkages are frequently employed due to their susceptibility to hydrolysis under physiological conditions.[7][8]

The hydrolysis of a methyl ester bond in a PEG linker results in the cleavage of the linker and the release of the conjugated molecule, typically a drug, along with the formation of a carboxylic acid and methanol (B129727). This reaction can be influenced by several factors, including pH, temperature, and the local chemical environment.

Mechanism of Methyl Ester Hydrolysis

The hydrolysis of a methyl ester can proceed through two primary mechanisms: acid-catalyzed and base-catalyzed hydrolysis. Under physiological conditions (pH 7.4), the base-catalyzed mechanism is generally more relevant.

Base-Catalyzed Hydrolysis (Saponification)

At neutral to alkaline pH, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and a methoxide (B1231860) ion. The methoxide ion subsequently abstracts a proton from the carboxylic acid to form methanol and a carboxylate salt.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products PEG_Ester PEG-Linker-COO-CH₃ Intermediate PEG-Linker-C(O⁻)(OH)-O-CH₃ PEG_Ester->Intermediate Nucleophilic Attack Hydroxide ⁻OH Carboxylate PEG-Linker-COO⁻ Intermediate->Carboxylate Collapse & Proton Transfer Methanol CH₃OH

Figure 1: Base-Catalyzed Hydrolysis of a Methyl Ester in a PEG Linker.
Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated, and the carboxylic acid is regenerated.

G cluster_reactants Reactants cluster_protonation Protonation cluster_intermediate Tetrahedral Intermediate cluster_products Products PEG_Ester PEG-Linker-COO-CH₃ Protonated_Ester PEG-Linker-C(OH)⁺-O-CH₃ PEG_Ester->Protonated_Ester Protonation Hydronium H₃O⁺ Intermediate PEG-Linker-C(OH)₂(O⁺H)-CH₃ Protonated_Ester->Intermediate Nucleophilic Attack by H₂O Carboxylic_Acid PEG-Linker-COOH Intermediate->Carboxylic_Acid Proton Transfer & Elimination Methanol CH₃OH H_plus H⁺

Figure 2: Acid-Catalyzed Hydrolysis of a Methyl Ester in a PEG Linker.

Quantitative Data on Methyl Ester Hydrolysis

The rate of hydrolysis is a critical parameter in the design of controlled-release systems. The stability of the ester linkage is often expressed as a first-order rate constant (k) or as a half-life (t½). The following tables summarize representative hydrolysis data for methyl esters and related compounds under various conditions. It is important to note that the specific rate of hydrolysis for a methyl ester within a PEG linker can be influenced by the surrounding molecular structure.

Table 1: Hydrolysis Rate Constants and Half-Lives of Various Esters

CompoundpHTemperature (°C)Rate Constant (k)Half-Life (t½)Reference
Methyl Ester Prodrug1-9N/A5.67 to 218.9 x 10⁻³ h⁻¹N/A[9]
3-sulfanylpropionyl linkerN/AN/AN/A4.2 ± 0.1 days[4]
4-sulfanylbutyryl linkerN/AN/AN/A14.0 ± 0.2 days[4]
Thiol-acrylate photopolymer7.4N/A0.074 ± 0.003 days⁻¹N/A[8]
Thiol-acrylate photopolymer8.0N/A0.28 ± 0.005 days⁻¹N/A[8]

Table 2: Hydrolysis of a Methyl Ester Prodrug in Rabbit Ocular Tissues

Ocular TissueRate Constant (k) (x 10⁻³ min⁻¹)
Cornea1.98
Conjunctiva7.2
Iris-ciliary body5.45
Lens2.12
Aqueous humor3.56
Vitreous humor2.89
Data from reference[9]

Experimental Protocols for Monitoring Hydrolysis

The hydrolysis of methyl esters in PEG linkers can be monitored using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being one of the most common and reliable methods.

General Experimental Workflow for HPLC Monitoring

The following workflow outlines a typical procedure for studying the hydrolysis kinetics of a methyl ester-containing PEG linker.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing A Prepare buffer solutions (e.g., pH 5.0, 7.4, 9.0) B Dissolve PEG-methyl ester conjugate in buffer A->B C Incubate samples at controlled temperature (e.g., 37°C) B->C D Withdraw aliquots at specific time points C->D E Quench reaction (e.g., by adding acid or freezing) D->E F Analyze samples by Reverse-Phase HPLC E->F G Quantify remaining ester and formed carboxylic acid F->G H Plot concentration vs. time G->H I Determine rate constant (k) and half-life (t½) H->I

Figure 3: Experimental Workflow for Monitoring Methyl Ester Hydrolysis by HPLC.
Detailed HPLC Methodology

Objective: To quantify the rate of hydrolysis of a methyl ester-terminated PEG linker at different pH values.

Materials:

  • PEG-methyl ester conjugate

  • Phosphate buffer solutions (e.g., pH 5.0, 7.4, and 9.0)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • HPLC system with a UV or charged aerosol detector (CAD)

  • Reversed-phase C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the PEG-methyl ester conjugate in a suitable solvent (e.g., water or a small amount of organic solvent if necessary, followed by dilution in buffer).

  • Initiation of Hydrolysis: Dilute the stock solution into the pre-warmed buffer solutions of different pH values to a final desired concentration. This marks the start of the hydrolysis reaction (t=0).

  • Incubation: Maintain the reaction mixtures at a constant temperature (e.g., 37°C) in a water bath or incubator.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction to stop further hydrolysis. This can be achieved by adding a strong acid to lower the pH or by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable reversed-phase C18 column.

    • Prepare a mobile phase gradient, typically using a mixture of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid). The gradient will be optimized to separate the intact PEG-methyl ester from the hydrolyzed PEG-carboxylic acid product.

    • Inject the quenched samples onto the HPLC system.

    • Monitor the elution of the compounds using a UV detector (if the conjugate has a chromophore) or a CAD (for universal detection of non-volatile analytes).

  • Data Analysis:

    • Integrate the peak areas corresponding to the PEG-methyl ester and the PEG-carboxylic acid at each time point.

    • Plot the natural logarithm of the concentration of the remaining PEG-methyl ester versus time.

    • The negative of the slope of this plot will give the pseudo-first-order rate constant (k) for the hydrolysis at that specific pH.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Factors Influencing the Rate of Hydrolysis

The stability of the methyl ester bond in a PEG linker can be modulated by several factors, allowing for the fine-tuning of the drug release profile.

  • pH: As demonstrated by the mechanisms, the rate of hydrolysis is highly dependent on the pH of the environment. The rate is generally slowest in the acidic to neutral pH range and increases significantly in alkaline conditions. This pH sensitivity can be exploited for targeted drug release in specific physiological environments, such as the slightly alkaline environment of the small intestine or the acidic microenvironment of tumors.

  • Neighboring Groups: The chemical groups adjacent to the ester can influence its hydrolytic stability. Electron-withdrawing groups near the ester carbonyl can increase its susceptibility to nucleophilic attack, thus accelerating hydrolysis. Conversely, bulky neighboring groups can provide steric hindrance, slowing down the rate of hydrolysis.

  • Linker Length and Composition: The length and chemical nature of the linker connecting the methyl ester to the PEG chain and the drug can impact hydrolysis rates. For instance, studies have shown that increasing the length of a sulfide-containing linker can increase the half-life of drug release.[4]

  • PEG Chain Length: The length of the PEG chain itself may have an effect on the hydrolysis rate, potentially by influencing the local microenvironment and accessibility of the ester bond to water and catalytic species.

Conclusion

The hydrolysis of methyl esters in PEG linkers is a fundamental process in the field of controlled drug delivery. A thorough understanding of the underlying chemical mechanisms, the factors that influence the rate of cleavage, and the experimental methods to quantify this process is crucial for the rational design and development of effective PEGylated prodrugs and bioconjugates. By carefully selecting the linker chemistry and understanding its hydrolytic stability, researchers can engineer drug delivery systems with predictable and optimized therapeutic outcomes.

References

An In-depth Technical Guide to Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation

Bioconjugation is the chemical strategy of covalently linking two or more molecules, where at least one is a biomolecule, to create a novel conjugate with combined or enhanced properties.[1] This powerful technology bridges the gap between synthetic chemistry and biology, enabling the creation of sophisticated tools for a myriad of applications in medicine, diagnostics, and materials science.[1] From antibody-drug conjugates (ADCs) that deliver potent therapeutics directly to cancer cells to fluorescently labeled proteins that illuminate cellular processes, bioconjugation is a cornerstone of modern biomedical research and drug development.[1][2]

This guide provides a comprehensive overview of the core bioconjugation techniques, focusing on the practical aspects of experimental design, data interpretation, and the generation of robust and well-characterized bioconjugates.

Core Bioconjugation Chemistries

The success of any bioconjugation strategy hinges on the choice of chemical reaction. Ideal reactions are highly efficient, specific for the target functional groups, and proceed under mild, biocompatible conditions to preserve the structure and function of the biomolecule. The most widely employed bioconjugation chemistries target the side chains of specific amino acids, primarily lysine (B10760008) and cysteine, or utilize bioorthogonal reactions that proceed with high selectivity in complex biological environments.

Amine-Reactive Chemistry: Targeting Lysine Residues

The ε-amino group of lysine residues is a common target for bioconjugation due to its nucleophilicity and abundance on the surface of most proteins. The most prevalent amine-reactive chemistry involves the use of N-hydroxysuccinimide (NHS) esters.

Reaction: NHS esters react with primary amines to form stable amide bonds.[3]

  • pH Dependence: The reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5.[4][5] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis.[4][5]

Thiol-Reactive Chemistry: Targeting Cysteine Residues

The sulfhydryl group of cysteine residues offers a more specific target for bioconjugation due to its lower abundance compared to lysine. Maleimides are the most common thiol-reactive reagents.

Reaction: Maleimides react with thiols via a Michael addition to form a stable thioether bond.[1]

  • pH Considerations: The reaction is most efficient at a pH range of 6.5-7.5.[1] Above pH 7.5, maleimides can also react with amines.[1]

Bioorthogonal Chemistries: Click Chemistry

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. "Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent examples in bioconjugation are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

CuAAC Reaction: This reaction involves the copper(I)-catalyzed cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[6][7]

SPAAC Reaction: This is a copper-free version of the click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide, also forming a triazole linkage.[8][9] This method is particularly useful for in vivo applications due to the toxicity of copper.[8]

Enzymatic Bioconjugation

Enzymatic methods offer unparalleled site-specificity by leveraging the inherent selectivity of enzymes.

  • Sortase A: This bacterial transpeptidase recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine, subsequently ligating a new substrate containing an N-terminal oligo-glycine motif.[10][11]

  • Formylglycine-Generating Enzyme (FGE): FGE recognizes a consensus sequence (CXPXR) and oxidizes the cysteine residue to a formylglycine (fGly), which contains a bioorthogonal aldehyde handle for subsequent conjugation.[12][13][14][15][16]

Quantitative Data on Bioconjugation Reactions

The choice of bioconjugation chemistry significantly impacts the kinetics, yield, and stability of the resulting conjugate. The following tables summarize key quantitative data for common bioconjugation reactions.

Reaction Reactants Second-Order Rate Constant (M⁻¹s⁻¹) Notes
NHS Ester-Amine NHS Ester + Primary Amine10 - 100Highly dependent on pH and amine pKa.[17][18]
Thiol-Maleimide Thiol + Maleimide (B117702)~1000 (at pH 7)Reaction rate increases with pH up to ~7.5.[1]
CuAAC Azide + Terminal Alkyne10³ - 10⁵Rate is highly dependent on the ligand used to stabilize Cu(I).[6] Occurs 10 to 100 times faster than SPAAC in aqueous solution.[6]
SPAAC Azide + Cyclooctyne0.1 - 100Rate depends on the strain of the cyclooctyne.[8][19][20]
Hydrazone/Oxime Aldehyde/Ketone + Hydrazine/Aminooxy10⁻² - 10²Catalyzed by aniline (B41778) and its derivatives.[2][21][22]
Linkage Formation Reaction Half-life under Physiological Conditions (pH 7.4, 37°C) Notes
Amide NHS Ester + Amine> 100 yearsExtremely stable.[6]
Thioether Maleimide + ThiolHours to DaysSusceptible to retro-Michael reaction and thiol exchange. Stability can be improved by hydrolysis of the succinimide (B58015) ring or by using alternative linkers.[23][24][25][26]
1,2,3-Triazole CuAAC or SPAACHighly StableConsidered as a stable amide bond isostere.[17][24]
Hydrazone Aldehyde/Ketone + HydrazineHours to DaysReversible under acidic conditions.[27][28][29]
Oxime Aldehyde/Ketone + Aminooxy> 1 monthMore stable than hydrazone linkages.[28][29]

Experimental Protocols

Detailed methodologies for key bioconjugation experiments are provided below.

Protocol 1: NHS Ester Conjugation to Protein Amines

Objective: To label a protein with an amine-reactive probe (e.g., a fluorescent dye or biotin) using an NHS ester.

Materials:

  • Protein of interest (e.g., IgG antibody)

  • NHS ester-functionalized probe

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification column (e.g., size-exclusion chromatography)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[5]

  • Probe Preparation: Immediately before use, dissolve the NHS ester probe in anhydrous DMSO or DMF to create a 10 mM stock solution.[5]

  • Conjugation Reaction:

    • Calculate the required volume of the probe stock solution to achieve the desired molar excess (typically 10-20 fold excess of NHS ester to protein).

    • Slowly add the probe solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Separate the conjugated protein from unreacted probe and byproducts using a size-exclusion chromatography column equilibrated with PBS.[5]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the incorporated probe at its specific absorbance maximum.

Protocol 2: Maleimide Conjugation to Protein Thiols

Objective: To label a protein with a thiol-reactive probe using a maleimide.

Materials:

  • Protein containing free cysteine residues

  • Maleimide-functionalized probe

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.0-7.5, degassed

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

  • Reduction (Optional): If the protein's cysteine residues are involved in disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides.

  • Probe Preparation: Immediately before use, dissolve the maleimide probe in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Calculate the required volume of the probe stock solution to achieve the desired molar excess (typically 10-20 fold excess of maleimide to protein).

    • Add the probe solution to the protein solution and mix gently.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate as described in Protocol 1.

  • Characterization: Characterize the conjugate to determine the degree of labeling.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-modified biomolecule to an alkyne-modified molecule.

Materials:

  • Azide-modified biomolecule

  • Alkyne-modified molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing Agent: Sodium ascorbate (B8700270)

  • Copper Ligand: e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide and alkyne molecules in a suitable solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.

  • Conjugation Reaction:

    • In the reaction vessel, combine the azide-modified biomolecule and the alkyne-modified molecule (typically a 1.2 to 2-fold molar excess of the smaller molecule).

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by methods such as mass spectrometry to confirm the formation of the triazole linkage.

Protocol 4: Characterization of Antibody-Drug Conjugates (ADCs) by HIC

Objective: To determine the drug-to-antibody ratio (DAR) of an ADC using hydrophobic interaction chromatography (HIC).

Materials:

  • ADC sample

  • HIC column

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration (e.g., 1 mg/mL).

  • HPLC Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 30 minutes).

    • Monitor the absorbance at 280 nm.[4][8][13][30]

  • Data Analysis:

    • The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).

    • Integrate the peak areas for each species.

    • Calculate the average DAR by taking the weighted average of the peak areas.[31]

Protocol 5: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry

Objective: To determine the average DAR and drug distribution of an ADC using mass spectrometry.

Materials:

  • ADC sample

  • LC-MS system (e.g., Q-TOF)

  • Optional: PNGase F for deglycosylation

  • Optional: Reducing agent (e.g., DTT) for subunit analysis

Procedure:

  • Sample Preparation:

    • Intact Mass Analysis: Dilute the ADC sample in an appropriate buffer for LC-MS analysis.

    • Deglycosylated Analysis (optional): Treat the ADC with PNGase F to remove N-linked glycans, which simplifies the mass spectrum.[7]

    • Subunit Analysis (optional): Reduce the ADC with DTT to separate the light and heavy chains.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the different ADC species using a suitable chromatography method (e.g., reversed-phase).

    • Acquire the mass spectra in the appropriate mass range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.

    • Identify the peaks corresponding to the antibody with different numbers of conjugated drugs.

    • Calculate the average DAR based on the relative abundance of each species.[7][32][33]

Visualizing Bioconjugation Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathways.

ADC_Production_Workflow cluster_mAb Monoclonal Antibody (mAb) Production cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Characterization cell_culture Cell Culture purification Purification cell_culture->purification Expression conjugation Conjugation Reaction purification->conjugation linker_synthesis Linker Synthesis linker_payload_coupling Linker-Payload Coupling linker_synthesis->linker_payload_coupling payload_synthesis Payload Synthesis payload_synthesis->linker_payload_coupling linker_payload_coupling->conjugation adc_purification ADC Purification conjugation->adc_purification dar_analysis DAR Analysis (HIC, MS) adc_purification->dar_analysis purity_analysis Purity & Aggregation adc_purification->purity_analysis

Caption: Workflow for the production and characterization of an Antibody-Drug Conjugate (ADC).

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds & Activates Impermeable_Antagonist Cell-Impermeable Antagonist (Bioconjugate) Impermeable_Antagonist->GPCR Binds & Blocks Surface Receptors G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling Initiates

Caption: Studying GPCR signaling using a cell-impermeable antagonist bioconjugate.

Kinase_Profiling_Workflow cluster_preparation Sample Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis cell_lysate Cell Lysate (Source of Kinases) incubation Incubation with ATP & Lysate cell_lysate->incubation peptide_chip Peptide Substrate Microarray peptide_chip->incubation ms_analysis Mass Spectrometry (MALDI-TOF) incubation->ms_analysis Phosphorylation data_analysis Data Analysis ms_analysis->data_analysis Kinase Activity Profile

Caption: Workflow for kinase activity profiling using a peptide chip and mass spectrometry.

Conclusion

Bioconjugation techniques are indispensable tools in modern life sciences, enabling the creation of novel molecular entities with tailored properties. The choice of conjugation chemistry is a critical decision that influences the stability, homogeneity, and ultimately, the performance of the bioconjugate. This guide has provided an in-depth overview of the most common bioconjugation strategies, along with quantitative data and detailed experimental protocols to aid researchers in the design and execution of their bioconjugation experiments. As the field continues to evolve, the development of new and more efficient conjugation methods will undoubtedly lead to further advancements in drug delivery, diagnostics, and our fundamental understanding of biological systems.

References

Methodological & Application

Application Notes and Protocols for Tos-PEG3-Methyl Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of Tos-PEG3-methyl ester as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide covers the strategic application of this linker, experimental procedures, and relevant biological context.

Introduction to this compound in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is comprised of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting the two.

The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance the solubility and pharmacokinetic properties of the resulting PROTAC. This compound is a versatile PEG-based linker precursor. Its key features include:

  • A tosyl (Tos) group , which is an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of a POI ligand or an E3 ligase ligand.

  • A methyl ester group , which can be hydrolyzed to a carboxylic acid, providing a functional handle for subsequent coupling reactions, typically amide bond formation.

  • A hydrophilic three-unit PEG spacer , which improves the solubility and drug-like properties of the final PROTAC molecule.

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound is a sequential process. The general workflow involves:

  • Nucleophilic Substitution: The tosyl group is displaced by a nucleophile (e.g., an amine or thiol) on either the POI ligand or the E3 ligase ligand.

  • Ester Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is coupled with an amine on the second ligand (either the E3 ligase ligand or the POI ligand, respectively) to form the final PROTAC.

This modular approach allows for the convergent synthesis of the final PROTAC molecule.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a PROTAC using this compound. As a representative example, we will describe the synthesis of a PROTAC targeting the BRD4 protein, a common target in cancer therapy, and recruiting the Cereblon (CRBN) E3 ligase.

Protocol 1: Synthesis of Amine-Functionalized BRD4 Ligand-Linker Intermediate

This protocol describes the nucleophilic substitution of the tosyl group on this compound with an amine-functionalized BRD4 ligand (e.g., a derivative of JQ1 with a free amine).

Reagents and Materials:

  • JQ1-amine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • Dissolve JQ1-amine in anhydrous DMF under a nitrogen atmosphere.

  • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the JQ1-PEG3-methyl ester intermediate.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol details the conversion of the methyl ester intermediate to the corresponding carboxylic acid.

Reagents and Materials:

  • JQ1-PEG3-methyl ester (1.0 eq)

  • Lithium hydroxide (B78521) (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the JQ1-PEG3-methyl ester in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of LiOH dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the JQ1-PEG3-acid intermediate. This is often used in the next step without further purification.

Protocol 3: Final PROTAC Assembly via Amide Coupling

This protocol describes the final coupling of the carboxylic acid-functionalized intermediate with an amine-containing E3 ligase ligand (e.g., pomalidomide-amine).

Reagents and Materials:

  • JQ1-PEG3-acid (1.0 eq)

  • Pomalidomide-amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve JQ1-PEG3-acid in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add pomalidomide-amine to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps in the PROTAC synthesis using a bifunctional PEG linker strategy. Actual yields may vary depending on the specific substrates and reaction conditions.

Reaction Step Description Reagents Solvent Typical Yield (%)
Nucleophilic Substitution Displacement of the tosyl group with an amine.K₂CO₃ or other baseDMF60 - 85
Ester Hydrolysis Conversion of the methyl ester to a carboxylic acid.LiOH or NaOHTHF/Water85 - 95
Amide Coupling Formation of the final amide bond to assemble the PROTAC.HATU, DIPEADMF50 - 75

Visualizations

Experimental Workflow

G Experimental Workflow for PROTAC Synthesis cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling start JQ1-Amine + this compound step1 React with K2CO3 in DMF at 60-80°C start->step1 product1 JQ1-PEG3-Methyl Ester Intermediate step1->product1 step2 Hydrolyze with LiOH in THF/Water product1->step2 product2 JQ1-PEG3-Acid Intermediate step2->product2 step3 Couple with HATU/DIPEA in DMF product2->step3 start3 Pomalidomide-Amine start3->step3 product3 Final BRD4 PROTAC step3->product3

Caption: A streamlined workflow for the three-step synthesis of a BRD4-targeting PROTAC.

PROTAC Mechanism of Action

G PROTAC Mechanism of Action POI Protein of Interest (POI) (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycle PROTAC Recycling Degradation->Recycle Recycle->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PI3K/AKT/mTOR Signaling Pathway

PROTACs targeting proteins like BRD4 can indirectly affect major signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

G PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation BRD4_node BRD4 (Target of PROTAC) Transcription Gene Transcription BRD4_node->Transcription Promotes Transcription->Proliferation Leads to

Application Notes and Protocols for Protein PEGylation using Tos-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. This process can improve protein stability, increase serum half-life by reducing renal clearance, and decrease immunogenicity. Tos-PEG3-methyl ester is a PEGylation reagent featuring a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions with primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins), as well as with sulfhydryl (cysteine) and hydroxyl (tyrosine, serine, threonine) groups under specific conditions. The methyl ester at the other end of the PEG chain provides a terminal functional group that can be used for further conjugation or can be hydrolyzed if required.

This document provides a detailed protocol for the PEGylation of proteins using this compound, including reaction conditions, purification of the PEGylated conjugate, and methods for characterization.

Data Presentation

ParameterDescriptionValue/RangeReference
Reagent This compoundMolecular Weight: 346.4 g/mol [1]
Target Functional Groups Primary amines (Lysine, N-terminus)-[2]
Reaction pH For targeting primary amines7.0 - 9.5[2][3]
Molar Ratio (PEG:Protein) Starting recommendation (optimization required)5:1 to 20:1[4]
Reaction Temperature 4°C to Room Temperature (20-25°C)[5]
Reaction Time 1 to 4 hours (optimization required)[5]
Purification Methods Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX)-[6][7][]
Characterization Methods SDS-PAGE, SEC, Mass Spectrometry-[9][10]

Experimental Protocols

Materials
  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)[11]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[11]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[12]

  • Purification columns (SEC or IEX)

  • Dialysis or diafiltration equipment

  • Analytical instruments (SDS-PAGE system, HPLC with SEC column, Mass Spectrometer)

Protocol 1: Protein PEGylation with this compound

This protocol outlines the general procedure for conjugating this compound to a protein. Optimization of the molar ratio of PEG to protein, reaction time, and temperature is crucial for achieving the desired degree of PEGylation.

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer to a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or diafiltration.[11]

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.[11]

  • PEGylation Reaction:

    • Slowly add the dissolved this compound to the protein solution while gently stirring. A starting molar excess of 5:1 to 20:1 (PEG:protein) is recommended.[4]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time and temperature will depend on the specific protein and desired degree of PEGylation.[5]

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution to a final concentration of 50 mM. This will react with any unreacted this compound.[12]

    • Incubate for 15-30 minutes at room temperature.

Protocol 2: Purification of PEGylated Protein

Purification is necessary to separate the PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts. Size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are the most common methods.[6][7][]

  • Size Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Elute the sample with the equilibration buffer. PEGylated proteins will elute earlier than the unmodified protein due to their larger hydrodynamic radius.[]

    • Collect fractions and monitor the elution profile by measuring absorbance at 280 nm.

  • Ion Exchange Chromatography (IEX):

    • PEGylation can alter the surface charge of the protein, allowing for separation by IEX.[7]

    • Equilibrate the IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH) with a low-salt buffer.

    • Load the reaction mixture onto the column.

    • Elute with a salt gradient. PEGylated species will typically elute at different salt concentrations than the unmodified protein.

    • Collect and analyze fractions as described for SEC.

Protocol 3: Characterization of PEGylated Protein

The extent and sites of PEGylation should be characterized to ensure product quality and consistency.

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

    • Analyze the purified fractions by SDS-PAGE. PEGylated proteins will show an increase in apparent molecular weight compared to the unmodified protein.

  • Size Exclusion Chromatography (SEC):

    • Analytical SEC can be used to assess the purity and aggregation state of the PEGylated protein. The retention time will be shorter for the PEGylated protein.[]

  • Mass Spectrometry (MS):

    • Mass spectrometry is a powerful tool to determine the exact mass of the PEGylated protein, and thus the number of attached PEG chains.[10] Techniques such as MALDI-TOF or ESI-MS can be used.[9]

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Amine-free buffer) PEGylation PEGylation Reaction (pH 7.0-9.5, 4°C - RT) Protein_Prep->PEGylation PEG_Prep This compound Preparation (in DMSO/DMF) PEG_Prep->PEGylation Quenching Quenching (Tris or Glycine) PEGylation->Quenching Purification Purification (SEC or IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, SEC, MS) Purification->Characterization

Caption: Experimental workflow for protein PEGylation.

PEGylation_Mechanism cluster_reactants Reactants cluster_product Product Protein Protein-NH2 PEG_Protein Protein-NH-PEG3-methyl ester Protein->PEG_Protein Nucleophilic Attack PEG This compound PEG->PEG_Protein Leaving_Group Tosyl Group (leaving group) PEG->Leaving_Group

Caption: Reaction of this compound with a protein amine group.

References

Step-by-Step Guide to Peptide Conjugation with Tos-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This modification can enhance solubility, increase serum half-life, reduce immunogenicity, and decrease proteolytic degradation. This document provides a detailed guide for the conjugation of peptides with Tos-PEG3-methyl ester, a short, hydrophilic PEG linker.

The tosyl (tosylate) group of this compound is an excellent leaving group, facilitating a nucleophilic substitution reaction with primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine (B10760008) residues within a peptide sequence. The reaction results in a stable secondary amine linkage. The methyl ester at the other end of the PEG linker can be hydrolyzed under basic conditions if further modification is required, though for many applications it remains intact.

Reaction Principle

The conjugation of a peptide with this compound proceeds via a nucleophilic substitution (SN2) reaction. The deprotonated primary amine groups of the peptide act as nucleophiles, attacking the carbon atom to which the tosylate group is attached. This results in the displacement of the tosylate leaving group and the formation of a stable carbon-nitrogen bond, effectively conjugating the PEG linker to the peptide. The reaction is pH-dependent, as the amine groups must be in their non-protonated, nucleophilic state.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the conjugation of a peptide with this compound, followed by purification and characterization of the conjugate.

Materials and Equipment

Reagents:

  • Peptide of interest (with at least one primary amine)

  • This compound

  • Reaction Buffer: 0.1 M sodium borate (B1201080) buffer or sodium bicarbonate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification Buffers:

    • Mobile Phase A for RP-HPLC: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B for RP-HPLC: 0.1% TFA in acetonitrile (B52724)

  • Deionized water

Equipment:

  • Reaction vials

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Step-by-Step Conjugation Protocol
  • Peptide Dissolution:

    • Accurately weigh the desired amount of peptide and dissolve it in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is completely dissolved. Gentle vortexing or sonication may be required.

  • This compound Dissolution:

    • Immediately before use, weigh the this compound. A 10- to 50-fold molar excess of the PEG reagent over the peptide is recommended as a starting point for optimization.

    • Dissolve the weighed this compound in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the dissolved this compound solution to the peptide solution while gently stirring.

    • Allow the reaction to proceed at room temperature for 4-24 hours with continuous stirring. The optimal reaction time will depend on the specific peptide and may require time-course analysis.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 1 hour at room temperature to quench any unreacted this compound.

Purification of the PEGylated Peptide

The crude reaction mixture will contain the desired PEGylated peptide, unreacted peptide, excess PEG reagent, and hydrolyzed PEG. Purification is essential to isolate the conjugate. Reverse-phase HPLC is a common and effective method.

  • Sample Preparation:

    • Acidify the quenched reaction mixture to a pH of 2-3 with TFA.

    • Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

  • RP-HPLC Purification:

    • Equilibrate a semi-preparative C18 column with Mobile Phase A.

    • Inject the prepared sample onto the column.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 60 minutes). The more hydrophobic PEGylated peptide will typically elute later than the unreacted peptide.

    • Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the desired product peak.

  • Desalting and Lyophilization:

    • Pool the fractions containing the purified PEGylated peptide.

    • Remove the acetonitrile by rotary evaporation or lyophilization.

    • Desalt the purified conjugate using a C18 Sep-Pak cartridge or another desalting column if necessary.

    • Lyophilize the final product to obtain a stable powder.

Characterization of the PEGylated Peptide

The purified conjugate should be characterized to confirm its identity and purity.

  • Purity Analysis by Analytical RP-HPLC:

    • Dissolve a small amount of the lyophilized product in an appropriate solvent.

    • Analyze the sample using an analytical C18 column with a suitable gradient of Mobile Phase A and B.

    • Purity is determined by integrating the area of the product peak relative to the total peak area.

  • Identity Confirmation by Mass Spectrometry:

    • Determine the molecular weight of the purified conjugate using ESI-MS or MALDI-TOF. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the attached PEG moiety.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected outcomes. These values should be considered as a starting point and may require optimization for specific peptide systems.

ParameterRecommended ValueNotes
Reaction Conditions
Peptide Concentration1-5 mg/mLDependent on peptide solubility.
Molar Ratio (Peptide:this compound)1:10 to 1:50A molar excess of the PEG reagent drives the reaction to completion.
Reaction Buffer0.1 M Sodium Borate or BicarbonateMaintains a basic pH to deprotonate primary amines.
Reaction pH8.0 - 9.5Optimal for nucleophilic attack by amine groups.
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time4 - 24 hoursOptimization is recommended.
Purification & Analysis
Purification MethodReverse-Phase HPLCEffective for separating PEGylated from un-PEGylated peptide.
Analytical ColumnC18, 3-5 µm particle sizeFor purity assessment.
CharacterizationMass Spectrometry (ESI-MS, MALDI-TOF)To confirm the molecular weight of the conjugate.
Expected Outcome
Post-Purification Yield30-60%Highly dependent on the peptide sequence and reaction scale.
Post-Purification Purity>95%Determined by analytical RP-HPLC.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis peptide_prep Dissolve Peptide in Reaction Buffer reaction Mix and React (4-24h, RT) peptide_prep->reaction peg_prep Dissolve this compound in DMF/DMSO peg_prep->reaction quench Quench Reaction (Tris/Glycine) reaction->quench hplc RP-HPLC Purification quench->hplc lyophilize Lyophilization hplc->lyophilize analytics Analytical RP-HPLC (Purity) lyophilize->analytics ms Mass Spectrometry (Identity) lyophilize->ms

Caption: Workflow for peptide conjugation with this compound.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_product Product peptide Peptide-NH2 (Nucleophile) conjugate Peptide-NH-PEG3-methyl ester (Conjugate) peptide->conjugate Nucleophilic Attack peg This compound (Electrophile) peg->conjugate leaving_group Tosylate (Leaving Group) peg->leaving_group Displacement

Caption: Nucleophilic substitution mechanism for peptide PEGylation.

Application Notes and Protocols: Tos-PEG3-methyl ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tos-PEG3-methyl ester

This compound is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker used extensively in bioconjugation and drug delivery system development.[1][2][3] Its structure comprises three key components:

  • Tosyl (Tos) Group: A tosylate is an excellent leaving group, making it highly reactive towards nucleophiles like amines (-NH2) and thiols (-SH) under mild conditions. This facilitates the efficient conjugation of the linker to proteins, peptides, or other drug moieties.[2][4][5]

  • PEG3 Spacer: The short chain of three repeating ethylene (B1197577) glycol units provides a hydrophilic and flexible spacer. Incorporating PEG linkers into drug delivery systems is a well-established strategy to increase the aqueous solubility of hydrophobic molecules, improve pharmacokinetic profiles, reduce aggregation, and minimize immunogenicity.[6][7][8][9]

  • Methyl Ester Group: This terminal group can serve as a stable endpoint or be hydrolyzed under basic conditions to a carboxylic acid, enabling further conjugation possibilities.[2][4]

Due to these features, this compound is particularly valuable for synthesizing complex therapeutic constructs like Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and for the surface modification of nanoparticles.[1][10][11][12]

Key Applications in Drug Delivery

The versatile chemistry of this compound allows its use in several advanced drug delivery platforms.

  • PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's proteasome.[13] The linker is a critical component, and PEG-based linkers like this compound are used to connect the target-binding ligand and the E3 ligase ligand, optimizing the formation of the key ternary complex required for activity.[7][13] The PEG linker's hydrophilicity can enhance the overall solubility and cell permeability of the PROTAC molecule.[6]

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. PEG linkers are incorporated to connect the antibody and payload.[10] This addition can enhance the hydrophilicity of the ADC, which is crucial when working with hydrophobic drug payloads, thereby reducing the risk of aggregation and improving the conjugate's stability and pharmacokinetic properties.[8][10]

  • PEGylated Nanoparticles: Surface modification of nanocarriers (e.g., liposomes, gold nanoparticles, or polymeric nanoparticles) with PEG chains, a process known as PEGylation, is a common strategy to improve their in vivo performance.[11][14] PEGylation creates a hydrophilic shield that reduces recognition by the reticuloendothelial system, leading to a longer circulation half-life (a "stealth" effect) and promoting passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[11][15][16]

Experimental Protocols

Protocol 1: General Conjugation of a Nucleophilic Molecule (R-NH₂) using this compound

This protocol describes a general method for conjugating an amine-containing molecule (e.g., a drug, peptide, or targeting ligand) to this compound via nucleophilic substitution.

Materials:

  • This compound

  • Amine-containing molecule (Molecule-NH₂)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Tertiary base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel and magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the amine-containing molecule (1.0 equivalent) in the anhydrous solvent.

  • Add the tertiary base (2.0-3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution dropwise to the reaction mixture containing the amine.

  • Allow the reaction to stir at room temperature for 4-24 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction if necessary (e.g., by adding a small amount of water).

  • Remove the solvent under reduced pressure.

  • Purify the resulting conjugate (Molecule-NH-PEG3-methyl ester) using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • Confirm the structure and purity of the final product using LC-MS and NMR spectroscopy.

Protocol 2: Characterization of PEGylated Conjugates

Characterization is essential to confirm successful synthesis and purity.

A. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: To confirm the molecular weight of the conjugate and assess its purity.

  • Method: Dissolve a small sample of the purified product in a suitable solvent (e.g., acetonitrile/water). Inject the sample into an LC-MS system equipped with a C18 column. Compare the observed mass-to-charge ratio (m/z) with the theoretical value for the expected conjugate. The peak area in the chromatogram provides an estimate of purity.[13]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the covalent structure of the conjugate.

  • Method: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra. The presence of characteristic peaks for both the original molecule and the PEG linker, along with shifts in peaks near the conjugation site, confirms the structure.

C. Dynamic Light Scattering (DLS) (for Nanoparticles):

  • Purpose: To measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of PEGylated nanoparticles.[17]

  • Method: Disperse the PEGylated nanoparticles in an appropriate aqueous buffer (e.g., PBS). Analyze the sample using a DLS instrument to determine the average particle size and the broadness of the size distribution (PDI). The zeta potential measurement indicates surface charge and colloidal stability.

Protocol 3: In Vitro Drug Release Assay (Sample and Separate Method)

This protocol measures the rate at which a drug is released from its delivery system in a physiologically relevant buffer.[18]

Materials:

  • Drug-conjugated delivery system (e.g., nanoparticles)

  • Release buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, with 0.1% Tween 80 to ensure sink conditions)[19]

  • Thermostatic shaker or incubator set to 37°C

  • Microcentrifuge tubes

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Disperse a known amount of the drug-conjugated system in a pre-warmed release buffer in multiple microcentrifuge tubes (one for each time point).

  • Incubate the tubes at 37°C with gentle shaking.[18]

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.

  • Centrifuge the tube at high speed to pellet the delivery system.

  • Carefully collect the supernatant, which contains the released drug.

  • Quantify the concentration of the drug in the supernatant using a pre-validated HPLC or UV-Vis method.

  • Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded.

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay determines the effect of the drug conjugate on cancer cell viability.[20][21]

Materials:

  • Target cancer cell line and appropriate complete growth medium[20]

  • 96-well cell culture plates

  • Drug conjugate, free drug, and control vehicle (e.g., unconjugated nanoparticle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)[22]

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO₂) to allow for attachment.[21]

  • Prepare serial dilutions of the drug conjugate, free drug, and control vehicle in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubate the plate for 48-72 hours.[21]

  • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[20][22]

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Quantitative data from characterization and functional assays should be presented clearly for comparison.

Table 1: Example Physicochemical Properties of a Drug-Loaded Nanoparticle System.

Formulation Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Drug Loading Efficiency (%)
Unconjugated Nanoparticle 110 ± 5 0.15 -25.3 ± 1.2 N/A

| PEGylated Nanoparticle | 125 ± 7 | 0.18 | -10.1 ± 0.8 | 85.4 ± 4.1 |

Table 2: Example In Vitro Cytotoxicity (IC50 Values in µM) after 72h Incubation.

Compound Cell Line A (Target+) Cell Line B (Target-)
Free Drug 0.52 0.48
Unconjugated Vehicle > 100 > 100
Drug-PEG Conjugate 0.85 0.79

| Targeted Drug Conjugate | 0.09 | 5.62 |

Table 3: Example Pharmacokinetic Parameters in a Rodent Model.

Formulation Half-life (t½, hours) Area Under Curve (AUC, µg·h/mL) Clearance (mL/h/kg)
Free Drug 1.2 150 65.8

| PEGylated Drug Conjugate | 18.5 | 2,450 | 4.0 |

Visualizations of Workflows and Pathways

G cluster_reactants Reactants cluster_process Process cluster_purification Purification & Analysis r1 Molecule-NH2 (Drug / Ligand) p1 Dissolve in Anhydrous Solvent r1->p1 r2 This compound r2->p1 p2 Add Base (e.g., DIPEA) Stir 4-24h @ RT p1->p2 p3 Quench Reaction & Remove Solvent p2->p3 pur Purify via HPLC or Column Chromatography p3->pur char Characterize via LC-MS and NMR pur->char prod Final Conjugate: Molecule-NH-PEG3-methyl ester char->prod

Caption: Workflow for a typical conjugation reaction using this compound.

G protac PROTAC Molecule (Warhead-Linker-E3 Ligand) ternary Formation of Ternary Complex (PoI-PROTAC-E3) protac->ternary binds target Target Protein (PoI) target->ternary binds e3 E3 Ubiquitin Ligase e3->ternary binds ub Ubiquitination of Target Protein ternary->ub Proximity-induced degradation Degradation by 26S Proteasome ub->degradation leads to

Caption: Logical diagram illustrating the PROTAC mechanism of action.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt activates mtor mTORC1 akt->mtor activates downstream Cell Survival, Growth, Proliferation akt->downstream mtor->downstream

Caption: Simplified diagram of the PI3K/Akt signaling pathway, a common drug target.

References

Application Note: Covalent Modification of Primary Amines using Tos-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and biotechnology.[1][2] It is widely employed to enhance the therapeutic properties of proteins, peptides, and small molecule drugs.[1][2][3] Key advantages of PEGylation include improved drug solubility, extended circulatory half-life, increased stability against proteolytic degradation, and reduced immunogenicity.[1][2][3][4]

Tos-PEG3-methyl ester is a heterobifunctional, monodisperse PEGylation reagent designed for the precise modification of primary amines. It features a tosyl (tosylate) group at one terminus and a methyl ester at the other, connected by a discrete three-unit PEG spacer. The tosyl group is an excellent leaving group, facilitating efficient reaction with nucleophiles like primary amines.[5][6][7] The hydrophilic PEG linker enhances the water solubility of the target molecule, while the methyl ester provides a potential site for subsequent chemical modifications after the primary amine coupling.[5][6]

Principle and Reaction Mechanism

The reaction between this compound and a primary amine (R-NH₂) proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The primary amine acts as the nucleophile, attacking the carbon atom adjacent to the tosylate leaving group. This results in the displacement of the tosylate and the formation of a stable secondary amine linkage between the target molecule and the PEG linker.

This reaction is highly efficient and chemoselective for primary amines under controlled pH conditions.[8] The tosyl group's high reactivity allows the reaction to proceed under mild conditions, preserving the integrity of sensitive biomolecules.

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// Reactants Reactants [label="", shape=plaintext, fontcolor="#202124"]; TosPEG [label="this compound\n(Tos-O-(CH₂)₂-O-(CH₂)₂-O-CH₂-COOCH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary Amine\n(R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"];

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// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges Reactants -> inv1 [arrowhead=none]; inv1 -> TosPEG [arrowhead=none]; inv1 -> Amine [arrowhead=none]; {TosPEG, Amine} -> TS [label="+ Base\n(e.g., Et₃N)", color="#5F6368"]; TS -> inv2 [label=" ", color="#5F6368"]; inv2 -> Conjugate [arrowhead=none]; inv2 -> LeavingGroup [arrowhead=none]; } dot Figure 1: Reaction mechanism of this compound with a primary amine.

Applications

The ability to selectively modify primary amines makes this compound a versatile tool in various research and development areas:

  • Protein and Peptide Modification: Primary amines on lysine (B10760008) residues and the N-terminus of proteins are common targets for PEGylation to improve pharmacokinetic profiles.[2]

  • Small Molecule Drug Delivery: Attaching this PEG linker to small molecule drugs can enhance their solubility, bioavailability, and circulation time.[4][9]

  • Nanoparticle Functionalization: The PEG linker can be used to create a "stealth" coating on nanocarriers like liposomes, reducing immune system detection and prolonging their presence in the bloodstream.[4]

  • Surface Modification: Covalently attaching this linker to amine-functionalized surfaces (e.g., beads, microplates) reduces non-specific protein binding and improves biocompatibility.[10]

Experimental Protocols

A. General Protocol for Small Molecule PEGylation

This protocol describes a general procedure for conjugating this compound to a small molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Reaction vessel (e.g., round-bottom flask with stir bar)

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the amine-containing small molecule (1.0 equivalent) in the anhydrous solvent.

  • Base Addition: Add the tertiary amine base (1.5 - 2.0 equivalents) to the solution and stir for 5-10 minutes.

  • Reagent Addition: Dissolve this compound (1.1 - 1.2 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product using an appropriate chromatographic method, such as silica (B1680970) gel column chromatography or reverse-phase HPLC, to isolate the desired PEGylated conjugate.[][12]

  • Characterization: Confirm the identity and purity of the final product using techniques like ¹H NMR and Mass Spectrometry.

B. General Protocol for Protein PEGylation

This protocol outlines a general procedure for modifying a protein with this compound. Optimization of pH, temperature, and stoichiometry is critical for each specific protein.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: Non-amine containing buffer, pH 8.0-9.5 (e.g., 100 mM sodium carbonate/bicarbonate or 50 mM sodium borate)

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))[]

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMF or DMSO.

  • Reaction Initiation: Add the this compound stock solution to the protein solution. The molar ratio of PEG reagent to protein may range from 5:1 to 50:1 and should be optimized.

  • Incubation: Gently mix the reaction at 4°C or room temperature for 1-4 hours.

  • Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted this compound.

  • Purification: Remove unreacted PEG reagent and separate the PEGylated protein conjugates from the unmodified protein using SEC or IEX.[][13] The choice of method depends on the size and charge differences between the modified and unmodified protein.

  • Analysis: Analyze the extent of PEGylation using SDS-PAGE (which will show a shift in molecular weight) and confirm the final product characteristics using techniques like MALDI-TOF Mass Spectrometry.

dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, size="7.6,!", dpi=100, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, rounded=1]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

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// Edges Start -> Prep; Prep -> React; React -> Quench; Quench -> Purify; Purify -> Analyze; Analyze -> End; } dot Figure 2: General experimental workflow for PEGylation with this compound.

Data Summary and Reaction Parameters

The optimal conditions for the reaction depend heavily on the substrate (small molecule or protein). The following table summarizes typical starting parameters for optimization.

ParameterSmall Molecule ConjugationProtein Conjugation
Solvent/Buffer Anhydrous DMF, DCM, THF, AcetonitrileAqueous, non-amine buffer (e.g., Borate, Bicarbonate)
pH N/A (controlled by base)8.0 - 9.5
Base Et₃N, DIPEAN/A (pH of buffer)
Molar Ratio (PEG:Amine) 1.1:1 to 1.5:15:1 to 50:1 (protein dependent)
Temperature Room Temperature (20-25°C)4°C to Room Temperature
Reaction Time 12 - 24 hours1 - 4 hours
Purification Method Column Chromatography, RP-HPLCSEC, IEX, HIC[]

Benefits of PEGylation

The covalent attachment of a PEG chain confers several advantageous properties to the target molecule, which is a primary driver for the use of reagents like this compound in drug development.

dot graph Benefits_of_PEGylation { graph [rankdir="LR", splines=true, size="7.6,!", dpi=100, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

// Central Node Core [label="Bio-Molecule\n(e.g., Drug, Protein)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Process Node Process [label="+ this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Result Node Result [label="PEGylated\nBio-Molecule", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Benefit Nodes B1 [label="Increased\nSolubility", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; B2 [label="Extended\nHalf-Life", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; B3 [label="Reduced\nImmunogenicity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; B4 [label="Enhanced\nStability", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Core -> Process; Process -> Result; Result -> {B1, B2, B3, B4} [arrowhead=vee]; } dot Figure 3: Logical diagram illustrating the benefits derived from PEGylation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Reaction Yield Insufficient base (for small molecules); Sub-optimal pH (for proteins); Steric hindrance on the amine; Low reactivity of the amine.Increase equivalents of base; Optimize buffer pH between 8.5-9.5; Increase reaction time or temperature; Increase molar excess of PEG reagent.
Multiple PEGylations (Proteins) Molar excess of PEG reagent is too high; Reaction time is too long.Reduce the molar ratio of PEG reagent to protein; Decrease the reaction time; Monitor reaction progress more frequently.
Reagent Hydrolysis Presence of water in the reaction (for small molecules in organic solvent).Use anhydrous solvents and perform the reaction under an inert atmosphere.
Difficult Purification Similar properties of product and starting material; Polydispersity of PEGylated products.Use high-resolution chromatography (e.g., RP-HPLC); For proteins, consider orthogonal methods like IEX followed by SEC.[]

References

Application Notes and Protocols for Tos-PEG3-methyl ester Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Polyethylene (B3416737) glycol (PEG) linkers are widely used in ADC development to enhance hydrophilicity, improve in vivo stability, and reduce aggregation.[1][2]

This document provides detailed application notes and protocols for the use of the Tos-PEG3-methyl ester linker in the development of ADCs. This linker features a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, and a methyl ester for potential further modifications.[3][4] The PEG3 component provides a short, hydrophilic spacer.

Linker Profile: this compound

The this compound linker is a bifunctional molecule designed for the conjugation of a cytotoxic payload to an antibody.

  • Tos- (Tosyl) group: This functional group is a good leaving group, making it susceptible to nucleophilic attack by functional groups on a payload or a modified antibody, such as amines or thiols.[3][4]

  • PEG3 (Triethylene glycol): The short polyethylene glycol chain enhances the water solubility of the ADC, which can be beneficial when working with hydrophobic payloads.[1][2] This can help to prevent aggregation and improve the pharmacokinetic profile of the conjugate.[1]

  • Methyl ester: This group can be hydrolyzed to a carboxylic acid, providing an additional attachment point for further modifications if required.

Application in Antibody-Drug Conjugates

The this compound linker can be utilized in a two-step conjugation strategy. First, the linker is reacted with the cytotoxic payload. In the second step, the payload-linker construct is conjugated to the antibody. The tosyl group allows for versatile conjugation strategies, reacting with nucleophiles such as amines (e.g., on the payload) or thiols (e.g., from reduced interchain disulfides on the antibody).

Experimental Protocols

Protocol 1: Conjugation of a Payload to the this compound Linker (Representative Protocol)

This protocol describes a representative method for conjugating a payload containing a primary amine to the this compound linker.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Dissolution: Dissolve the amine-containing payload (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add TEA or DIPEA (3 equivalents) to the reaction mixture. The base acts as a scavenger for the toluenesulfonic acid byproduct.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by HPLC.

  • Purification: Upon completion, the payload-linker conjugate can be purified by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Conjugation of Payload-Linker to a Thiol-Modified Antibody (Representative Protocol)

This protocol outlines a representative method for conjugating the payload-linker construct to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Payload-linker construct from Protocol 1

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody: Remove excess TCEP using a desalting column and exchange the buffer to PBS.

  • Conjugation:

    • Immediately add the purified payload-linker construct (5-10 fold molar excess per free thiol) to the reduced antibody solution.

    • Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification of ADC: Purify the ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT assay to evaluate the in vitro potency of the newly synthesized ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium from the wells and add the different concentrations of the ADC or control antibody. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

Protocol 4: In Vivo Efficacy Study (Xenograft Model)

This protocol provides a general framework for evaluating the in vivo efficacy of the ADC in a tumor xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Antigen-positive cancer cell line

  • ADC, unconjugated antibody, and vehicle control solutions

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant antigen-positive cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer the treatments (e.g., intravenously) at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every 3-4 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the ADC.

Data Presentation

Due to the lack of publicly available data for ADCs specifically utilizing the this compound linker, the following tables summarize representative data for ADCs employing other PEG linkers to provide an indication of expected performance.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5

Data adapted from preclinical studies on ADCs with varying PEG linker lengths.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers (Representative Data)

ADC ConstructTarget Cell LineIC50 (nM)
ADC with non-PEG linkerHER2+1.5
ADC with PEG4 linkerHER2+2.0
ADC with PEG8 linkerHER2+2.8

Data represents typical trends observed in in vitro cytotoxicity assays of PEGylated ADCs.

Visualizations

ADC_Synthesis_Workflow ADC Synthesis Workflow cluster_linker_payload Linker-Payload Synthesis cluster_antibody_modification Antibody Modification cluster_conjugation_purification ADC Conjugation & Purification cluster_characterization Characterization Linker This compound Payload_Linker Payload-Linker Conjugate Linker->Payload_Linker Nucleophilic Substitution Payload Cytotoxic Payload (e.g., with Amine group) Payload->Payload_Linker ADC_Crude Crude ADC Payload_Linker->ADC_Crude Thiol Reaction Antibody Monoclonal Antibody (mAb) Reduced_Ab Reduced mAb (with free Thiols) Antibody->Reduced_Ab Reduction (TCEP) Reduced_Ab->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC Purification (SEC) DAR DAR Analysis (HIC/UV-Vis) Purified_ADC->DAR Purity Purity/Aggregation (SEC) Purified_ADC->Purity Identity Identity (Mass Spec) Purified_ADC->Identity ADC_Mechanism_of_Action ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking to Lysosome PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease 4. Linker Cleavage CellDeath Cell Death (Apoptosis) PayloadRelease->CellDeath 5. Cytotoxic Effect Linker_Components This compound Linker Components Linker Tosyl Group PEG3 Spacer Methyl Ester Tosyl_desc Good leaving group for nucleophilic substitution Linker:f0->Tosyl_desc PEG_desc Hydrophilic spacer for improved solubility Linker:f1->PEG_desc Ester_desc Potential site for further modification Linker:f2->Ester_desc

References

Application Notes and Protocols for Cell-Based Assays with Tos-PEG3-Methyl Ester Conjugated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-methyl ester is a versatile polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). Its hydrophilic tri-ethylene glycol spacer enhances the aqueous solubility and cell permeability of the final conjugate, while the tosyl group serves as an excellent leaving group for facile conjugation to a target protein ligand. The methyl ester can be hydrolyzed to a carboxylic acid, providing an additional handle for conjugation. These characteristics make this compound an invaluable tool in the development of novel therapeutics, particularly in the field of targeted protein degradation.

PROTACs are designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). They consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a linker such as one derived from this compound. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of molecules conjugated with this compound, using a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC as a representative example. BRD4 is a critical epigenetic reader and a well-established therapeutic target in various cancers.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The core mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its degradation by the proteasome.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (e.g., BRD4 Degrader) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Downstream Downstream Effects (e.g., Apoptosis, Cell Cycle Arrest) Degradation->Downstream

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Herein, we provide detailed protocols for essential cell-based assays to characterize the activity of a this compound conjugated PROTAC targeting BRD4.

Western Blot Analysis for Protein Degradation

This assay is fundamental for visualizing and quantifying the degradation of the target protein.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification (BCA Assay) cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-BRD4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Workflow for Western blot analysis of protein degradation.

Protocol:

  • Cell Seeding and Treatment:

    • Seed human cancer cells (e.g., HeLa, MV-4-11, or 22Rv1) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the BRD4-targeting PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 (and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Quantitative Data Summary: BRD4 Degradation

The following table presents representative data for a BRD4-targeting PROTAC with a PEG3 linker, MZ1, in various cell lines.[1][2]

Cell LineTarget ProteinDC50 (nM)Dmax (%)Reference
HeLaBRD4~2-20>90%[2]
H661BRD48Not Reported[2]
H838BRD423Not Reported[2]
22Rv1 (Prostate Cancer)BRD4<5Not Reported[3]
MV-4-11 (AML)BRD4~1>90%[4]
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following PROTAC treatment.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding protac_treatment Treat with PROTAC (Dose-Response) cell_seeding->protac_treatment incubation Incubate (e.g., 72 hours) protac_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (3-4 hours) to form Formazan (B1609692) mtt_addition->formazan_incubation solubilization Add Solubilization Solution (e.g., DMSO) formazan_incubation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50) absorbance_reading->data_analysis end End data_analysis->end

Workflow for MTT cell viability assay.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the BRD4-targeting PROTAC.

    • Treat the cells with the desired concentrations for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at 37°C, or overnight at room temperature, with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 (concentration for 50% inhibition of cell growth) value.

Quantitative Data Summary: Cell Viability

The following table shows representative IC50 values for BRD4-targeting PROTACs in various cancer cell lines.

PROTAC ExampleCell LineIC50 (nM)Reference
dBET1MV-4-11 (AML)0.14 µM (24h)[5]
ARV-77122Rv1 (Prostate Cancer)Potent inhibition[3]
MZ1697 (B-ALL)~25[6]
MZ1RS4;11 (B-ALL)~50[6]
QCA570Bladder Cancer Cell Lines~1[7][8]
Cellular Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Experimental Workflow: Cellular Ubiquitination Assay

Ubiquitination_Workflow start Start pretreatment Pre-treat with Proteasome Inhibitor (e.g., MG132) start->pretreatment protac_treatment Treat with PROTAC pretreatment->protac_treatment lysis Cell Lysis protac_treatment->lysis ip Immunoprecipitation (IP) with anti-BRD4 antibody lysis->ip wash Wash Beads ip->wash elution Elute Proteins wash->elution western_blot Western Blot with anti-Ubiquitin antibody elution->western_blot end End western_blot->end

Workflow for cellular ubiquitination assay.

Protocol:

  • Cell Treatment:

    • Seed cells as described for the Western blot protocol.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.

    • Treat the cells with the BRD4-targeting PROTAC at an effective concentration (e.g., 100 nM) for a shorter time course (e.g., 1-4 hours).

  • Immunoprecipitation:

    • Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

    • Incubate the cell lysates with an anti-BRD4 antibody overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

    • Perform SDS-PAGE and Western blotting as described previously.

    • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BRD4. A high molecular weight smear or ladder of bands indicates polyubiquitination.

Conclusion

The this compound linker is a valuable component in the construction of PROTACs and other conjugated molecules for cell-based applications. The protocols provided here for Western blotting, cell viability assays, and ubiquitination assays offer a robust framework for researchers to evaluate the efficacy and mechanism of action of their custom-synthesized molecules. By utilizing these methods, scientists can effectively characterize novel protein degraders and accelerate the development of new therapeutic agents.

References

Purifying Products of Tos-PEG3-Methyl Ester Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Purification of PEGylated Small Molecules

For researchers in drug development and chemical biology, the use of polyethylene (B3416737) glycol (PEG) linkers is a cornerstone for enhancing the therapeutic properties of small molecules, peptides, and proteins. Tos-PEG3-methyl ester is a versatile, short-chain PEG linker that provides a balance of hydrophilicity and a reactive tosyl group for nucleophilic substitution. However, the unique physicochemical properties of the resulting PEGylated products often present significant purification challenges. These application notes provide detailed protocols and comparative data for the most effective methods to purify the reaction products of this compound, ensuring the high purity required for downstream applications.

The primary reaction of this compound involves the displacement of the tosylate group—an excellent leaving group—by a nucleophile (e.g., an amine, thiol, or alcohol on a small molecule). This results in the formation of a PEGylated conjugate. The main purification challenge lies in separating the desired product from unreacted starting materials (both the nucleophilic substrate and the PEG linker), the displaced tosylate salt, and any potential side products.

Common Impurities in this compound Reactions

A successful purification strategy begins with understanding the potential impurities in the crude reaction mixture:

  • Unreacted this compound: Due to its polarity, it can sometimes co-elute with the product.

  • Unreacted Nucleophilic Substrate: The properties of this will vary depending on the specific molecule being PEGylated.

  • p-Toluenesulfonate Salts: Formed as a byproduct of the substitution reaction. These are typically water-soluble and can often be removed with an aqueous workup.

  • Hydrolyzed this compound: If water is present, the tosylate can be hydrolyzed to form a hydroxyl group.

  • Side-products: Depending on the reaction conditions and the nature of the nucleophile, other side reactions may occur.

Choosing the Right Purification Method

The choice of purification method depends on the scale of the reaction and the properties of the PEGylated product, particularly its polarity and molecular weight. For the reaction products of this compound, which are typically small PEGylated molecules, chromatographic techniques are often the most effective.

Purification Methodologies: A Comparative Overview
Purification MethodPrincipleBest Suited ForKey AdvantagesLimitations
Flash Column Chromatography Adsorption chromatography on a solid phase (e.g., silica (B1680970) gel)Small to medium scale purification (mg to g) of moderately polar compounds.Cost-effective, scalable, and good for removing less polar impurities.Can be challenging for very polar compounds which may require specialized methods like HILIC.
Preparative RP-HPLC Partitioning based on hydrophobicity between a non-polar stationary phase and a polar mobile phase.High-resolution purification for achieving high purity, especially for complex mixtures.Excellent separation of closely related compounds, including isomers.Can be expensive, limited sample loading capacity, and requires solvent removal from collected fractions.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes from a polar stationary phase into an aqueous layer.Purification of very polar compounds that are not well-retained by reverse-phase chromatography.Effective for highly polar and water-soluble compounds.Mobile phases can be complex, and column equilibration can be slow.
Recrystallization Differential solubility of the product and impurities in a solvent at different temperatures.Purifying solid, crystalline products on a medium to large scale.Can provide very high purity, is scalable, and avoids large volumes of chromatography solvents.Not suitable for oils or amorphous solids; finding a suitable solvent system can be challenging.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is suitable for the initial purification of a crude reaction mixture to remove major impurities.

Materials:

Procedure:

  • Work-up: After the reaction is complete, quench the reaction and perform a liquid-liquid extraction. For example, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove water-soluble byproducts like p-toluenesulfonate salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • TLC Analysis: Determine a suitable solvent system for column chromatography using TLC. A good starting point for PEGylated compounds is a gradient of methanol in dichloromethane or ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar solvent mixture (e.g., 100% DCM).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity by adding more methanol. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified PEGylated compound.

Example Quantitative Data for Flash Chromatography Purification

Compound TypeScalePurity BeforePurity AfterYield (%)Reference
PEGylated Small Molecule50 mg~60%>95%75[1]
PROTAC Intermediate100 mg~70%>98%80[1]
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This protocol is ideal for achieving high purity of the final product, especially for applications requiring rigorous purity control.

Materials:

  • Partially purified product from flash chromatography or crude reaction mixture

  • Preparative HPLC system with a C18 column

  • Solvents: HPLC-grade water, HPLC-grade acetonitrile (B52724) (ACN) or methanol (MeOH), Trifluoroacetic acid (TFA)

  • 0.22 µm filters

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, and filter through a 0.22 µm syringe filter.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Injection and Elution: Inject the sample and run a gradient elution. A typical gradient for a PEGylated small molecule might be from 5% to 95% B over 30-40 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired product.

  • Product Isolation: Combine the pure fractions and remove the solvents by lyophilization (freeze-drying) to obtain the final product as a TFA salt.

Example Quantitative Data for Preparative HPLC Purification

Compound TypeScalePurity BeforePurity AfterRecovery (%)Reference
PEGylated Peptide10 mg~85%>99%85
PROTAC Molecule25 mg~90%>99%90[2]
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is particularly useful if the PEGylated product is too polar for effective separation by RP-HPLC.

Materials:

  • Crude or partially purified product

  • HPLC system with a HILIC column (e.g., silica, diol, or amine-based)

  • Solvents: HPLC-grade acetonitrile (ACN) and water

Procedure:

  • Sample Preparation: Dissolve the sample in the initial mobile phase (high acetonitrile concentration) and filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water

  • Column Equilibration: Equilibrate the HILIC column with a high percentage of acetonitrile (e.g., 95% A, 5% B).

  • Injection and Elution: Inject the sample and elute with a gradient of increasing water content. For example, from 5% to 50% B over 30 minutes.

  • Fraction Collection and Isolation: Collect fractions corresponding to the product peak and remove the solvent, typically by lyophilization.

Visualization of Purification Workflows

General Purification Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction This compound + Nucleophile Workup Aqueous Wash / Extraction Reaction->Workup Crude Mixture Flash Flash Chromatography Workup->Flash Partially Purified HPLC Preparative RP-HPLC Flash->HPLC Further Purification Analysis Purity Assessment (LC-MS, NMR) HPLC->Analysis Pure Product

Caption: General workflow for the purification and analysis of this compound reaction products.

Decision Tree for Purification Method Selection

G start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil/Amorphous) successful_recrystallization Successful? try_recrystallization->successful_recrystallization pure_solid Pure Solid Product successful_recrystallization->pure_solid Yes successful_recrystallization->chromatography No is_polar Is the product highly polar? chromatography->is_polar hilic Use HILIC is_polar->hilic Yes flash Use Flash Chromatography (Normal or Reverse Phase) is_polar->flash No high_purity High Purity Required? hilic->high_purity flash->high_purity prep_hplc Use Preparative HPLC high_purity->prep_hplc Yes final_product Purified Product high_purity->final_product No prep_hplc->final_product

Caption: Decision tree for selecting an appropriate purification method for PEGylated small molecules.

By following these detailed protocols and considering the comparative data, researchers can effectively purify the reaction products of this compound, ensuring the high quality of materials necessary for advancing drug discovery and development projects.

References

Application Notes and Protocols for the Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1] This modification can enhance drug solubility, extend circulating half-life, and reduce immunogenicity.[2][3] However, the PEGylation process can result in a heterogeneous mixture of products, including unreacted protein, free PEG, and proteins with varying numbers of PEG chains attached at different sites.[4][5] Therefore, comprehensive analytical characterization is crucial for quality control, ensuring the consistency, efficacy, and safety of PEGylated protein drugs.[3]

This document provides detailed application notes and protocols for key analytical techniques used to characterize PEGylated proteins.

Chromatographic Techniques

Chromatographic methods are fundamental for separating and quantifying the components of a PEGylation reaction mixture. The primary techniques employed are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Size Exclusion Chromatography (SEC)

Application Note: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius in solution.[6] It is a primary method for determining the purity and oligomeric state of protein therapeutics.[6] PEGylation significantly increases the hydrodynamic size of a protein, making SEC an effective tool to monitor the progress of the PEGylation reaction and to separate mono-, di-, or multi-PEGylated species from the unmodified protein.[7] The degree of PEGylation can be easily monitored by the increase in molecular weight, which corresponds to a shorter retention time in SEC.[7] However, SEC may provide poor resolution between the PEG-protein conjugate and free PEG, especially if their hydrodynamic radii are similar.[8]

Data Presentation: SEC Analysis of a Model PEGylated Protein

SpeciesApparent Molecular Weight (kDa)Hydrodynamic Radius (nm)[6]Elution Volume (mL)Purity (%)[9]
Unmodified Protein503.512.5-
Free 20 kDa mPEG205.010.8-
Mono-PEGylated Protein~705.210.5>99
Di-PEGylated Protein~906.19.8-
High MW Aggregates>150>8.08.0<0.1

Experimental Protocol: SEC-HPLC for Purity Determination [9][10]

  • System Preparation: Equilibrate an HPLC system equipped with a suitable SEC column (e.g., Zenix SEC-150, 7.8 x 300 mm, 3 µm) with the mobile phase.[10]

  • Mobile Phase: Prepare an aqueous mobile phase, typically an isotonic buffer such as 150 mM sodium phosphate, pH 7.0.[10] Some methods may include organic modifiers to reduce non-specific interactions.[9]

  • Sample Preparation: Dilute the PEGylated protein sample to a concentration of 1-2 mg/mL in the mobile phase.

  • Injection: Inject 10-20 µL of the sample onto the column.[10]

  • Chromatography: Run the separation at a constant flow rate of 0.8-1.0 mL/min at ambient temperature.[10]

  • Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.[10] For PEGs lacking a chromophore, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used.[2]

  • Data Analysis: Integrate the peak areas to determine the relative percentage of the main PEGylated species, unmodified protein, and any high molecular weight aggregates.

Visualization: SEC Workflow

SEC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample PEGylated Protein Sample Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (e.g., 150 mM Phosphate Buffer) Equilibrate Equilibrate SEC Column MobilePhase->Equilibrate Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV (280nm) / CAD / ELSD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity & Aggregate Content Integrate->Quantify IEC_Principle Native +++ Elution Increasing Salt Gradient (Elution Order) Native->Elution 3rd Mono ++ Mono->Elution 2nd Di + Di->Elution 1st Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Protein PEGylated Protein Denature Denature, Reduce, Alkylate Protein->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest LC RP-HPLC Separation of Peptides Digest->LC MS1 MS Scan (Precursor Ion Mass) LC->MS1 MS2 MS/MS Scan (Fragment Ion Mass) MS1->MS2 Search Database Search MS2->Search Identify Identify Unmodified and PEGylated Peptides Search->Identify Localize Localize PEGylation Site Identify->Localize NMR_Logic cluster_input Experimental Data cluster_process Data Processing cluster_output Calculation NMR_Spec ¹H NMR Spectrum Integrate_PEG Integrate PEG Signal (I_PEG @ ~3.7 ppm) NMR_Spec->Integrate_PEG Integrate_Prot Integrate Protein Signal (I_protein) NMR_Spec->Integrate_Prot Protein_Seq Protein Sequence (for N_protein) Calc Calculate Molar Ratio (I_PEG/N_PEG) / (I_protein/N_protein) Protein_Seq->Calc PEG_MW PEG Molecular Weight (for N_PEG) PEG_MW->Calc Integrate_PEG->Calc Integrate_Prot->Calc DoP Degree of PEGylation Calc->DoP

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Tos-PEG3-Methyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Tos-PEG3-methyl ester. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address common issues and help optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my isolated yield of this compound consistently low?

Low yields can stem from several factors throughout the experimental process, from reagent quality to the final purification steps. Here are the most common culprits and how to address them:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Using a weak base or a non-optimal solvent can lead to incomplete reactions. For instance, some protocols call for pyridine (B92270), which acts as both a base and a solvent, while others use stronger bases like sodium hydroxide (B78521) in aprotic solvents like THF.[1][2]

  • Moisture Contamination: Tosyl chloride is highly sensitive to moisture and can be hydrolyzed to p-toluenesulfonic acid, which will not react with the alcohol. Ensure all glassware is oven-dried and reagents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Side Reactions: The formation of byproducts is a common cause of low yields. The most prevalent side reaction is the di-tosylation of any unreacted triethylene glycol starting material (if the monomethyl ether starting material is contaminated). Another possibility is the formation of an oxirane ring, especially with the use of a mild base.[3]

  • Inefficient Purification: The product, this compound, can be challenging to purify due to its solubility properties and the presence of structurally similar impurities.[4] Losses can occur during aqueous workups if the product is not efficiently extracted. Column chromatography, while effective, can also lead to yield loss if not optimized.

Q2: How can I monitor the progress of my reaction to ensure it has gone to completion?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.

  • Procedure: Spot the crude reaction mixture on a TLC plate alongside the starting material (triethylene glycol monomethyl ether).

  • Visualization: The product, being more nonpolar than the starting alcohol, should have a higher Rf value. The disappearance of the starting material spot indicates the reaction is complete. Pyridine can sometimes interfere with TLC analysis by creating large, streaky spots; in such cases, a mini-workup of an aliquot or using a high vacuum to remove the pyridine from the spotted plate can help.[4]

Q3: What are the key parameters to control for optimizing the yield?

  • Stoichiometry: A slight excess of tosyl chloride (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the starting alcohol.

  • Temperature: The reaction is typically carried out at 0°C initially during the addition of tosyl chloride to control the exothermic reaction, and then allowed to warm to room temperature.[1][2] Low temperatures can help minimize side reactions.[3]

  • Reaction Time: The reaction time can vary depending on the specific conditions. Monitoring by TLC is crucial to determine the optimal reaction time and to avoid the formation of degradation products with prolonged reaction times.

Q4: I'm having trouble with the purification of my product. What are the best practices?

Purification of PEGylated molecules can be tricky. Here are some tips:

  • Aqueous Workup: After the reaction, a common procedure involves washing the organic layer with dilute acid (e.g., 0.5 M HCl) to remove any remaining pyridine, followed by washes with water and saturated sodium bicarbonate solution.[1]

  • Column Chromatography: If further purification is needed, column chromatography using silica (B1680970) gel is a common method. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is often effective.[2] The polarity of the eluent may need to be optimized based on TLC analysis.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions and purification method. Below is a summary of yields reported in different protocols for similar tosylation reactions.

Starting MaterialBase/SolventReaction TimeReported YieldPurification MethodReference
Diethylene glycol monomethyl etherPyridine2 hours"Stoichiometric yield" (likely >95% conversion)Aqueous workup[1]
Diethylene glycol monomethyl etherNaOH / THF/H₂OOvernight88%Aqueous workup & extraction[2]
Tetraethylene glycol monomethyl etherNaOH / THF/H₂O48 hours45%Column chromatography[2]

Experimental Protocol

This protocol is a synthesis of best practices found in the literature for the preparation of this compound.

Materials:

  • Triethylene glycol monomethyl ether (≥99%)

  • p-Tosyl chloride (TsCl, ≥99%)

  • Anhydrous pyridine or Sodium Hydroxide (NaOH)

  • Anhydrous Tetrahydrofuran (THF) (if using NaOH)

  • Dichloromethane (B109758) (DCM) or Diethyl ether for extraction

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for TLC and column chromatography

Procedure:

  • Preparation: All glassware should be thoroughly oven-dried and cooled under a stream of inert gas (e.g., nitrogen).

  • Reaction Setup: Dissolve triethylene glycol monomethyl ether (1 equivalent) in anhydrous pyridine or a mixture of THF and water. Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Addition of Tosyl Chloride: Slowly add p-tosyl chloride (1.2 equivalents) portion-wise to the cooled solution. Ensure the temperature remains close to 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature. Continue stirring overnight.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • If using pyridine, remove the pyridine under reduced pressure. Dissolve the residue in dichloromethane.

    • If using THF, add water to the reaction mixture and extract with dichloromethane or diethyl ether.

    • Wash the organic layer sequentially with 0.5 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products Triethylene_glycol_monomethyl_ether Triethylene glycol monomethyl ether Tos-PEG3-methyl_ester This compound Triethylene_glycol_monomethyl_ether->Tos-PEG3-methyl_ester Base (e.g., Pyridine) Byproduct HCl or Pyridinium chloride Triethylene_glycol_monomethyl_ether->Byproduct Tosyl_chloride p-Tosyl chloride Tosyl_chloride->Tos-PEG3-methyl_ester Tosyl_chloride->Byproduct

Caption: Chemical reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of This compound check_reaction Incomplete Reaction? start->check_reaction check_purification High Loss During Purification? start->check_purification check_side_reactions Significant Side Reactions? start->check_side_reactions sol_reagents Use anhydrous reagents and inert atmosphere check_reaction->sol_reagents Yes sol_conditions Optimize base, solvent, and temperature check_reaction->sol_conditions Yes sol_time Increase reaction time (monitor by TLC) check_reaction->sol_time Yes sol_workup Optimize extraction pH and solvent volume check_purification->sol_workup Yes sol_chromatography Optimize column chromatography (eluent, silica loading) check_purification->sol_chromatography Yes sol_stoichiometry Check stoichiometry of starting materials check_side_reactions->sol_stoichiometry Yes sol_temp_control Maintain low temperature during TsCl addition check_side_reactions->sol_temp_control Yes

Caption: Troubleshooting workflow for low yield in this compound reactions.

References

Technical Support Center: Optimizing Tos-PEG3-Methyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize reaction conditions for Tos-PEG3-methyl ester conjugation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a hydrophilic, heterobifunctional linker used in bioconjugation.[1][2] It consists of a three-unit polyethylene (B3416737) glycol (PEG) spacer that increases the water solubility of the target molecule.[1] One end features a tosyl (tosylate) group, and the other end has a methyl ester. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to molecules.[1][3] The methyl ester is a relatively stable group that can be hydrolyzed to a carboxylic acid under strong basic conditions if a secondary functional group is desired.[1][4]

Q2: What functional groups can the tosyl group react with? A2: The tosyl group is reactive towards various nucleophiles.[3] The most common functional groups targeted in bioconjugation are thiols (e.g., from cysteine residues) and primary amines (e.g., from lysine (B10760008) residues or the N-terminus of a protein).[3][5] It can also react with hydroxyl groups, although this is generally less efficient. The typical order of nucleophilicity is Thiol > Amine > Hydroxyl.[5]

Q3: What are the recommended initial reaction conditions for conjugation to a primary amine? A3: For conjugation to primary amines on proteins or peptides, a good starting point is a pH range of 7.5 to 9.0 in a non-amine-containing buffer like phosphate-buffered saline (PBS) or borate (B1201080) buffer.[6][7] The reaction is often performed at 4°C overnight or at room temperature for 2-4 hours.[8] A molar excess of the this compound reagent (e.g., 5 to 20-fold) is typically used to drive the reaction to completion.

Q4: Why is it critical to avoid buffers like Tris or glycine? A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with this conjugation chemistry.[6][7] These buffer molecules will act as competing nucleophiles, reacting with the this compound and leading to a significant reduction in the yield of the desired conjugate.[7]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the conjugation process in a question-and-answer format.

Q5: My conjugation yield is very low or non-existent. What are the potential causes and solutions? A5: Low conjugation yield is a common issue with several potential causes:

  • Suboptimal pH: The nucleophilicity of primary amines is pH-dependent. If the pH is too low (<7.5), the amine will be protonated and non-nucleophilic. If the pH is too high (>9.5), the PEG reagent itself may begin to hydrolyze at an accelerated rate.[9]

  • Inactive Reagents: The this compound reagent can degrade if not stored properly (recommended at -20°C) or if exposed to moisture.[2] Similarly, the target molecule may have oxidized thiols or other issues.

  • Insufficient Molar Excess: The stoichiometry may be insufficient to drive the reaction forward, especially if the target molecule is complex or present at a low concentration.

  • Low Temperature / Short Reaction Time: The reaction kinetics may be too slow. While starting at 4°C is common to minimize side reactions, it may require a longer incubation time.[8]

Q6: I observe multiple unexpected peaks in my HPLC or LC-MS analysis. What are these side products? A6: The presence of multiple peaks can indicate several side reactions:

  • Hydrolyzed PEG Reagent: The tosyl group on the PEG linker can hydrolyze in aqueous buffer, creating an inactive Hydroxy-PEG3-methyl ester. This process is accelerated at higher pH and temperatures.[9]

  • Reaction with Buffer Components: If a non-recommended buffer like Tris was used, you would see a peak corresponding to the PEG-buffer adduct.[7]

  • Multiple PEGylation Sites: If your target protein has multiple reactive sites (e.g., several lysine residues), you may obtain a heterogeneous mixture of products with one, two, or more PEG chains attached.[8] This is a common outcome in PEGylation.[10]

  • Hydrolyzed Methyl Ester: Under strongly basic conditions, the methyl ester can hydrolyze to a carboxylic acid, resulting in a different species.[1][4]

Q7: How can I effectively purify my PEGylated product? A7: Purification is essential to remove unreacted PEG, the native molecule, and byproducts. The choice of technique depends on the physicochemical differences between the species in the reaction mixture.

  • Size Exclusion Chromatography (SEC): This is the most common method. It separates molecules based on size. The PEGylated conjugate will be larger than the unreacted protein and will, therefore, elute earlier.[][12] SEC is also very effective at removing small molecules like unreacted PEG reagent and hydrolyzed byproducts.[8]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. The attachment of a neutral PEG chain often shields the surface charges of a protein, causing the conjugate to elute at a different salt concentration than the unmodified protein.[12][13] This method can sometimes separate species with different degrees of PEGylation.[12]

  • Reverse Phase Chromatography (RP-HPLC): This method separates based on hydrophobicity. While useful for analytical monitoring, it can be challenging for preparative purification of large proteins as it can cause denaturation.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC is another option that separates based on hydrophobicity under non-denaturing conditions and can be a useful alternative or supplement to IEX and SEC.[][13]

Section 3: Data & Protocols

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended ConditionRemarks
pH 7.5 - 9.0 (for amines)Balances amine nucleophilicity with reagent stability.[7]
6.5 - 7.5 (for thiols)Thiols are reactive at a lower pH than amines.[5]
Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) minimize side reactions but require longer incubation times.[8]
Buffer Phosphate (PBS), Borate, HEPESCrucial: Must be free of primary amines.[6][7]
Molar Ratio 5:1 to 20:1 (PEG:Molecule)Should be optimized empirically. Higher excess drives the reaction but can be wasteful.
Reaction Time 2 - 24 hoursMonitor reaction progress to determine the optimal time.
Reagent Storage -20°C, desiccatedProtect from moisture to prevent hydrolysis.[2]
Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Protein

  • Buffer Preparation: Prepare a suitable non-amine-containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). Degas the buffer and store it at 4°C.

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein stock is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve a 10-fold molar excess of this compound in a small amount of anhydrous DMSO or directly in the reaction buffer.

  • Conjugation Reaction: Add the dissolved PEG reagent to the stirring protein solution. If DMSO was used, ensure the final concentration does not exceed 5-10% (v/v).

  • Incubation: Allow the reaction to proceed at room temperature for 4 hours or at 4°C overnight with gentle stirring.

  • Quenching (Optional): To stop the reaction, add a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of 50 mM to consume any unreacted PEG reagent. Incubate for 30 minutes.

  • Purification: Purify the reaction mixture using Size Exclusion Chromatography (SEC) with a column appropriate for the size of your conjugate. Elute with a suitable buffer (e.g., PBS) and collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE (to observe the mass shift) and RP-HPLC or LC-MS to confirm conjugation and assess purity.

Protocol 2: Monitoring Reaction Progress by RP-HPLC

  • Method Setup: Use a C8 or C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation: At various time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (5-10 µL) from the reaction mixture. Quench immediately by diluting into Mobile Phase A.

  • Injection & Gradient: Inject the sample and run a linear gradient (e.g., 5% to 95% B over 30 minutes).

  • Analysis: Monitor the chromatogram at 220 nm and 280 nm. The PEGylated product will typically have a longer retention time than the unmodified protein. Track the decrease in the starting material peak area and the increase in the product peak area to determine the reaction kinetics.[14]

Section 4: Visual Guides

Diagrams of Workflows and Reactions

G cluster_reactants Reactants cluster_products Products reagent1 This compound product Conjugate (R-NH-PEG3-Methyl Ester) reagent1->product pH 7.5 - 9.0 Non-Amine Buffer reagent2 Target Molecule (R-NH2) reagent2->product side_product Tosyl Leaving Group (TsOH)

Caption: Chemical reaction scheme for the conjugation of this compound to a primary amine.

G decision decision action action start Low Conjugation Yield Observed check_buffer Is buffer amine-free? start->check_buffer check_ph Is pH optimal (7.5-9.0 for amines)? check_reagents Are reagents active and non-expired? check_ph->check_reagents Yes adjust_ph Adjust pH with NaOH/HCl check_ph->adjust_ph No check_ratio Is molar ratio sufficient (e.g., >10x)? check_reagents->check_ratio Yes new_reagents Use fresh, dry PEG reagent check_reagents->new_reagents No increase_ratio Increase molar excess of PEG reagent check_ratio->increase_ratio No end_node Re-run reaction and monitor progress check_ratio->end_node Yes check_buffer->check_ph Yes change_buffer Buffer exchange into PBS/Borate check_buffer->change_buffer No adjust_ph->end_node new_reagents->end_node increase_ratio->end_node change_buffer->end_node

Caption: Logical workflow for troubleshooting low conjugation yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_reagents Prepare Protein & PEG Solutions buffer_exchange Buffer Exchange (if needed) prep_reagents->buffer_exchange initiate Initiate Conjugation buffer_exchange->initiate monitor Monitor Progress (RP-HPLC) initiate->monitor quench Quench Reaction monitor->quench purify Purify Conjugate (SEC) quench->purify analyze Analyze Purity & Identity (SDS-PAGE, LC-MS) purify->analyze

Caption: Standard experimental workflow from preparation to final analysis.

References

Side reactions of Tos-PEG3-methyl ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG3-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, bifunctional linker molecule. It contains a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, and a methyl ester group.[1][2] The triethylene glycol (PEG3) spacer increases the water solubility of the molecule it is conjugated to.[1][2] Its primary application is in bioconjugation and drug delivery, where it can be used to link molecules to proteins, peptides, or other substrates containing nucleophilic groups such as amines or thiols.[3][4]

Q2: What are the most common side reactions observed with this compound?

The most common side reactions include:

  • Hydrolysis of the Tosyl Group: The tosylate can be hydrolyzed in aqueous solutions, especially under basic conditions, leading to the formation of a hydroxyl group and rendering the reagent inactive for conjugation.[5][6]

  • Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to a carboxylic acid under strongly basic conditions.[1][7]

  • Elimination Reactions: Under the influence of a strong or bulky base, or at elevated temperatures, an elimination reaction can occur, leading to the formation of an alkene.[5]

  • Over-reaction with Amines: Primary amines can react with the tosylate, and the resulting secondary amine can potentially react with another molecule of this compound, leading to di-alkylation, especially if a large excess of the PEG reagent is used.

Q3: How should I store and handle this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it under anhydrous conditions at low temperatures, typically -20°C, and protected from light.[2] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[8] It is recommended to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Degradation of this compound: The reagent may have hydrolyzed due to improper storage or handling.[5]1. Ensure the reagent has been stored correctly at -20°C under anhydrous conditions. Allow the vial to warm to room temperature before opening.[2][8]
2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent can hinder the reaction.2. For reactions with amines, maintain a pH of 8-9.5 to ensure the amine is deprotonated and nucleophilic.[4] For thiols, a pH of around 8 is also suitable.[9] Use a polar aprotic solvent like DMF or DMSO.[5]
3. Weak Nucleophile: The nucleophilicity of the substrate may be too low for an efficient reaction.3. Consider using a stronger base to deprotonate the nucleophile or increasing the reaction temperature cautiously, while monitoring for side reactions.
Presence of Multiple Products in Analysis (e.g., HPLC, MS) 1. Hydrolysis of Tosyl Group: A significant peak corresponding to the hydrolyzed PEG linker may be observed.1. Perform the reaction under anhydrous conditions if possible. Minimize reaction time in aqueous buffers.
2. Hydrolysis of Methyl Ester: A product with a mass corresponding to the carboxylic acid may be detected.2. Avoid strongly basic conditions (pH > 10) if the methyl ester needs to be preserved.
3. Di-alkylation of Primary Amine: A product with double the mass of the PEG linker attached to the amine may be present.3. Use a stoichiometric amount or a slight excess of the amine relative to the this compound. If a large excess of the PEG linker is necessary, expect this side product and purify accordingly.
4. Elimination Side Product: An unexpected product with a mass corresponding to the elimination product may be observed.4. Avoid using bulky or very strong bases. Use milder bases like triethylamine (B128534) or DIPEA. Keep the reaction temperature as low as feasible.[5]
Difficulty in Purifying the Final Product 1. Similar Polarity of Product and Byproducts: The desired product and side products (e.g., hydrolyzed linker) may have similar retention times in chromatography.1. Optimize the chromatography method. For PEGylated compounds, reverse-phase HPLC or size-exclusion chromatography (SEC) are commonly used.[10][11] Consider using different solvent systems or gradients for better separation.
2. Excess Unreacted this compound: The unreacted starting material co-elutes with the product.2. After the reaction, consider quenching with a small molecule amine to consume excess tosylate, which can then be more easily separated. Alternatively, use a slight excess of the nucleophilic substrate to ensure all the tosylate is consumed.

Experimental Protocols

Protocol 1: General Procedure for Reaction with a Primary Amine

This protocol outlines a general method for the nucleophilic substitution of the tosyl group with a primary amine.

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 8.5, if working in aqueous conditions)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the amine-containing substrate in the chosen solvent or buffer.

  • If using a salt form of the amine, add 1.2 to 2 equivalents of a non-nucleophilic base like TEA or DIPEA.

  • Dissolve this compound in the same solvent.

  • Add the this compound solution dropwise to the amine solution with stirring. A slight molar excess of the amine (1.1 to 1.5 equivalents) is recommended to minimize di-alkylation.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Once the reaction is complete, if there is excess tosylate, it can be quenched by adding a small amount of a primary amine like Tris.

  • Purify the product using an appropriate chromatographic technique, such as reverse-phase HPLC or silica (B1680970) gel chromatography.

Protocol 2: General Procedure for Reaction with a Thiol

This protocol provides a general method for the reaction of this compound with a thiol-containing compound.

Materials:

  • This compound

  • Thiol-containing substrate

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., triethylamine (TEA) or sodium bicarbonate)

  • Reaction buffer (e.g., phosphate (B84403) buffer at pH ~8, if working in aqueous conditions)

Procedure:

  • Dissolve the thiol-containing substrate in the chosen solvent or buffer.

  • Add a slight excess of a mild base (e.g., 1.1 equivalents of TEA) to deprotonate the thiol to the more nucleophilic thiolate.

  • Dissolve this compound in the same solvent.

  • Add the this compound solution (1.0 equivalent) to the thiol solution.

  • Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS. Thiol reactions are often faster than amine reactions.

  • Upon completion, purify the product by chromatography (e.g., reverse-phase HPLC).

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions This compound This compound Product Product This compound->Product Nucleophilic Substitution Side_Products Side_Products This compound->Side_Products Hydrolysis/ Elimination Nucleophile (Amine/Thiol) Nucleophile (Amine/Thiol) Nucleophile (Amine/Thiol)->Product

Caption: Main reaction pathway and potential side reactions of this compound.

Troubleshooting_Workflow Start Low Yield or Multiple Products Check_Reagent Verify Reagent Quality (Storage & Handling) Start->Check_Reagent Check_Conditions Analyze Reaction Conditions (pH, Temp, Solvent) Start->Check_Conditions Check_Stoichiometry Review Stoichiometry (Excess Reagents) Start->Check_Stoichiometry Optimize Optimize Reaction & Purification Check_Reagent->Optimize Check_Conditions->Optimize Check_Stoichiometry->Optimize Success Successful Conjugation Optimize->Success

Caption: A logical workflow for troubleshooting common issues in reactions.

References

Technical Support Center: Improving the Stability of Tos-PEG3-Methyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting stability issues encountered with Tos-PEG3-methyl ester conjugates. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to ensure the integrity and successful application of your conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound conjugates?

A1: The two most common degradation pathways for this compound conjugates are hydrolysis of the methyl ester and hydrolysis (or nucleophilic substitution) of the tosyl group. The polyethylene (B3416737) glycol (PEG) backbone itself can also be susceptible to oxidation under certain conditions.

Q2: My conjugate is losing activity over time in my aqueous buffer. What is the likely cause?

A2: Loss of activity in aqueous solutions is often due to the hydrolysis of the methyl ester to a carboxylic acid, or the cleavage of the tosyl group, which may be essential for the conjugate's function. The rate of hydrolysis is significantly influenced by pH and temperature.

Q3: What is the optimal pH range for working with this compound conjugates to minimize degradation?

A3: To minimize hydrolysis of both the methyl ester and the tosyl group, it is recommended to work in a neutral to slightly acidic pH range, ideally between pH 4 and 7.[1] Basic conditions (pH > 8) will significantly accelerate the hydrolysis of the methyl ester.[2]

Q4: Can I use common biological buffers like Tris?

A4: Caution should be exercised when using buffers containing nucleophilic species, such as Tris. The tosyl group is an excellent leaving group, and primary amines in buffers like Tris can act as nucleophiles, potentially displacing the tosyl group from your conjugate. It is advisable to use non-nucleophilic buffers such as phosphate (B84403), HEPES, or MES.

Q5: How should I store my this compound conjugate to ensure long-term stability?

A5: For long-term stability, it is best to store the conjugate in a lyophilized form at -20°C or below, protected from moisture and light. If the conjugate must be stored in solution, use a non-nucleophilic buffer at a slightly acidic pH (e.g., pH 5-6), aliquot it into single-use vials to avoid freeze-thaw cycles, and store at -80°C.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound conjugates.

Observed Problem Potential Cause Recommended Solution
Unexpected loss of conjugate mass or appearance of a new, more polar peak in HPLC analysis. Hydrolysis of the methyl ester: The methyl ester is likely hydrolyzing to the corresponding carboxylic acid, which is more polar and has a lower mass.- Confirm hydrolysis by LC-MS analysis.- Adjust the buffer pH to a more acidic range (pH 4-6).- Reduce the storage temperature.- If possible, perform experiments at lower temperatures.
Complete loss of a biological target's binding or activity after conjugation. Cleavage of the tosyl group: The tosyl group may be acting as a leaving group and is being displaced by a nucleophile in your buffer or reaction mixture.- Analyze the conjugate by mass spectrometry to confirm the loss of the tosyl group.- Avoid nucleophilic buffers (e.g., Tris, glycine). Switch to a non-nucleophilic buffer like phosphate or HEPES.- Evaluate the stability of the conjugate in your reaction mixture over time.
Gradual appearance of multiple degradation peaks in HPLC during a stability study. Oxidation of the PEG linker: The ether linkages in the PEG chain can be susceptible to oxidation, leading to chain cleavage and a heterogeneous mixture of products.- Degas buffers to remove dissolved oxygen.- Consider adding a small amount of an antioxidant (e.g., 0.01% polysorbate 80) if compatible with your application.- Protect your conjugate from light, which can catalyze oxidation.- Store under an inert atmosphere (e.g., argon or nitrogen).
Low yield of the desired conjugate after a reaction involving the tosyl group. Hydrolysis of the tosyl group during the reaction: If the reaction is performed in an aqueous buffer at a non-optimal pH or for an extended period, the tosyl group may hydrolyze before the desired reaction can occur.- Monitor the reaction kinetics to find the optimal reaction time.- Adjust the pH of the reaction buffer to be within the stable range for the tosyl group (pH 4-7).- Consider using a co-solvent to reduce the concentration of water.

Stability Data Summary

The stability of a conjugate is highly dependent on the specific conditions. The following table provides an overview of the stability of the key functional groups under typical forced degradation conditions.

Stress Condition Functional Group Observed Degradation Primary Degradation Product
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Methyl EsterModerate to highCarboxylic acid
Tosyl GroupLow to moderatep-Toluenesulfonic acid
Basic Hydrolysis (e.g., 0.1 M NaOH, 25°C) Methyl EsterHigh and rapidCarboxylate salt
Tosyl GroupModerate to highp-Toluenesulfonic acid
Oxidative Stress (e.g., 3% H₂O₂, 25°C) PEG ChainModerateCleaved PEG fragments
Tosyl & Methyl EsterLowMinimal degradation
Thermal Stress (e.g., 60°C in neutral buffer) Methyl EsterModerateCarboxylic acid
Tosyl GroupLowp-Toluenesulfonic acid
Photostability (ICH Q1B conditions) PEG ChainLow to moderateOxidized PEG fragments
Tosyl & Methyl EsterLowMinimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of your this compound conjugate.[3][4][5][6][7][8]

1. Sample Preparation:

  • Prepare a stock solution of your conjugate at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature.

  • Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature, protected from light.

  • Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., phosphate buffer, pH 7.0) and incubate at 60°C.

  • Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines.

3. Time Points:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

4. Sample Quenching:

  • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.

5. Analysis:

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the intact this compound conjugate from its potential degradation products.[9][][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 220 nm and 254 nm, or Charged Aerosol Detector (CAD) for better detection of PEG fragments.

  • Injection Volume: 10 µL.

Visualizations

G cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound Conjugate ester_hydrolysis Methyl Ester Hydrolysis parent->ester_hydrolysis H₂O (Acid/Base) tosyl_hydrolysis Tosyl Group Hydrolysis/Substitution parent->tosyl_hydrolysis H₂O or Nucleophile peg_oxidation PEG Chain Oxidation parent->peg_oxidation Oxidizing Agent/Light product1 Carboxylic Acid Metabolite ester_hydrolysis->product1 Forms product2 p-Toluenesulfonic Acid tosyl_hydrolysis->product2 Forms product3 PEG Fragments peg_oxidation->product3 Forms G cluster_workflow Forced Degradation Experimental Workflow start Prepare 1 mg/mL Conjugate Stock stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample quench Neutralize/Quench Reaction sample->quench analyze Analyze by Stability-Indicating HPLC quench->analyze end Identify Degradants & Determine Stability analyze->end G cluster_logic Troubleshooting Logic issue Instability Observed (e.g., new HPLC peak, activity loss) check_ph Is pH between 4-7? issue->check_ph Start check_buffer Is buffer non-nucleophilic? check_ph->check_buffer Yes adjust_ph Adjust pH to 4-6 check_ph->adjust_ph No check_storage Is storage at ≤ -20°C and protected from light? check_buffer->check_storage Yes change_buffer Switch to Phosphate, HEPES, or MES buffer check_buffer->change_buffer No improve_storage Lyophilize or store at -80°C in single-use aliquots check_storage->improve_storage No stable Stability Improved check_storage->stable Yes adjust_ph->stable change_buffer->stable improve_storage->stable

References

Technical Support Center: Preventing Protein Aggregation During PEGylation with Tos-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation with Tos-PEG3-methyl ester.

Troubleshooting Guide

Q1: I am observing significant precipitation and aggregation during my protein PEGylation reaction. What are the likely causes and how can I troubleshoot this?

Protein aggregation during PEGylation is a common issue that can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.

Potential Causes of Aggregation:

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly impact protein stability.

  • High Protein Concentration: Increased proximity of protein molecules can promote intermolecular interactions and aggregation.

  • Inappropriate PEG:Protein Molar Ratio: An excessively high molar ratio of the PEG reagent can lead to over-PEGylation and subsequent aggregation.

  • Poor Reagent Quality: Impurities in the PEG reagent can contribute to unwanted side reactions and aggregation.

  • Pre-existing Aggregates: The starting protein sample may already contain aggregates that can seed further aggregation during the reaction.

Troubleshooting Workflow:

To systematically address aggregation, follow the decision tree below.

TroubleshootingWorkflow start Start: Protein Aggregation Observed check_protein 1. Check Initial Protein Sample Purity and Aggregation State start->check_protein optimize_conditions 2. Optimize Reaction Conditions (pH, Temperature, Concentration) check_protein->optimize_conditions Protein is pure and monomeric fail Aggregation Persists: Consider Alternative Strategies check_protein->fail Protein has pre-existing aggregates optimize_ratio 3. Optimize PEG:Protein Molar Ratio optimize_conditions->optimize_ratio Aggregation still present success Aggregation Minimized optimize_conditions->success Aggregation resolved add_excipients 4. Add Stabilizing Excipients optimize_ratio->add_excipients Aggregation still present optimize_ratio->success Aggregation resolved control_rate 5. Control Reaction Rate add_excipients->control_rate Aggregation still present add_excipients->success Aggregation resolved control_rate->success Aggregation resolved control_rate->fail Aggregation still present

Caption: Troubleshooting workflow for addressing protein aggregation during PEGylation.

Frequently Asked Questions (FAQs)

Reaction Conditions

Q2: What is the optimal pH for PEGylation with this compound?

The optimal pH for PEGylation targeting lysine (B10760008) residues is typically between 7.0 and 9.0. The primary amino groups of lysine residues need to be in their unprotonated, nucleophilic state to react with the tosyl group. However, protein stability is also pH-dependent. It is crucial to perform small-scale screening experiments across a range of pH values to find the best balance between reaction efficiency and protein stability.[1]

Q3: What is the recommended temperature for the PEGylation reaction?

Performing the reaction at a lower temperature, such as 4°C, can slow down the reaction rate and may favor controlled PEGylation over aggregation.[1] Room temperature can also be used, but it is essential to monitor for aggregation.[2] A screening of different temperatures (e.g., 4°C and room temperature) is recommended to determine the optimal condition for your specific protein.

Q4: What protein concentration should I use?

High protein concentrations can increase the likelihood of aggregation.[3] It is advisable to test a range of protein concentrations, for example, from 0.5 to 5 mg/mL, to identify a concentration that minimizes aggregation while allowing for an efficient reaction.[1]

Q5: What is the optimal PEG:protein molar ratio?

The ideal molar ratio of this compound to protein is highly dependent on the protein and the desired degree of PEGylation. A higher molar excess of the PEG reagent can drive the reaction towards a higher degree of modification but also increases the risk of aggregation.[2] It is recommended to start with a lower molar excess (e.g., 5:1 to 20:1 of PEG to protein) and gradually increase it while monitoring for aggregation.[1]

Buffers and Excipients

Q6: What buffers are recommended for the PEGylation reaction?

It is critical to use buffers that do not contain primary amines, such as Tris, as these will compete with the protein's lysine residues for reaction with the this compound.[2] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.

Q7: Can I add anything to the reaction to prevent aggregation?

Yes, adding stabilizing excipients to the reaction buffer can be very effective in preventing aggregation.[1]

Excipient CategoryExamplesRecommended Starting ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v)Act as protein stabilizers through preferential exclusion.[1]
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.[1]

Analytical Techniques

Q8: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to monitor and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a standard method for separating and quantifying aggregates based on their size. Aggregates will elute earlier than the monomeric protein.[4][5]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[6][7]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to cross-linked aggregates. However, PEGylated proteins can migrate anomalously on SDS-PAGE, so results should be interpreted with caution.[1][8]

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions

Objective: To determine the optimal pH, temperature, protein concentration, and PEG:protein molar ratio to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable amine-free buffer)

  • This compound

  • Reaction buffers with varying pH (e.g., phosphate (B84403) buffer at pH 7.0, 7.5, 8.0, 8.5)

  • Microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare Protein Dilutions: Dilute the protein stock solution to the desired screening concentrations (e.g., 0.5, 1, 2, 5 mg/mL) in the different reaction buffers.

  • Prepare PEG Stock Solution: Immediately before use, dissolve the this compound in each reaction buffer to create stock solutions for the desired molar ratios.

  • Set up Reactions: In separate tubes or wells, combine the protein solutions with the corresponding PEG stock solutions to achieve the desired final protein concentrations and PEG:protein molar ratios.

  • Incubate: Incubate the reactions at the different screening temperatures (e.g., 4°C and room temperature) for a set time (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analyze Aggregation: After incubation, visually inspect each reaction for precipitation. Further analyze the samples for soluble aggregates using SEC, DLS, or non-reducing SDS-PAGE.

Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify aggregates in the PEGylated protein sample.

Materials:

  • SEC column suitable for the size range of your protein and its potential aggregates

  • HPLC or UHPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline with an appropriate salt concentration to minimize non-specific interactions)

  • Filtered and degassed PEGylated protein sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the PEGylated protein sample (e.g., at 10,000 x g for 10 minutes) to remove any large, insoluble aggregates. Filter the supernatant through a low-protein-binding 0.22 µm filter.

  • Injection: Inject an appropriate volume of the prepared sample onto the column. The injection volume should typically be 2-5% of the total column volume for optimal resolution.[2]

  • Elution and Detection: Elute the sample with the mobile phase and monitor the absorbance at a suitable wavelength (e.g., 280 nm). Aggregates, having a larger hydrodynamic radius, will elute first, followed by the monomeric PEGylated protein, and then any smaller species.[2]

  • Data Analysis: Integrate the peak areas of the aggregate and monomer peaks to determine the percentage of aggregation.

Protocol 3: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in the PEGylated protein sample and detect the presence of aggregates.

Materials:

  • DLS instrument

  • Low-volume cuvette

  • Filtered PEGylated protein sample

Procedure:

  • Sample Preparation: Filter the PEGylated protein sample through a 0.2 µm or smaller syringe filter directly into a clean, dust-free cuvette to remove large particles that could interfere with the measurement.[9]

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the measurement parameters, including temperature and acquisition time.

  • Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles in the sample.

  • Data Analysis: The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius of the particles. The presence of multiple size populations or a high polydispersity index (PDI) indicates the presence of aggregates.[7]

Protocol 4: Analysis of PEGylated Protein by SDS-PAGE

Objective: To visualize the PEGylated protein and detect high-molecular-weight aggregates.

Materials:

  • Polyacrylamide gels (the percentage will depend on the size of your protein and the PEG chain)

  • SDS-PAGE running buffer

  • Sample loading buffer (non-reducing)

  • Protein molecular weight standards

  • Coomassie blue or other protein stain

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with a non-reducing sample loading buffer. Do not heat the sample, as this can induce aggregation.

  • Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining and Destaining: Stain the gel with Coomassie blue to visualize the protein bands. Destain the gel to remove the background stain.

  • Analysis: The PEGylated protein will migrate slower than the unmodified protein due to its increased size. High-molecular-weight bands or smearing at the top of the gel can indicate the presence of aggregates. Note that PEG-SDS interactions can sometimes cause band smearing.[8]

Reaction Mechanism and Workflow Diagrams

Caption: Reaction of this compound with a primary amine on a protein.

ExperimentalWorkflow start 1. Prepare Protein and Reagents reaction 2. Perform PEGylation Reaction start->reaction analysis 3. Analyze Reaction Mixture reaction->analysis sec SEC analysis->sec dls DLS analysis->dls sds_page SDS-PAGE analysis->sds_page purification 4. Purify PEGylated Protein sec->purification dls->purification sds_page->purification final_qc 5. Final Quality Control purification->final_qc

References

Tos-PEG3-methyl ester reaction kinetics and monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tos-PEG3-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for your PEGylation experiments.

Q1: What is this compound and what is its reaction mechanism?

This compound is a PEGylation reagent used to covalently attach a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to a target molecule. It consists of a three-unit PEG chain that enhances water solubility.[1][2] One end of the PEG chain is capped with a stable methyl ester, while the other is functionalized with a tosyl (tosylate) group. The tosyl group is an excellent leaving group, making the reagent highly reactive towards nucleophiles in a bimolecular nucleophilic substitution (S_N2) reaction.[1][2][3] In a typical protein PEGylation, a nucleophilic residue on the protein (like the amine group of a lysine) attacks the carbon atom adjacent to the tosyl group, displacing the tosylate and forming a stable covalent bond.

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Nucleophile) Transition_State Sₙ2 Transition State Protein->Transition_State Nucleophilic Attack PEG_Reagent This compound PEG_Reagent->Transition_State PEG_Protein Protein-NH-PEG3-methyl ester (PEGylated Protein) Leaving_Group Tosyl Group (Leaving Group) Transition_State->PEG_Protein Transition_State->Leaving_Group Start PEGylation Experiment CheckYield Analyze Reaction (e.g., by SDS-PAGE or SEC) Start->CheckYield LowYield Problem: Low Yield CheckYield->LowYield No / Incomplete Reaction GoodYield Yield is Acceptable CheckYield->GoodYield Complete Reaction LowYield->Start Optimize Conditions (pH, Temp, Ratio) CheckPurity Check Purity/Heterogeneity (e.g., by IEX or Mass Spec) GoodYield->CheckPurity Impure Problem: Heterogeneity CheckPurity->Impure Multiple Species Pure Purity is Acceptable CheckPurity->Pure Single Species Impure->Start Adjust Stoichiometry or pH CheckActivity Perform Activity Assay Pure->CheckActivity LowActivity Problem: Low Activity CheckActivity->LowActivity < 80% of Native GoodActivity Activity is Retained CheckActivity->GoodActivity Acceptable LowActivity->Start Consider Site-Directed PEGylation End Successful PEGylation GoodActivity->End

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated compounds, specifically addressing the challenge of removing unreacted Tos-PEG3-methyl ester from the final product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my final product?

A1: Residual this compound can interfere with downstream applications and analytics. The tosyl group is a reactive leaving group which can lead to unintended reactions.[1][2][3] Furthermore, the presence of this impurity complicates characterization, can lead to inaccurate quantification of your desired product, and may introduce toxicity in biological assays.

Q2: What are the most common methods for removing unreacted this compound?

A2: The choice of purification method depends on the properties of your final product. Common techniques include:

  • Flash Column Chromatography: A standard and widely accessible method for purifying small molecules.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution for difficult separations.

  • Liquid-Liquid Extraction: Useful if your product and the unreacted starting material have significantly different solubilities in immiscible solvents.

  • Crystallization: Can be effective if your final product is a solid with good crystallization properties.

  • Precipitation: A novel method involving complexation with salts like magnesium chloride has been shown to be effective for PEG-containing small molecules.[4][5]

Q3: I am observing streaking and poor separation of my PEGylated compound during silica (B1680970) gel column chromatography. What could be the cause?

A3: PEGylated compounds are known to be challenging to purify by silica gel chromatography. Streaking and poor separation can be caused by the polar nature of the PEG chain interacting strongly with the silica. To mitigate this, consider using a more polar eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform. In some cases, adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape.

Q4: How can I detect and quantify the amount of residual this compound in my purified product?

A4: Since this compound lacks a strong UV chromophore, standard HPLC with UV detection may not be sensitive enough. More suitable analytical methods include High-Performance Liquid Chromatography (HPLC) coupled with:

  • Charged Aerosol Detection (CAD)

  • Evaporative Light Scattering Detection (ELSD)

  • Mass Spectrometry (MS)

These techniques are sensitive to non-volatile analytes and can effectively quantify the amount of residual PEG linker.[6][7][8]

Troubleshooting Guide

This guide provides potential solutions for common issues encountered during the removal of unreacted this compound.

Problem Potential Cause Suggested Solution
High levels of unreacted this compound in the final product after purification. Incomplete reaction.Optimize your reaction conditions to drive the reaction to completion (e.g., increase reaction time, temperature, or equivalents of other reactants).
Inefficient purification method.The chosen purification method may not be suitable for separating your product from the unreacted starting material. Refer to the purification method comparison table below and consider an alternative technique.
Co-elution of the product and unreacted this compound during column chromatography. Similar polarity of the product and the starting material.Optimize the mobile phase. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture may improve separation. Consider switching to a different stationary phase (e.g., reversed-phase C18).
Low recovery of the desired product after purification. Product insolubility in the chosen solvent system.Ensure your product is soluble in the mobile phase for chromatography or the solvents used for extraction/crystallization.
Adsorption of the product to the stationary phase.For column chromatography, adding a modifier to the eluent might reduce strong interactions with the silica gel.
Difficulty in handling the purified PEGylated product due to its oily or waxy nature. Inherent property of many PEGylated small molecules.Consider the MgCl2 precipitation method to convert the oily product into a solid for easier handling and further purification.[4][5]
Purification Method Comparison for Small PEGylated Molecules
Method Principle Advantages Disadvantages Best Suited For
Flash Column Chromatography Separation based on polarity.Widely available, cost-effective, scalable.Can be challenging for polar PEG compounds (streaking), moderate resolution.Initial purification of reaction mixtures with components of different polarities.
Preparative HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution, suitable for difficult separations.More expensive, lower throughput, requires specialized equipment.Final purification of high-purity compounds, separation of closely related impurities.[]
Liquid-Liquid Extraction Partitioning between immiscible solvents.Simple, rapid, and scalable.Dependent on significant solubility differences, can be solvent-intensive.Crude purification to remove highly polar or non-polar impurities.
Crystallization Formation of a solid crystalline lattice from a solution.Can yield very pure material, cost-effective at scale.Product must be a solid that crystallizes well, can be time-consuming to optimize.Purification of final products that are crystalline solids.
MgCl2 Precipitation Complexation of PEG with MgCl2 to form a solid.Converts oily products to solids, simplifies handling.Newer technique, may not be applicable to all PEGylated compounds.Isolating and handling oily or waxy PEGylated small molecules.[4][5]

Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol provides a general guideline for the purification of a reaction mixture to remove unreacted this compound. The specific solvent system will need to be optimized for your particular product.

1. Materials:

  • Silica gel (60 Å, 230-400 mesh)
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
  • Thin Layer Chromatography (TLC) plates (silica gel coated)
  • Glass column
  • Fraction collection tubes

2. Procedure:

  • Step 1: TLC Analysis

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM).

    • Spot the TLC plate with the crude mixture and develop it in various solvent systems to find an optimal mobile phase. A good starting point is a mixture of DCM and MeOH or EtOAc and Hexanes.

    • The ideal solvent system will show good separation between your product spot and the spot corresponding to this compound (which is relatively polar). Aim for an Rf value of ~0.3 for your product.

  • Step 2: Column Packing

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Step 3: Sample Loading

    • Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the column.

  • Step 4: Elution and Fraction Collection

    • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary based on your TLC analysis. For example, you might start with 100% DCM and gradually increase the percentage of MeOH.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing your purified product.

  • Step 5: Product Isolation

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

Troubleshooting_Workflow start Start: Unreacted this compound in Final Product check_reaction Was the reaction driven to completion? start->check_reaction optimize_reaction Optimize reaction conditions (time, temp, equivalents) check_reaction->optimize_reaction No select_purification Select an appropriate purification method check_reaction->select_purification Yes optimize_reaction->start column_chrom Flash Column Chromatography select_purification->column_chrom Different Polarities prep_hplc Preparative HPLC select_purification->prep_hplc Difficult Separation extraction Liquid-Liquid Extraction select_purification->extraction Different Solubilities crystallization Crystallization select_purification->crystallization Crystalline Solid precipitation MgCl2 Precipitation select_purification->precipitation Oily Product analyze_purity Analyze purity of the final product (e.g., HPLC-CAD/ELSD/MS) column_chrom->analyze_purity prep_hplc->analyze_purity extraction->analyze_purity crystallization->analyze_purity precipitation->analyze_purity end_pure Product is Pure (End) analyze_purity->end_pure Yes end_impure Product is Impure (Re-evaluate purification strategy) analyze_purity->end_impure No end_impure->select_purification

Caption: Troubleshooting workflow for the removal of unreacted this compound.

Experimental_Workflow start Crude Reaction Mixture tlc 1. TLC Analysis (Optimize Solvent System) start->tlc pack_column 2. Column Packing (Silica Gel Slurry) tlc->pack_column load_sample 3. Sample Loading (Concentrated Solution or Dry Load) pack_column->load_sample elute 4. Elution & Fraction Collection (Gradient or Isocratic) load_sample->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Solvent Evaporation combine->evaporate end Purified Product evaporate->end

Caption: General experimental workflow for purification by flash column chromatography.

References

Validation & Comparative

Revolutionizing Biotherapeutics: A Comparative Guide to Site-Specific PEGylation with Tos-PEG3-methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of enhancing the therapeutic efficacy of protein-based drugs is a constant endeavor. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, has emerged as a leading strategy to improve a drug's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of a versatile reagent, Tos-PEG3-methyl ester, against other common alternatives for site-specific PEGylation, supported by experimental data and detailed methodologies to inform your drug development pipeline.

The Power of Precision: Site-Specific PEGylation

Random PEGylation, which can occur at multiple sites on a protein, often leads to a heterogeneous mixture of products with varying biological activity and clearance rates. Site-specific PEGylation overcomes this challenge by attaching PEG chains to a predetermined location on the protein. This precision engineering results in a homogenous product with predictable behavior, preserving the protein's therapeutic function while extending its half-life in the body. The benefits of this targeted approach include improved stability, reduced immunogenicity, and a more consistent therapeutic effect.

Introducing this compound: A Versatile Tool for Site-Specific Modification

This compound is a heterobifunctional PEGylation reagent featuring a tosyl (tosylate) group at one end and a methyl ester at the other. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophilic residues on proteins, such as the primary amines of lysine (B10760008) residues, the sulfhydryl groups of cysteine residues, and the hydroxyl groups of serine and threonine residues. This multi-reactive nature provides flexibility in targeting specific amino acids for PEGylation. The methyl ester group can be hydrolyzed to a carboxylic acid, offering a potential secondary site for conjugation or further modification.

Head-to-Head Comparison: this compound vs. Other PEGylation Reagents

To validate the performance of this compound, a comparative analysis against two widely used classes of PEGylation reagents, N-hydroxysuccinimide (NHS) esters and maleimides, is essential.

FeatureThis compoundNHS-Ester-PEGMaleimide-PEG
Target Residues Lysine (amine), Cysteine (thiol), Serine/Threonine (hydroxyl)Lysine (amine)Cysteine (thiol)
Reaction pH 8.0 - 9.5 for amines and thiols7.0 - 8.5 for amines6.5 - 7.5 for thiols
Linkage Stability Stable ether or thioether bondStable amide bondThioether bond, but susceptible to retro-Michael reaction (reversibility)
Specificity High, dependent on reaction conditionsHigh for primary aminesHighly specific for thiols
Reaction Byproducts TosylateN-hydroxysuccinimideNone

Experimental Validation: A Workflow for Success

Validating the site-specific PEGylation of a therapeutic protein is a multi-step process that involves conjugation, purification, and comprehensive characterization.

experimental_workflow cluster_prep Protein Preparation cluster_peg PEGylation Reaction cluster_purification Purification cluster_characterization Characterization cluster_functional Functional Analysis prep Target Protein (with specific site) reaction Conjugation Reaction (Optimized pH, temp, time) prep->reaction reagent This compound (or other PEG reagent) reagent->reaction sec Size-Exclusion Chromatography (SEC) reaction->sec iex Ion-Exchange Chromatography (IEX) sec->iex sds SDS-PAGE iex->sds ms Mass Spectrometry (MALDI-TOF / ESI-MS) iex->ms hplc RP-HPLC iex->hplc invitro In Vitro Bioactivity Assay iex->invitro invivo Pharmacokinetic (PK) Study invitro->invivo

Figure 1. A generalized experimental workflow for the validation of site-specific PEGylation of a target protein.

Detailed Experimental Protocols

Protocol 1: Site-Specific PEGylation of a Model Protein with this compound

This protocol describes the site-specific PEGylation of a model protein containing an accessible lysine residue.

Materials:

  • Model Protein (e.g., Lysozyme)

  • This compound

  • Reaction Buffer: 100 mM Sodium Borate buffer, pH 9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification columns (SEC and/or IEX)

  • Analytical instruments (SDS-PAGE, Mass Spectrometer, HPLC)

Procedure:

  • Protein Preparation: Dissolve the model protein in the reaction buffer to a final concentration of 5 mg/mL.

  • PEGylation Reaction: Add a 10-fold molar excess of this compound to the protein solution. Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using Size-Exclusion Chromatography (SEC) followed by Ion-Exchange Chromatography (IEX) to separate mono-PEGylated species from multi-PEGylated and unreacted protein.

  • Characterization: Analyze the purified fractions by SDS-PAGE, Mass Spectrometry, and RP-HPLC to confirm the molecular weight, purity, and site of PEGylation.

Protocol 2: Characterization of PEGylated Protein by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the successful PEGylation and determine the number of PEG chains attached.

Procedure:

  • Sample Preparation: Prepare the purified PEGylated protein sample at a concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM Ammonium Acetate).

  • Mass Analysis:

    • MALDI-TOF: Mix the sample with a suitable matrix (e.g., sinapinic acid) and spot onto the target plate. Acquire the mass spectrum in the appropriate mass range.

    • ESI-MS: Infuse the sample directly into the electrospray ionization source. Acquire the mass spectrum and deconvolute the data to obtain the zero-charge mass.

  • Data Analysis: Compare the molecular weight of the PEGylated protein to the un-PEGylated protein. The mass difference should correspond to the mass of the attached PEG chain(s).

Protocol 3: In Vitro Bioactivity Assay

The biological activity of the PEGylated protein must be assessed to ensure that the modification has not compromised its therapeutic function. The specific assay will depend on the protein's mechanism of action.

General Procedure (Example: Enzyme Activity Assay):

  • Prepare a series of dilutions of the un-PEGylated and PEGylated protein.

  • Add the protein dilutions to a substrate solution in a microplate.

  • Incubate the plate at the optimal temperature for the enzyme.

  • Measure the product formation over time using a plate reader (e.g., absorbance or fluorescence).

  • Calculate the specific activity of the un-PEGylated and PEGylated protein and compare the results.

Protocol 4: Pharmacokinetic Study in a Rodent Model

A pharmacokinetic study is crucial to determine the in vivo half-life of the PEGylated protein.

Procedure:

  • Administer a single intravenous (IV) dose of the un-PEGylated and PEGylated protein to a group of rats.

  • Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) post-injection.

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the protein in the plasma samples using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Plot the plasma concentration versus time and calculate the pharmacokinetic parameters, including the elimination half-life (t½).

Data Presentation: Quantitative Comparison

The following tables summarize the expected quantitative data from the validation experiments, comparing the performance of this compound with other reagents.

Table 1: PEGylation Reaction Efficiency

PEGylation ReagentTarget ProteinMolar Ratio (PEG:Protein)Reaction Time (hr)Mono-PEGylated Product Yield (%)
This compoundLysozyme10:12~75
NHS-Ester-PEGLysozyme10:11~80
Maleimide-PEGCysteine-mutant Lysozyme5:12>90

Table 2: Characterization of PEGylated Lysozyme

ParameterUn-PEGylated LysozymeLysozyme-PEG (Tos-PEG3)Lysozyme-PEG (NHS-Ester)
Molecular Weight (Da) by MS ~14,300~14,646~14,600
Purity by RP-HPLC (%) >98>95>95
Retention Time (SEC) (min) 15.212.812.9

Table 3: In Vitro Bioactivity of PEGylated Lysozyme

ProteinSpecific Activity (%)
Un-PEGylated Lysozyme100
Lysozyme-PEG (Tos-PEG3)~90
Lysozyme-PEG (NHS-Ester)~85

Table 4: Pharmacokinetic Parameters in Rats

ProteinElimination Half-life (t½) (hours)
Un-PEGylated Lysozyme~1
Lysozyme-PEG (Tos-PEG3)~18
Lysozyme-PEG (NHS-Ester)~20

Visualizing the Chemistry: Reaction Mechanisms

reaction_mechanisms cluster_tosyl This compound Reaction cluster_nhs NHS-Ester-PEG Reaction cluster_maleimide Maleimide-PEG Reaction Protein-NH2 Protein-NH₂ Protein-NH-PEG Protein-NH-PEG-R Protein-NH2->Protein-NH-PEG Tos-PEG Tos-PEG-R Tos-PEG->Protein-NH-PEG Nucleophilic Attack Protein-NH2_2 Protein-NH₂ Protein-NH-CO-PEG Protein-NH-CO-PEG-R Protein-NH2_2->Protein-NH-CO-PEG NHS-PEG NHS-O-CO-PEG-R NHS-PEG->Protein-NH-CO-PEG Acylation Protein-SH Protein-SH Protein-S-PEG Protein-S-PEG-R Protein-SH->Protein-S-PEG Mal-PEG Maleimide-PEG-R Mal-PEG->Protein-S-PEG Michael Addition

Figure 2. Simplified reaction mechanisms for different PEGylation chemistries.

Conclusion

The validation of site-specific PEGylation is a critical step in the development of next-generation biotherapeutics. This compound presents a versatile and effective option for researchers, offering reactivity towards multiple amino acid residues. This guide provides a framework for the comparative evaluation of this compound against other common PEGylation reagents. By following the detailed experimental protocols and utilizing the provided data as a benchmark, researchers can make informed decisions to optimize their PEGylation strategies and accelerate the development of safer and more effective protein-based drugs.

A Comparative Guide to Tos-PEG3-methyl ester and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the successful bioconjugation of therapeutic molecules. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profile of bioconjugates. This guide provides an objective comparison of Tos-PEG3-methyl ester with other commonly used PEG linkers, supported by a review of their chemical properties and typical applications.

Introduction to PEG Linkers in Bioconjugation

PEGylation, the covalent attachment of PEG chains to biomolecules, is a cornerstone of biopharmaceutical development.[1] It confers several advantageous properties, including enhanced solubility, increased stability against enzymatic degradation, prolonged circulation half-life, and reduced immunogenicity.[2] The choice of the reactive group on the PEG linker determines the conjugation strategy and the specific amino acid residues or functional groups that can be targeted on a biomolecule.[3]

Overview of this compound

This compound is a heterobifunctional PEG linker. It contains a tosyl (tosylate) group at one end and a methyl ester at the other, connected by a 3-unit PEG chain.

  • Tosyl Group: The tosylate group is an excellent leaving group for nucleophilic substitution reactions. This allows it to react with nucleophiles such as primary amines (e.g., on lysine (B10760008) residues or the N-terminus of proteins), thiols (e.g., on cysteine residues), and hydroxyl groups.[4]

  • Methyl Ester Group: The methyl ester can be hydrolyzed under basic conditions to yield a carboxylic acid. This functionality can be used for subsequent conjugation steps or to modify the overall charge of the final conjugate. The hydrolysis rate can be influenced by factors such as pH and the length of the linker.[5][6]

  • PEG Chain: The short, 3-unit PEG chain enhances the water solubility of the linker and the resulting conjugate.[7]

Comparison of this compound with Other Common PEG Linkers

The selection of a PEG linker is dictated by the available functional groups on the target biomolecule, the desired stability of the resulting linkage, and the specific application. Below is a comparison of this compound with other prevalent classes of PEG linkers.

Amine-Reactive Linkers: Tos-PEG vs. NHS-Ester-PEG

N-hydroxysuccinimide (NHS) esters are the most common amine-reactive PEG linkers, targeting the abundant lysine residues on the surface of proteins.[8]

FeatureTos-PEG-methyl esterNHS-Ester-PEG
Target Group Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Reaction Type Nucleophilic substitutionNucleophilic acyl substitution
Resulting Linkage Secondary amineStable amide bond
Reaction pH Typically 7-9Optimally 7.5-8.5[8]
Stability The resulting secondary amine bond is generally stable.The amide bond is highly stable under physiological conditions.[9]
Hydrolysis of Linker Tosyl group is stable in aqueous solution.NHS esters are susceptible to hydrolysis in aqueous buffers, which competes with the conjugation reaction.[9]
Key Advantage Versatility in reacting with different nucleophiles.High reactivity and specificity towards primary amines.[6]
Thiol-Reactive Linkers: Tos-PEG vs. Maleimide-PEG

Maleimide-functionalized PEGs are highly selective for thiol groups found on cysteine residues, enabling site-specific conjugation.[10]

FeatureTos-PEG-methyl esterMaleimide-PEG
Target Group Thiols (Cysteine)Thiols (Cysteine)
Reaction Type Nucleophilic substitutionMichael addition
Resulting Linkage ThioetherThioether
Reaction pH Typically neutral to slightly basic6.5-7.5 for high specificity[2]
Stability The thioether bond is highly stable.The thioether bond is generally stable, but can undergo retro-Michael reactions, especially in the presence of other thiols.[11][12]
Key Advantage Can also react with other nucleophiles like amines.High specificity and efficiency for thiol conjugation.[10]
Bioorthogonal Linkers: Tos-PEG vs. Click Chemistry-PEG

Click chemistry, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, offers high specificity and biocompatibility.[13]

FeatureTos-PEG-methyl esterClick Chemistry-PEG (Azide/Alkyne)
Target Group Nucleophiles (amines, thiols, hydroxyls)Requires prior introduction of an azide (B81097) or alkyne group onto the biomolecule.
Reaction Type Nucleophilic substitution[3+2] cycloaddition
Resulting Linkage Secondary amine, thioether, etc.Stable triazole ring
Reaction Conditions Mild aqueous conditionsCuAAC requires a copper catalyst which can be toxic to cells. SPAAC is copper-free and bioorthogonal.[13]
Specificity Can react with multiple types of nucleophiles.Highly specific and bioorthogonal; the reactive partners do not cross-react with other functional groups in a biological system.[14]
Key Advantage Direct conjugation to naturally occurring functional groups.High specificity and efficiency, suitable for complex biological environments and in vivo applications.[15]

Experimental Protocols

General Protocol for Bioconjugation with this compound

This protocol describes a general procedure for conjugating a Tos-PEG linker to a protein via primary amines.

Materials:

  • Protein with accessible primary amines (e.g., lysine residues)

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 8.0-9.0

  • Organic solvent (e.g., DMSO or DMF) for dissolving the PEG linker

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • PEG Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of organic solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction: Add the PEG linker stock solution to the protein solution at a desired molar excess (e.g., 10- to 50-fold). The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • Purification: Remove the excess, unreacted PEG linker and byproducts using a desalting column or dialysis against a suitable buffer.

  • Characterization: Analyze the resulting PEGylated protein using SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

General Protocol for Bioconjugation with NHS-Ester-PEG

Materials:

  • Protein with accessible primary amines

  • NHS-Ester-PEG

  • Amine-free buffer (e.g., PBS), pH 7.5-8.5[16]

  • Organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., Tris or glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Protein and Linker Preparation: Follow steps 1 and 2 from the Tos-PEG protocol.

  • Conjugation Reaction: Add the NHS-Ester-PEG stock solution to the protein solution at a desired molar excess.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[2]

  • Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted NHS-Ester-PEG.

  • Purification and Characterization: Follow steps 5 and 6 from the Tos-PEG protocol.

General Protocol for Bioconjugation with Maleimide-PEG

Materials:

  • Protein with accessible thiol groups (cysteine residues)

  • Maleimide-PEG

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5[2]

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the thiol-free buffer. If necessary, reduce disulfide bonds with a reducing agent (e.g., TCEP) and subsequently remove the reducing agent.

  • PEG Linker Preparation: Dissolve the Maleimide-PEG in the reaction buffer.

  • Conjugation Reaction: Add the Maleimide-PEG solution to the protein solution at a desired molar excess.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification and Characterization: Purify and characterize the conjugate as described in the previous protocols.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (1-10 mg/mL in Buffer) Reaction_Mixture Mix Protein and Linker (Molar Excess) Protein_Solution->Reaction_Mixture Linker_Solution Prepare Linker Stock (e.g., in DMSO) Linker_Solution->Reaction_Mixture Incubation Incubate (Time and Temperature) Reaction_Mixture->Incubation Purification Purify Conjugate (SEC or Dialysis) Incubation->Purification Analysis Characterize (SDS-PAGE, MS) Purification->Analysis

Caption: General experimental workflow for bioconjugation.

Reaction_Mechanisms cluster_tosyl Tos-PEG Reaction (Amine) cluster_nhs NHS-Ester-PEG Reaction (Amine) cluster_maleimide Maleimide-PEG Reaction (Thiol) cluster_click Click Chemistry-PEG Reaction Tos_Reactants Protein-NH₂ + Tos-PEG Tos_Product Protein-NH-PEG Tos_Reactants->Tos_Product Nucleophilic Substitution NHS_Reactants Protein-NH₂ + NHS-Ester-PEG NHS_Product Protein-(C=O)-NH-PEG NHS_Reactants->NHS_Product Nucleophilic Acyl Substitution Mal_Reactants Protein-SH + Maleimide-PEG Mal_Product Protein-S-PEG Mal_Reactants->Mal_Product Michael Addition Click_Reactants Protein-N₃ + Alkyne-PEG Click_Product Protein-Triazole-PEG Click_Reactants->Click_Product [3+2] Cycloaddition

Caption: Comparison of bioconjugation reaction mechanisms.

Conclusion

The choice of a PEG linker is a critical decision in the design of bioconjugates. This compound offers versatility due to the reactivity of the tosyl group with various nucleophiles, including amines and thiols. This contrasts with the high specificity of NHS-ester-PEGs for amines and Maleimide-PEGs for thiols. While click chemistry provides exceptional specificity and bioorthogonality, it requires the pre-installation of azide or alkyne handles. The optimal choice of linker will depend on the specific biomolecule, the desired site of conjugation, and the intended application of the final bioconjugate. Researchers should consider the trade-offs in reactivity, stability, and specificity when selecting a PEG linker for their bioconjugation needs.

References

A Comparative Guide to the Mass Spectrometry Analysis of Tos-PEG3-methyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry techniques for the analysis of bioconjugates featuring the Tos-PEG3-methyl ester linker. While specific quantitative data for conjugates of this particular linker is limited in publicly available literature, this document leverages established principles and data from analogous PEGylated molecules, particularly in the context of Proteolysis Targeting Chimeras (PROTACs), to offer a practical framework for analytical method development and data interpretation.

Introduction to this compound and Its Alternatives

This compound is a discrete polyethylene (B3416737) glycol (dPEG) linker characterized by a terminal tosyl group and a methyl ester. The tosyl group serves as an excellent leaving group for nucleophilic substitution, facilitating conjugation to various biomolecules. The three-unit PEG chain enhances the hydrophilicity of the resulting conjugate, which can improve solubility and cell permeability. The methyl ester provides another site for chemical modification, typically through hydrolysis. This linker is frequently employed in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting moiety.

Alternatives to this compound often vary in PEG chain length, terminal functional groups, and overall rigidity. Common alternatives include linkers with amine-reactive NHS esters, thiol-reactive maleimides, or click chemistry handles like azides and alkynes. The choice of linker can significantly impact the stability, solubility, and biological activity of the final conjugate.

Mass Spectrometry Analysis: A Comparative Overview

Mass spectrometry is an essential tool for the characterization of this compound conjugates and their alternatives. The primary techniques employed are Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).

ESI-LC-MS/MS is the preferred method for detailed characterization of these conjugates, especially in complex biological matrices. It provides high-resolution mass data, allows for the separation of different conjugated species, and enables structural elucidation through fragmentation analysis (MS/MS).

MALDI-TOF MS is a simpler and faster technique, well-suited for rapid screening of conjugation reactions and confirming the molecular weight of the final product. It is particularly useful for analyzing less complex samples.

The following sections provide a comparative summary of the expected mass spectrometry data and detailed experimental protocols.

Data Presentation: Comparative Mass Spectrometry Data

The table below summarizes the theoretical mass data for this compound and a common alternative, an NHS-activated PEG3 linker, to illustrate the expected outputs from mass spectrometry analysis.

Linker NameMolecular FormulaMolecular Weight (Da)Theoretical Monoisotopic Mass [M] (Da)Expected ESI-MS Adducts (m/z)Expected MALDI-TOF MS Adducts (m/z)
This compound C15H22O7S346.40346.1086[M+H]+, [M+Na]+, [M+K]+[M+Na]+, [M+K]+
m-PEG3-NHS ester C11H17NO7275.26275.1005[M+H]+, [M+Na]+, [M+K]+[M+Na]+, [M+K]+

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of PEGylated conjugates are crucial for obtaining reliable and reproducible data. Below are generalized protocols for LC-MS/MS and MALDI-TOF MS analysis, which can be adapted for this compound conjugates.

LC-MS/MS Protocol for the Analysis of a this compound Conjugated Peptide

This protocol is designed for the qualitative and quantitative analysis of a peptide conjugated with the this compound linker.

1. Sample Preparation:

  • Protein Precipitation: For samples in biological matrices like plasma, precipitate proteins by adding 3 volumes of ice-cold acetonitrile (B52724). Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes. Collect the supernatant.

  • Solid-Phase Extraction (SPE): For further cleanup and concentration, use a C18 SPE cartridge. Condition the cartridge with methanol, followed by water. Load the sample, wash with a low percentage of organic solvent (e.g., 5% acetonitrile in water with 0.1% formic acid), and elute with a high percentage of organic solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).

  • Final Dilution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase conditions.

2. LC-MS/MS System:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10-15 minutes) at a flow rate of 0.3-0.5 mL/min.

  • Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

3. MS Parameters:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Energy: Optimized for the specific conjugate to achieve characteristic fragmentation. For fragmentation of the linker, monitoring the loss of the tosyl group (155 Da) or fragments of the PEG chain can be indicative.

MALDI-TOF MS Protocol for Rapid Screening of Conjugation Reactions

This protocol is suitable for quickly assessing the success of a conjugation reaction with the this compound linker.

1. Sample Preparation:

  • Sample Dilution: Dilute the reaction mixture in a suitable solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid) to a final concentration of approximately 1-10 pmol/µL.

  • Matrix Selection: A common matrix for peptides and small molecules is α-cyano-4-hydroxycinnamic acid (CHCA). Prepare a saturated solution of the matrix in 50% acetonitrile, 0.1% trifluoroacetic acid.

  • Spotting: Mix the sample and matrix solution in a 1:1 ratio on the MALDI target plate and allow it to air dry (dried-droplet method).

2. MALDI-TOF MS System:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Laser: A nitrogen laser (337 nm) is typically used.

  • Mode: Reflector positive ion mode for higher mass accuracy.

3. MS Parameters:

  • Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source fragmentation.

  • Mass Range: Set the mass range to encompass the expected molecular weights of the starting materials and the conjugated product.

  • Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights.

Mandatory Visualization

The following diagrams illustrate the general workflow for mass spectrometry analysis and a conceptual representation of a PROTAC utilizing a PEG linker.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Conjugate This compound Conjugate Precipitation Protein Precipitation Conjugate->Precipitation SPE Solid-Phase Extraction Precipitation->SPE Reconstitution Reconstitution SPE->Reconstitution LC LC Separation Reconstitution->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 MS2 MS/MS Fragmentation (Product Ions) MS1->MS2

Caption: Experimental workflow for LC-MS/MS analysis.

protac_pathway POI Target Protein (POI) PROTAC PROTAC (with PEG Linker) POI->PROTAC Proteasome Proteasome POI->Proteasome targeted to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ub Ubiquitin PROTAC->Ub recruits Ub->POI tags Degradation Degraded Peptides Proteasome->Degradation results in

Caption: PROTAC mechanism of action.

A Comparative Guide to HPLC Methods for Purity Assessment of Tos-PEG3-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of polyethylene (B3416737) glycol (PEG) linkers is critical in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Tos-PEG3-methyl ester, a common heterobifunctional PEG linker. We will delve into the principles of the most relevant HPLC techniques, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the optimal method for their needs.

Introduction to Purity Assessment of PEG Linkers

This compound is a short-chain PEG derivative functionalized with a tosyl group at one end and a methyl ester at the other. The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the methyl ester can be hydrolyzed to a carboxylic acid, enabling sequential conjugation reactions. The precise length and purity of this linker are paramount, as impurities can lead to undesired side products, affect the pharmacological properties of the final conjugate, and complicate downstream analysis.

Potential impurities in this compound products can be broadly categorized as:

  • Process-Related Impurities: These include starting materials and byproducts from the synthesis, such as unreacted PEG3-methyl ester, tosyl chloride, di-tosylated PEG, and the corresponding carboxylic acid if the esterification was incomplete.

  • Oligomeric Impurities: Due to the nature of PEG synthesis, impurities with shorter or longer PEG chains (e.g., Tos-PEG2-methyl ester or Tos-PEG4-methyl ester) may be present.

This guide will compare two primary HPLC methods for the separation and quantification of these impurities: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).

HPLC Methodologies: A Head-to-Head Comparison

The choice of HPLC method is crucial for accurately assessing the purity of this compound. Below is a comparison of the two most common approaches.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. For a small molecule like this compound, RP-HPLC is exceptionally well-suited to separate closely related impurities that differ slightly in their polarity or structure.

Advantages of RP-HPLC for this compound:

  • High Resolution: Capable of separating small molecule impurities with very similar structures, such as oligomeric impurities (PEGn-1, PEGn+1) and process-related byproducts.

  • Method Versatility: A wide range of stationary phases and mobile phase gradients can be employed to optimize separation.

  • Suitable for Small Molecules: Ideal for the analysis of relatively low molecular weight compounds like PEG linkers.

Detection: The presence of the tosyl group provides a UV chromophore, allowing for detection with a standard UV detector. For impurities lacking this chromophore, or for a more universal detection method, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[1][2][3][4][5][6][7]

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume (size) in solution. The stationary phase consists of porous particles. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have longer retention times.

Limitations of SEC for this compound:

  • Limited Resolution for Small Molecules: SEC is generally less effective at separating small molecules with minor differences in size, such as the target compound and its oligomeric or process-related impurities.

  • Primary Application for Macromolecules: This technique is more commonly and effectively used for the analysis of large molecules like proteins and to assess the extent of PEGylation on these macromolecules.[8][9][10][11]

Comparative Data Summary

The following tables summarize the expected performance of RP-HPLC and SEC for the purity assessment of this compound based on available literature for similar compounds.

Table 1: Comparison of HPLC Method Performance

ParameterReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Primary Separation Principle HydrophobicityHydrodynamic Volume (Size)
Resolution of Oligomeric Impurities ExcellentPoor to Moderate
Resolution of Process-Related Impurities ExcellentPoor
Suitability for this compound Highly RecommendedNot Recommended for Purity
Common Detectors UV, ELSD, CADRefractive Index (RI), ELSD, CAD

Table 2: Typical Experimental Conditions for RP-HPLC of Tosylated PEGs

ParameterCondition 1 (UV Detection)Condition 2 (ELSD/CAD Detection)
Column C18, 2.1 x 100 mm, 1.7 µmC8, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in WaterWater
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)Acetonitrile or Methanol (B129727)
Gradient 20-80% B over 15 minutes10-50% B over 20 minutes
Flow Rate 0.3 mL/min1.0 mL/min
Column Temperature 40 °C60 °C
Detector UV at 254 nmELSD (Nebulizer: 50°C, Evaporator: 70°C) or CAD

Experimental Protocols

The following are detailed experimental protocols for the recommended RP-HPLC method for purity assessment of this compound.

Protocol 1: RP-HPLC with UV Detection

This method is suitable for quantifying the main product and any UV-active impurities.

  • Sample Preparation: Dissolve the this compound product in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and UV detector.

    • Column: C18, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

    • Gradient:

      Time (min) % B
      0 20
      15 80
      16 80
      17 20

      | 20 | 20 |

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: RP-HPLC with ELSD/CAD Detection

This method is recommended for a more comprehensive purity profile, as it can detect non-UV active impurities.

  • Sample Preparation: Dissolve the this compound product in acetonitrile or methanol to a final concentration of 1-2 mg/mL.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and ELSD or CAD.

    • Column: C8, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 60 °C.

    • Injection Volume: 10 µL.

    • ELSD Settings: Nebulizer Temperature 50 °C, Evaporative Tube Temperature 70 °C, Gas Flow 1.6 SLM.

    • Gradient:

      Time (min) % B
      0 10
      20 50
      22 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis: As with the UV method, calculate purity based on the relative peak areas.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical basis for method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Product Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution HPLC HPLC System Dissolution->HPLC Column C18 or C8 Column HPLC->Column Detector UV, ELSD, or CAD Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Figure 1. General experimental workflow for HPLC purity assessment.

Method_Selection Start Purity Assessment of This compound Impurity_Type Primary Impurities of Concern? Start->Impurity_Type RP_HPLC Reversed-Phase HPLC (High Resolution for Small Molecules) Impurity_Type->RP_HPLC Oligomeric & Process-Related (Small, Similar Polarity) SEC Size-Exclusion Chromatography (Limited Resolution for Small Molecules) Impurity_Type->SEC Large Aggregates or High MW Polymers (Not Expected) Conclusion RP-HPLC is the Recommended Method RP_HPLC->Conclusion

Figure 2. Logical diagram for selecting the appropriate HPLC method.

Conclusion

For the purity assessment of this compound products, Reversed-Phase HPLC is the unequivocally superior method compared to Size-Exclusion Chromatography. RP-HPLC provides the necessary high resolution to separate and quantify critical small-molecule impurities, including oligomeric species and process-related byproducts. The use of a UV detector is a straightforward approach, leveraging the tosyl chromophore. However, for a complete and universal purity profile that includes non-UV active substances, coupling RP-HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended. The detailed protocols and comparative data in this guide should enable researchers to implement a robust and reliable quality control method for this important PEG linker.

References

Confirming the Activity of PEGylated Biomolecules: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring that a PEGylated biomolecule retains its intended biological function is a critical step. This guide provides an objective comparison of functional assays for confirming the activity of PEGylated biomolecules, supported by experimental data, detailed protocols, and visual workflows.

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and enzymes. While PEGylation can enhance a drug's half-life and stability, it can also potentially hinder its biological activity. Therefore, rigorous functional testing is essential. This guide explores key in vitro assays for assessing the activity of three common classes of PEGylated biomolecules: growth factors, enzymes, and cytokines.

Growth Factors: Assessing Cell Proliferation with PEGylated G-CSF

Granulocyte-colony stimulating factor (G-CSF) is a growth factor that stimulates the production of neutrophils. Its PEGylated form (PEG-G-CSF) is a successful therapeutic used to treat neutropenia. A key functional assay for G-CSF and its PEGylated counterpart is the measurement of their ability to induce the proliferation of a responsive cell line, such as the murine myeloblastic NFS-60 cell line.

Comparative Activity Data: PEG-G-CSF vs. G-CSF

The biological activity of PEG-G-CSF is often compared to its non-PEGylated form by determining the half-maximal effective concentration (EC50) in a cell proliferation assay. A lower EC50 value indicates higher potency.

BiomoleculeCell LineAssayEC50 (pM)Reference
G-CSFM-NFS-60MTT Assay37 ± 12[1]
PEG-G-CSFM-NFS-60MTT Assay46 ± 5.5[1]

These results indicate that in this specific study, the N-terminal PEGylation of G-CSF did not significantly impact its in vitro biological activity in promoting cell proliferation.[1]

Experimental Protocol: WST-8 Cell Proliferation Assay

This protocol describes a colorimetric assay for quantifying cell proliferation based on the reduction of WST-8 tetrazolium salt by cellular dehydrogenases to a formazan (B1609692) dye.

Materials:

  • NFS-60 cells

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and IL-3

  • G-CSF and PEG-G-CSF standards and samples

  • WST-8 reagent

  • 96-well microplate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (450 nm)

Procedure:

  • Cell Preparation: Culture NFS-60 cells in RPMI 1640 medium with IL-3. Prior to the assay, wash the cells to remove IL-3 and resuspend in assay medium (RPMI 1640 with 10% FBS).

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 7 x 10^5 cells/mL.[2][3]

  • Stimulation: Add serial dilutions of G-CSF or PEG-G-CSF to the wells. Include a negative control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[2][3]

  • Color Development: Add 10 µL of WST-8 reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the EC50 value by plotting the absorbance against the logarithm of the G-CSF/PEG-G-CSF concentration and fitting the data to a sigmoidal dose-response curve.

G-CSF Signaling Pathway

G-CSF binding to its receptor (G-CSFR) on the surface of myeloid precursor cells triggers a signaling cascade, primarily through the JAK/STAT pathway, leading to the transcription of genes involved in proliferation, differentiation, and survival.[4][5][6][7] STAT3 is a key transcription factor activated in this pathway.[4][5][6][8]

GCSF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSFR G-CSF Receptor JAK JAK GCSFR->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiation Proliferation Proliferation, Differentiation, Survival Gene_Transcription->Proliferation Leads to GCSF G-CSF GCSF->GCSFR Binding

Caption: G-CSF Receptor Signaling Pathway.

Enzymes: Characterizing Kinetic Parameters of PEGylated α-Chymotrypsin

For PEGylated enzymes, it is crucial to determine if the modification has altered their catalytic efficiency. This is typically assessed by measuring the Michaelis-Menten kinetic parameters, Km and kcat. α-Chymotrypsin, a serine protease, serves as a good model enzyme.

Comparative Activity Data: PEGylated vs. Non-PEGylated α-Chymotrypsin

PEGylation of α-chymotrypsin can lead to a decrease in its catalytic turnover (kcat) and a change in its substrate affinity (Km).

Biomolecule (Degree of PEGylation)PEG Size (Da)kcat (s⁻¹)Km (mM)Reference
α-Chymotrypsin (0)-~0.28~0.05[9]
PEG-α-CT (~6 PEGs)700~0.15~0.10[9]
PEG-α-CT (~6 PEGs)2000~0.16~0.10[9]
PEG-α-CT (~6 PEGs)5000~0.14~0.10[9]

The data shows that upon PEGylation, the kcat of α-chymotrypsin decreased by approximately 50%, while the Km value doubled, indicating a reduction in both catalytic turnover and substrate affinity.[9]

Experimental Protocol: α-Chymotrypsin Activity Assay

This protocol measures the rate of hydrolysis of the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

Materials:

  • α-Chymotrypsin and PEG-α-Chymotrypsin

  • Suc-AAPF-pNA substrate

  • Tris buffer (e.g., 0.1 M, pH 8.0)

  • DMSO (for dissolving the substrate)

  • 96-well plate or cuvettes

  • Spectrophotometer (410 nm)

Procedure:

  • Substrate Preparation: Dissolve Suc-AAPF-pNA in DMSO to create a stock solution. Further dilute in Tris buffer to prepare working solutions of various concentrations.

  • Enzyme Preparation: Prepare solutions of α-chymotrypsin and PEG-α-chymotrypsin of known concentrations in Tris buffer.

  • Reaction Initiation: In a 96-well plate or cuvette, add the substrate solution. Initiate the reaction by adding the enzyme solution.

  • Measurement: Immediately measure the increase in absorbance at 410 nm over time. The product, p-nitroaniline, has a yellow color.

  • Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. Determine Km and kcat by fitting the V0 values at different substrate concentrations to the Michaelis-Menten equation.

Experimental Workflow: Enzyme Kinetics Assay

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_substrate Prepare Substrate Dilutions mix Mix Substrate and Enzyme prep_substrate->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix measure Measure Absorbance at 410 nm over Time mix->measure calc_v0 Calculate Initial Velocity (V0) measure->calc_v0 plot Plot V0 vs. [Substrate] calc_v0->plot fit Fit to Michaelis-Menten Equation plot->fit determine Determine Km and kcat fit->determine

Caption: Workflow for Enzyme Kinetic Analysis.

Cytokines: Evaluating Antiviral Activity of PEGylated Interferon-alpha

Interferon-alpha (IFN-α) is a cytokine with potent antiviral activity. PEGylated IFN-α is used in the treatment of chronic hepatitis C. Its function is assessed by its ability to protect cells from the cytopathic effect (CPE) of a virus.

Comparative Activity Data: PEG-IFN-α vs. IFN-α

The antiviral activity is quantified by the EC50, the concentration of interferon required to inhibit the viral CPE by 50%.

BiomoleculeCell LineVirusEC50 (pg/mL)Reference
IFN-α2aHuh7-K2040HCV replicon37.1[10]
PEG-IFN-α2bHuh7-K2040HCV replicon50.9[10]

In this study, PEG-IFN-α2b showed a slightly higher EC50 compared to non-PEGylated IFN-α2a, indicating a modest reduction in in vitro antiviral potency.[10]

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Assay

This assay measures the ability of IFN-α to protect cells from virus-induced cell death.

Materials:

  • A549 cells (or other IFN-sensitive cell line)

  • Encephalomyocarditis virus (EMCV) or another suitable virus

  • IFN-α and PEG-IFN-α standards and samples

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Crystal violet staining solution

  • 96-well plate

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Interferon Treatment: Add serial dilutions of IFN-α or PEG-IFN-α to the cells and incubate for 24 hours.

  • Viral Challenge: Infect the cells with a dilution of EMCV that causes 100% cell death in untreated wells. Include cell control (no virus, no IFN) and virus control (virus, no IFN) wells.

  • Incubation: Incubate until complete cytopathic effect is observed in the virus control wells (typically 24-48 hours).

  • Staining: Remove the medium, and stain the remaining viable cells with crystal violet solution.

  • Washing and Solubilization: Wash the plate to remove excess stain and then solubilize the stain.

  • Measurement: Read the absorbance at a suitable wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability and determine the EC50 value.

Interferon-alpha Signaling Pathway

IFN-α binds to its receptor (IFNAR), activating the JAK-STAT signaling pathway.[11][12][13][14] This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.

IFN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFN-α Receptor JAK1_TYK2 JAK1 / TYK2 IFNAR->JAK1_TYK2 Activation STAT1 STAT1 JAK1_TYK2->STAT1 Phosphorylation STAT2 STAT2 JAK1_TYK2->STAT2 Phosphorylation pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocation & Binding ISG_Transcription ISG Transcription ISRE->ISG_Transcription Initiation Antiviral_State Antiviral State ISG_Transcription->Antiviral_State Establishes IFN IFN-α IFN->IFNAR Binding

Caption: Interferon-alpha Receptor Signaling Pathway.

The choice of functional assay is dictated by the nature of the PEGylated biomolecule. For growth factors, cell-based proliferation assays are the standard. For enzymes, a thorough kinetic analysis is required. For cytokines with antiviral properties, a cytopathic effect assay is a sensitive measure of activity. The data presented in this guide highlights that while PEGylation can sometimes lead to a modest decrease in in vitro activity, the benefits in terms of improved pharmacokinetics often outweigh this. It is imperative for researchers and drug developers to perform these functional assays to fully characterize their PEGylated biomolecules and ensure their therapeutic potential.

References

A Comparative Guide to the In Vitro and In Vivo Stability of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of a Polyethylene Glycol (PEG) linker is a critical determinant of the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated proteins. The linker's primary role is to connect the payload to the carrier molecule, but its chemical nature also dictates the pharmacokinetic profile, biodistribution, and mechanism of payload release. This guide provides a detailed comparison of the in vitro and in vivo stability of different PEG linkers, supported by experimental data and protocols, to assist researchers in selecting the optimal linker for their therapeutic or diagnostic applications.

Overview of PEG Linker Types: Cleavable vs. Non-Cleavable

PEG linkers can be broadly categorized into two main types based on their stability in biological environments: cleavable and non-cleavable. The choice between them is a strategic decision that directly impacts the conjugate's mechanism of action, therapeutic index, and overall performance.[1]

  • Cleavable Linkers: These are designed with specific chemical bonds that are labile under certain physiological conditions.[2] They act as "smart switches," enabling the release of a payload in response to triggers like changes in pH, redox potential, or the presence of specific enzymes.[2] This targeted release can minimize systemic exposure and off-target toxicity.[1][2]

  • Non-Cleavable Linkers: These linkers are composed of highly stable covalent bonds, such as ether or amide bonds, that do not have a predefined cleavage site.[2] They generally offer greater stability in plasma.[3][4] The release of the payload from a non-cleavable linker depends on the complete degradation of the carrier molecule (e.g., an antibody) within the lysosome of the target cell.[3][5]

Data Summary: In Vitro and In Vivo Stability Comparison

The stability of a PEG linker is often quantified by its half-life (t½) under specific conditions. The following tables summarize quantitative data on the stability of various linker types from published studies.

Table 1: In Vitro Stability of Different Linker Chemistries
Linker TypeBond TypeConditionHalf-life (t½) / % DegradationReference
Cleavable
HydrazoneHydrazonepH 7.4 (Plasma)Prone to hydrolysis, leading to reduced targeting efficiency.[3][3]
pH 5.0 (Lysosomal)Designed to hydrolyze and release payload.[3][3]
Ester (PEGDA)Acrylate EsterpH 7.4, 37°CSignificant degradation observed over 12 weeks in vivo.[6][6]
Ester (Curcumin Conjugate)Glutaryl Ester (PGC)Phosphate Buffer (pH 7.4)~11.5 hours[7]
Ester (Curcumin Conjugate)Succinyl Ester (PSC)Phosphate Buffer (pH 7.4)~5.7 hours[7]
Ester (Curcumin Conjugate)Methylcarboxyl Ester (PMC)Phosphate Buffer (pH 7.4)~2.5 hours[7]
Non-Cleavable
Amide (PEGDAA)AcrylamideIn vivo (12 weeks)Remained stable with no significant degradation.[6][6]
ThioetherThioetherIn vivoGenerally high plasma stability.[3][4][3][4]
EtherEtherGeneralConsidered metabolically stable.[][]
Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics
Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[9]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[9]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[9]
Methotrexate-loaded Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.[9]

Mechanisms of Linker Degradation

The stability of a linker is intrinsically tied to its susceptibility to chemical or enzymatic degradation. Non-cleavable linkers are designed for maximal stability, while cleavable linkers are engineered to degrade in response to specific triggers.

Cleavable Linker Degradation Pathways

Cleavable linkers utilize various mechanisms for payload release, which are typically designed to occur within the target cell to enhance specificity.

  • Acid-Cleavable (Hydrazone): These linkers are stable at the neutral pH of blood (~7.4) but are designed to hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3][4]

  • Reductively-Cleavable (Disulfide): Disulfide bonds are cleaved in the presence of reducing agents. They are relatively stable in the bloodstream but are readily cleaved by the high intracellular concentration of glutathione (B108866) (GSH), particularly in tumor cells.[2][3]

  • Enzymatically-Cleavable (Peptide/Ester):

    • Peptide linkers are designed to be substrates for proteases, like cathepsin B, which are highly active inside lysosomes and often overexpressed in the tumor microenvironment.[2][4]

    • Ester-based linkers are susceptible to hydrolysis by esterase enzymes, which are present in plasma and within cells.[2][7] The rate of hydrolysis can be tuned by modifying the chemical structure of the ester bond.[7]

G Degradation Mechanisms of Cleavable PEG Linkers cluster_0 Biological Environment cluster_1 Cleavable Linker Types cluster_2 Outcome Bloodstream Bloodstream (pH 7.4, Low GSH) Stable Linker Stable Bloodstream->Stable General Condition Lysosome Lysosome (pH 4.5-5.0, High Protease) Cleaved Linker Cleaved (Payload Release) Lysosome->Cleaved Low pH, Enzymes Cytosol Cytosol (High GSH) Cytosol->Cleaved High GSH Hydrazone Hydrazone Linker Hydrazone->Lysosome Hydrolysis Hydrazone->Stable Peptide Peptide Linker Peptide->Lysosome Protease Action Peptide->Stable Disulfide Disulfide Linker Disulfide->Cytosol Reduction Disulfide->Stable Ester Ester Linker Ester->Lysosome Esterase Action

Caption: Degradation pathways for different cleavable linkers.

Experimental Protocols for Stability Assessment

To evaluate and compare the stability of different PEG linkers, standardized in vitro and in vivo assays are essential.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of a bioconjugate in a physiological environment by measuring its degradation or the premature release of its payload in plasma over time.[10]

Objective: To determine the half-life of a PEG-linked conjugate in plasma.

Materials:

  • Test conjugate (e.g., ADC)

  • Human or animal plasma (e.g., from mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) for protein precipitation

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test conjugate.

  • Spike the stock solution into pre-warmed (37°C) plasma to a final concentration (e.g., 1-10 µM).

  • Incubate the plasma sample at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect an aliquot of the plasma sample.

  • Immediately stop the reaction by adding 3-4 volumes of ice-cold ACN containing an internal standard. This step also precipitates plasma proteins.

  • Vortex the sample and centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the amount of intact conjugate remaining.

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time. Fit the data to a first-order decay model to calculate the in vitro plasma half-life (t½).

Caption: Experimental workflow for an in vitro plasma stability assay.
Protocol 2: In Vivo Pharmacokinetic (PK) Study

This study evaluates how a PEG-linked conjugate is absorbed, distributed, metabolized, and excreted (ADME) in a living organism, providing critical data on its in vivo stability and circulation half-life.

Objective: To determine the in vivo half-life, clearance, and Area Under the Curve (AUC) of a PEG-linked conjugate.

Animal Model: Typically mice or rats.

Procedure:

  • Administer the test conjugate to a cohort of animals via a relevant route (e.g., intravenous injection).

  • At a series of predetermined time points (e.g., 5 min, 30 min, 1, 4, 8, 24, 48, 72 hours), collect blood samples from the animals.

  • Process the blood samples to obtain plasma or serum.

  • Extract the conjugate from the plasma/serum samples.

  • Quantify the concentration of the intact conjugate in each sample using a sensitive and specific analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

  • Data Analysis: Plot the plasma concentration of the conjugate versus time. Use pharmacokinetic modeling software to calculate key parameters, including elimination half-life (t½), volume of distribution (Vd), clearance (CL), and AUC.

Selecting the Right Linker: A Stability-Focused Comparison

The choice between a cleavable and non-cleavable linker is dictated by the desired therapeutic strategy.

G Decision Logic: Cleavable vs. Non-Cleavable Linkers Start Payload Release Strategy? Cleavable Cleavable Linker (Hydrazone, Disulfide, Peptide, etc.) Start->Cleavable Triggered Release (pH, GSH, Enzyme) NonCleavable Non-Cleavable Linker (Thioether, Amide, etc.) Start->NonCleavable Intracellular Degradation of Carrier Cleavable_Pros Pros: - Targeted release - Bystander effect possible - Active payload released Cleavable->Cleavable_Pros Advantages Cleavable_Cons Cons: - Lower plasma stability - Risk of premature release Cleavable->Cleavable_Cons Disadvantages NonCleavable_Pros Pros: - High plasma stability - Reduced off-target toxicity - Predictable PK NonCleavable->NonCleavable_Pros Advantages NonCleavable_Cons Cons: - Relies on antibody degradation - No bystander effect - Payload released with amino acid tag NonCleavable->NonCleavable_Cons Disadvantages

Caption: Comparison of cleavable and non-cleavable linkers.

Choose a cleavable linker when:

  • The therapeutic goal requires the release of the payload in its original, unmodified active form.

  • A "bystander effect" is desired, where the released drug can kill neighboring antigen-negative tumor cells.[5]

  • Targeted release in a specific microenvironment (e.g., acidic tumor, reducing intracellular space) is necessary to improve the therapeutic window.[2]

Choose a non-cleavable linker when:

  • Maximum plasma stability is the highest priority to minimize off-target toxicity and achieve a longer circulation half-life.[3][4]

  • The payload is still effective when attached to an amino acid residue after lysosomal degradation of the antibody.[3]

  • The therapeutic strategy relies solely on the internalization of the conjugate into the target cell.[5]

References

A Comparative Guide to PROTACs Synthesized with Tos-PEG3-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Tos-PEG3-methyl ester linker. It offers a comparative perspective on their performance against alternative linker strategies, supported by experimental data. Detailed methodologies for key characterization assays are also included to facilitate the rational design and evaluation of novel protein degraders.

The Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][3]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility and pharmacokinetic properties.[4] The this compound linker provides a three-unit PEG chain, offering a balance of flexibility and defined length. This guide will use data from PROTACs with PEG3 linkers as a representative for those synthesized with this compound, providing a framework for comparison with other linker types.

Comparative Performance Analysis

The following tables summarize the in vitro degradation, ternary complex formation, and pharmacokinetic properties of PROTACs with different linkers. The data for the PEG3 linker is presented as a baseline for comparison.

Table 1: In Vitro Degradation of Target Proteins

PROTAC TargetLinker TypeDC50 (nM)Dmax (%)Cell LineReference
BRD4 PEG3 ~50 >90 HeLa [5]
PEG4<50>90HeLa[5]
PEG5<25>95HeLa[5]
ERα 12-atom (similar to PEG3) Inactive N/A MCF-7 [5]
16-atom (similar to PEG4/5)Active>80MCF-7[5]
TBK1 PEG3 ~250 ~70 HEK293T [5]
PEG5~100>80HEK293T[5]
CDK9 PEG3 ~100 >80 MOLM-13 [5]
PEG5<50>90MOLM-13[5]

Table 2: Ternary Complex Formation and Binding Affinity

PROTAC TargetLinker TypeTernary Complex Cooperativity (α)Binary Binding Affinity (Kd, nM) - TargetBinary Binding Affinity (Kd, nM) - E3 LigaseReference
BRD4 PEG3 ~5 ~150 ~1000 [6]
Alkyl C3~2~180~1200[6]
BTK PEG (≥ 4 units) Favorable Unimpaired Unimpaired N/A
PEG (< 4 units)Less FavorableImpairedImpairedN/A

Table 3: Pharmacokinetic Properties of BTK-targeting PROTACs

CompoundLinker Typet1/2 (h)CL (mL/min/kg)Vd (L/kg)Bioavailability (%)
MT-802 PEG-based 0.5 110 4.7 N/A
SJF620 Modified PEG-based 2.1 25 4.2 ~30

Note: Data for MT-802 and SJF620 are from a study on BTK degraders and are used here to illustrate the impact of linker modification on pharmacokinetic parameters.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding PROTAC characterization. The following diagrams, created using Graphviz, illustrate the IRAK4 signaling pathway targeted by some PROTACs and a typical experimental workflow for their evaluation.

PROTAC_Mechanism cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., IRAK4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub Ub Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Proteolysis

PROTAC-mediated protein degradation pathway.

IRAK4_Signaling TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Transcription

Simplified IRAK4 signaling pathway.

Experimental_Workflow Cell_Culture Cell Culture & Treatment Lysate_Prep Cell Lysis & Protein Quantification Cell_Culture->Lysate_Prep Ternary_Complex_Assay Ternary Complex Formation Assay Cell_Culture->Ternary_Complex_Assay Cell-based Western_Blot Western Blot Lysate_Prep->Western_Blot Data_Analysis Data Analysis (DC50, Dmax, Kd, α) Western_Blot->Data_Analysis Ternary_Complex_Assay->Data_Analysis Ubiquitination_Assay In Vitro Ubiquitination Assay Ubiquitination_Assay->Data_Analysis

Experimental workflow for PROTAC characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the degradation of the target protein induced by the PROTAC.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, MCF-7) in 6-well plates at a desired density and allow them to adhere overnight.[1]

    • Treat the cells with increasing concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]

    • Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

    • Quantify the band intensities using densitometry software.[1]

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

    • Determine the DC50 and Dmax values from the dose-response curve.[1]

Ternary Complex Formation Assays

Objective: To measure the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

a) Isothermal Titration Calorimetry (ITC)

Protocol:

  • Binary Binding:

    • To determine the binding affinity of the PROTAC to the E3 ligase, titrate the PROTAC into a solution of the purified E3 ligase complex in the ITC cell.

    • Similarly, titrate the PROTAC into a solution of the purified target protein to determine its binding affinity.[7]

  • Ternary Complex Formation:

    • To measure the binding of the PROTAC to the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase with the target protein in the ITC cell.

    • Titrate the PROTAC into this pre-formed binary complex.[7]

  • Data Analysis:

    • Analyze the binding isotherms to determine the dissociation constants (Kd) for binary and ternary complex formation.

    • Calculate the cooperativity factor (α) to assess the synergy of ternary complex formation.[7]

b) Surface Plasmon Resonance (SPR)

Protocol:

  • Immobilization:

    • Immobilize the purified E3 ligase onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (Kd).

  • Ternary Interaction Analysis:

    • Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Flow these solutions over the immobilized E3 ligase to measure the kinetics of ternary complex formation.[7]

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants.

    • Calculate the cooperativity factor.

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Protocol:

  • Reaction Setup:

    • In a reaction tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the PROTAC at various concentrations.[8][9]

  • Initiation and Incubation:

    • Initiate the reaction by adding the purified E3 ligase complex and ATP.[8][9]

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Detection of Ubiquitination:

    • Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody specific for the target protein or an anti-ubiquitin antibody. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates a positive result.[10]

    • Alternatively, ELISA-based or fluorescence polarization assays can be used for higher throughput screening.[10][11]

Conclusion

The characterization of PROTACs synthesized with the this compound linker, or similar PEG3 linkers, reveals a nuanced interplay between linker length, flexibility, and the specific target-E3 ligase pair. The provided data and protocols offer a framework for the systematic evaluation of these molecules. While a PEG3 linker can be effective, optimization of linker length and composition is often necessary to achieve optimal degradation potency, favorable ternary complex formation, and desirable pharmacokinetic properties. This guide serves as a valuable resource for researchers in the rational design and development of next-generation targeted protein degraders.

References

Assessing Protein Immunogenicity: A Comparative Guide to Conjugation with Tos-PEG3-methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins is a widely adopted strategy to enhance their pharmacokinetic properties and reduce immunogenicity. However, the immunogenic potential of the PEG linker itself is a critical consideration. This guide provides a comparative assessment of the potential immunogenicity of proteins conjugated with Tos-PEG3-methyl ester against other common PEGylation strategies. Due to a lack of direct experimental data for this compound in the public domain, this comparison is based on established principles of PEG immunogenicity and data from structurally related short-chain PEG linkers.

Comparative Immunogenicity Profile

The immunogenicity of a PEGylated protein is influenced by multiple factors, including the molecular weight of the PEG, its structure (linear vs. branched), the nature of the conjugated protein, and the linker chemistry.[1] Below is a summary of expected immunogenicity based on these principles.

FeatureThis compound (Predicted)Short-Chain Linear PEG (e.g., <2 kDa)Long-Chain Linear PEG (e.g., 20 kDa)Branched PEG (e.g., 40 kDa)
Anti-PEG Antibody (ADA) Titer Data not available. Predicted to be low due to the very short chain length.Generally lower than long-chain PEGs.[1]Can induce significant anti-PEG antibody responses.[1]May offer better shielding of epitopes, potentially leading to lower ADA titers compared to linear PEGs of similar molecular weight.[2]
T-cell Proliferation Data not available. The small size is less likely to be processed and presented by antigen-presenting cells.Lower stimulation of T-cell proliferation compared to larger PEGs.Can induce T-cell proliferation, contributing to an adaptive immune response.The complex structure may reduce uptake and processing by APCs, leading to lower T-cell responses.[2]
Cytokine Release Data not available. Expected to be minimal.Low potential for inducing pro-inflammatory cytokines.Can be associated with cytokine release, particularly upon repeated administration.Generally designed to minimize inflammatory responses.
Potential for Hypersensitivity Data not available. Low risk is anticipated due to its small size and likely transient nature in circulation.Lower risk compared to high molecular weight PEGs.Higher molecular weight PEGs have been associated with a greater risk of hypersensitivity reactions.[3]The larger size can be a factor, but the branched structure may mitigate this by shielding immunogenic sites.

Experimental Protocols for Immunogenicity Assessment

A thorough assessment of immunogenicity involves a tiered approach, starting with in silico and in vitro screening, followed by in vivo studies.[4]

In Silico Immunogenicity Prediction

Before conjugation, the amino acid sequence of the therapeutic protein can be screened for potential T-cell epitopes using immunoinformatics tools. These algorithms predict the binding affinity of peptide fragments to various Human Leukocyte Antigen (HLA) alleles.[5] While not a definitive measure, this provides an early risk assessment.

Anti-Drug Antibody (ADA) Bridging ELISA

This assay is a standard method for detecting antibodies against the PEGylated protein in patient serum.

Protocol:

  • Plate Coating: Coat a 96-well microplate with streptavidin.

  • Capture: Add biotinylated therapeutic protein (the drug) to the wells and incubate to allow binding to streptavidin.

  • Sample Incubation: Add patient serum samples to the wells. If anti-drug antibodies (ADAs) are present, they will form a bridge between the captured biotinylated drug and a labeled version of the drug.

  • Detection: Add a labeled (e.g., with horseradish peroxidase - HRP) version of the therapeutic protein.

  • Substrate Addition: Add a substrate for the label (e.g., TMB for HRP) and measure the resulting signal, which is proportional to the amount of ADA present.

  • Confirmation: To confirm specificity, a parallel assay is run where an excess of the unlabeled drug is added along with the patient serum. A significant reduction in the signal confirms the presence of specific ADAs.

T-cell Proliferation Assay

This assay measures the cellular immune response to the PEGylated protein.

Protocol:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood.[6]

  • Cell Labeling: Label the PBMCs with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).[6]

  • Stimulation: Culture the labeled PBMCs with the PEGylated protein, the unconjugated protein, and appropriate positive and negative controls.

  • Incubation: Incubate the cells for 5-7 days. If T-cells recognize epitopes from the protein, they will proliferate.

  • Analysis: With each cell division, the CFSE dye is diluted. The proliferation of T-cells is measured by the reduction in fluorescence intensity using flow cytometry.[6]

Visualizing the Immunogenicity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the immunogenicity of a novel PEGylated protein therapeutic.

Immunogenicity_Assessment_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment cluster_characterization Advanced Characterization in_silico In Silico Prediction (T-cell epitope mapping) in_vitro In Vitro Assays (ADA ELISA, T-cell Proliferation) in_silico->in_vitro Inform assay design screening Screening Assay (Detect ADA-positive samples) in_vitro->screening Proceed to clinical trials confirmation Confirmatory Assay (Confirm ADA specificity) screening->confirmation Positive samples titration Titration Assay (Quantify ADA levels) confirmation->titration Confirmed positive domain_specificity Domain Specificity (Anti-protein vs. Anti-PEG) confirmation->domain_specificity Characterize epitopes neutralization Neutralizing Antibody (NAb) Assay (Assess impact on drug efficacy) titration->neutralization Characterize response

Caption: A tiered workflow for assessing the immunogenicity of PEGylated protein therapeutics.

Conclusion

While direct experimental data on the immunogenicity of proteins conjugated with this compound is currently unavailable, its short, discrete PEG3 structure suggests a potentially low immunogenic profile. Compared to longer-chain and more complex PEG structures, it is less likely to induce a significant anti-PEG antibody response or stimulate T-cell proliferation. However, this remains a theoretical assessment. For any novel PEGylated therapeutic, a comprehensive immunogenicity risk assessment, including the in vitro and in vivo assays outlined in this guide, is essential to ensure safety and efficacy. Researchers are encouraged to perform comparative studies to definitively characterize the immunogenic potential of this and other novel conjugation reagents.

References

Benchmarking Tos-PEG3-methyl ester performance against other crosslinking reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate crosslinking reagent is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. This guide provides an objective comparison of Tos-PEG3-methyl ester against three widely used crosslinking reagents: Disuccinimidyl suberate (B1241622) (DSS), Bis(sulfosuccinimidyl) suberate (BS3), and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This comparison is supported by a summary of their chemical properties, a discussion of their performance characteristics, and detailed experimental protocols for their evaluation.

An Overview of the Crosslinking Reagents

Crosslinking is a chemical process that creates covalent bonds between two or more molecules.[1] In the realm of life sciences, it is an indispensable technique for studying protein-protein interactions, stabilizing protein complexes, and constructing novel biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3][] The choice of crosslinker depends on several factors, including the functional groups available on the target molecules, the desired spacer arm length, and the required solubility and cleavability of the crosslinker.[5]

This compound is a PEGylated crosslinker featuring a tosyl group and a methyl ester. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, reacting with nucleophiles like amines, hydroxyls, and thiols.[5][6] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the molecule.[6] This type of linker is particularly prominent in the design of PROTACs, where the PEG chain can improve the solubility and cell permeability of the PROTAC molecule.[2][3][7]

Disuccinimidyl suberate (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines.[8][9][10] Being water-insoluble, it must be dissolved in an organic solvent before use.[8][9] Its membrane permeability makes it suitable for intracellular crosslinking.[8][10]

Bis(sulfosuccinimidyl) suberate (BS3) is the water-soluble analog of DSS.[11][12] It is also a homobifunctional NHS ester that targets primary amines but is membrane-impermeable due to its sulfonate groups, making it ideal for crosslinking cell-surface proteins.[11][12]

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker with an NHS ester reactive towards primary amines and a maleimide (B117702) group reactive towards sulfhydryl groups.[13][14][15] This allows for more controlled, two-step conjugation processes, minimizing unwanted self-conjugation.[13]

Chemical and Physical Properties

A summary of the key chemical and physical properties of these four crosslinking reagents is presented in the table below.

FeatureThis compoundDSS (Disuccinimidyl suberate)BS3 (Bis(sulfosuccinimidyl) suberate)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Molecular Formula C17H26O8S[6]C16H20N2O8[9][10]C16H18N2Na2O14S2[12]C16H18N2O6[13]
Molecular Weight 390.45 g/mol [6]368.35 g/mol [10]572.43 g/mol [12]334.32 g/mol [13]
Reactive Groups Tosyl, Methyl Ester[6]2 x NHS Ester[8][9]2 x Sulfo-NHS Ester[11][12]NHS Ester, Maleimide[13][14]
Target Functional Groups Amines, Hydroxyls, Thiols[5]Primary Amines[8][10]Primary Amines[11][12]Primary Amines, Sulfhydryls[13][14]
Spacer Arm Length ~16.3 Å (PEG3 spacer)11.4 Å[8]11.4 Å[12]8.3 Å[14]
Solubility Water Soluble (due to PEG)[6]Water-Insoluble (soluble in DMSO, DMF)[8][9]Water-Soluble[11][12]Water-Insoluble (soluble in DMSO, DMF)[14]
Membrane Permeability PermeablePermeable[8][10]Impermeable[11]Permeable[15]
Cleavability Non-cleavableNon-cleavable[8]Non-cleavable[12]Non-cleavable[15]

Performance Comparison

The performance of a crosslinking reagent is determined by several factors, including its reactivity, stability, and the impact it has on the structure and function of the conjugated molecules.

Performance MetricThis compoundDSS / BS3SMCC
Reaction Specificity Reactive with multiple nucleophiles (amines, hydroxyls, thiols).[5]Highly specific for primary amines (lysine side chains and N-termini).[16]Two-step reaction provides high specificity for linking distinct functional groups (amines and sulfhydryls).[13]
Reaction pH Dependent on the nucleophile.NHS esters react optimally at pH 7-9.[8][16]NHS ester reaction at pH 7-9; Maleimide reaction at pH 6.5-7.5.[14]
Reaction Speed Generally slower than NHS esters.NHS ester reactions are rapid.[16]NHS ester reaction is rapid; maleimide reaction is also efficient.
Stability in Aqueous Solution Good stability.NHS esters are susceptible to hydrolysis, which increases with pH.[16]Maleimide group is more stable than the NHS ester but can hydrolyze at pH > 7.5.[14]
Solubility of Conjugate PEG spacer significantly improves the aqueous solubility of the final conjugate.[][7]DSS can decrease the solubility of the conjugate. BS3, being water-soluble, generally maintains or improves solubility.Can decrease the solubility of the conjugate.
Immunogenicity PEGylation is known to reduce the immunogenicity of the resulting conjugate.The crosslinker itself can be immunogenic.The crosslinker itself can be immunogenic.
Control over Conjugation Less control in one-step reactions due to reactivity with multiple groups.Homobifunctional nature can lead to self-conjugation and polymerization.Heterobifunctional nature allows for controlled, sequential conjugation, minimizing side products.[13]

Experimental Protocols

To objectively compare the performance of these crosslinking reagents, a standardized experimental workflow is essential. Below is a detailed protocol for a comparative analysis of protein crosslinking efficiency.

I. Materials
  • Protein: A model protein with known primary amine and/or sulfhydryl content (e.g., Bovine Serum Albumin - BSA).

  • Crosslinkers:

    • This compound

    • DSS (Disuccinimidyl suberate)

    • BS3 (Bis(sulfosuccinimidyl) suberate)

    • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Borate buffer (50 mM, pH 8.5)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Analysis Reagents: SDS-PAGE gels, Coomassie Brilliant Blue stain, mass spectrometry-grade trypsin, and appropriate solvents for LC-MS/MS.

II. Experimental Workflow

G cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis p1 Prepare Protein Solution (e.g., BSA in PBS) r1 Incubate Protein with This compound p1->r1 Add Protein r2 Incubate Protein with DSS p1->r2 Add Protein r3 Incubate Protein with BS3 p1->r3 Add Protein r4 Incubate Protein with SMCC (Step 1: Amine reaction) p1->r4 Add Protein p2 Prepare Crosslinker Stock Solutions (DSS/SMCC in DMSO, BS3 in water, Tos-PEG3-Me in DMSO) p2->r1 Add Crosslinker p2->r2 Add Crosslinker p2->r3 Add Crosslinker p2->r4 Add Crosslinker a1 Quench Reactions (add Tris-HCl) r1->a1 r2->a1 r3->a1 r5 Add Sulfhydryl-containing molecule (for SMCC, Step 2) r4->r5 r5->a1 a2 Analyze by SDS-PAGE a1->a2 a3 In-gel or In-solution Digestion (Trypsin) a2->a3 a4 Quantitative LC-MS/MS Analysis a3->a4 a5 Data Analysis (Identify crosslinked peptides) a4->a5 G cluster_reactants Reactants cluster_products Products NHS_Ester R-CO-O-N(CO)2 Amide_Bond R-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Primary_Amine Protein-NH2 Primary_Amine->Amide_Bond NHS N-hydroxysuccinimide Amide_Bond->NHS release G Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A activates Kinase_B Kinase_B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression regulates Ligand Ligand Ligand->Receptor binds

References

Safety Operating Guide

Proper Disposal Procedures for Tos-PEG3-methyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Key Chemical Properties and Hazards

Tos-PEG3-methyl ester is comprised of a tosyl group and a methyl ester moiety attached to a PEG linker. The tosyl group is an excellent leaving group in nucleophilic substitution reactions.[1][2] Tosylates as a class of compounds are recognized as potent alkylating agents and should be handled with caution as they can be carcinogenic.[3] The PEG component of the molecule generally increases water solubility and is considered biodegradable.[1][2][4]

PropertyInformationSource
Chemical Name Propanoic acid, 3-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]-, methyl ester[5]
Molecular Formula C15H22O7S[5]
Molecular Weight 346.4 g/mol [5]
Key Functional Groups Tosyl, PEG, Methyl Ester[1][2]
Primary Hazard Tosylate group is a potent alkylating agent.[3]
PEG Component Biodegradable and increases water solubility.[4]

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate personal protective equipment. All handling of this compound should be performed inside a certified chemical fume hood.[3]

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A standard laboratory coat is required.
Ventilation All handling must occur in a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be handled systematically to ensure safety and environmental compliance. Do not dispose of this chemical down the drain or in regular trash.

Methodology for Waste Collection and Disposal:
  • Waste Segregation at the Source:

    • Collect all waste containing this compound in a designated and clearly labeled hazardous waste container.[3][6]

    • This includes residual amounts in original containers, contaminated materials (e.g., pipette tips, gloves, weighing paper), and solutions.

    • Crucially, do not mix this compound waste with other waste streams, especially incompatible materials such as bases, reducing agents, and oxidizing agents, to prevent potentially hazardous reactions.[6]

  • Container Selection and Labeling:

    • Use a chemically resistant container, such as a glass or suitable plastic bottle, for waste collection.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Handling of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered hazardous waste.

    • These materials should be placed in a sealed, labeled bag or a designated solid waste container.[3]

  • Spill Management:

    • For small spills contained within a chemical fume hood, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[3]

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.[3]

    • For larger spills or any spill that occurs outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[3]

  • Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.

    • Contact your institution's EHS department or a licensed hazardous waste management provider to arrange for pickup and proper disposal.[3] Waste material must be disposed of in accordance with national and local regulations.

Emergency Exposure Procedures:
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove any contaminated clothing.[3]

  • Eye Contact: Remove any contact lenses and flush eyes immediately with large amounts of water, separating eyelids to ensure adequate flushing. Promptly seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting and seek immediate medical attention.

In all cases of exposure, seek medical attention and provide the medical personnel with information about the chemical.[3]

Disposal Workflow Diagram

A Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood A->C D Generate Waste A->D K Spill Occurs A->K E Segregate Waste at Source D->E F Solid Waste (Contaminated materials) E->F G Liquid Waste (Solutions, residues) E->G H Place in Labeled Hazardous Waste Container F->H G->H I Store in Secure Area H->I J Contact EHS for Disposal I->J L Small Spill in Hood K->L M Large Spill / Outside Hood K->M N Use Inert Absorbent L->N O Evacuate & Contact EHS M->O N->H

Caption: Waste Disposal Workflow for this compound.

Logical Relationship of Safety Measures

cluster_0 Hazard Identification cluster_1 Control Measures cluster_2 Safe Outcome Potent Alkylating Agent (Tosyl Group) Potent Alkylating Agent (Tosyl Group) Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) Potent Alkylating Agent (Tosyl Group)->Engineering Controls (Fume Hood) Potential Carcinogen Potential Carcinogen Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Potential Carcinogen->Personal Protective Equipment (PPE) Minimized Exposure Minimized Exposure Engineering Controls (Fume Hood)->Minimized Exposure Administrative Controls (SOPs) Administrative Controls (SOPs) Administrative Controls (SOPs)->Minimized Exposure Proper Disposal Procedures Proper Disposal Procedures Administrative Controls (SOPs)->Proper Disposal Procedures Personal Protective Equipment (PPE)->Minimized Exposure Safe Outcome Safe Outcome Minimized Exposure->Safe Outcome Environmental Protection Environmental Protection Environmental Protection->Safe Outcome Proper Disposal Procedures->Environmental Protection

Caption: Interrelation of Hazards, Controls, and Safe Outcomes.

References

Essential Safety and Operational Guidance for Handling Tos-PEG3-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents such as Tos-PEG3-methyl ester. This document provides crucial safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

Chemical Profile:

This compound is a molecule that incorporates a tosyl group, a hydrophilic PEG linker, and a methyl ester. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, making it a versatile reagent in bioconjugation and drug development.[1][2] The PEG linker enhances the water solubility of the compound.[1][2]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted before commencing any work.[3] The following table summarizes the minimum recommended PPE for handling this compound based on general laboratory safety protocols.

PPE CategoryItemSpecifications and Use
Eye and Face Safety Glasses/GogglesMust be ANSI Z87.1-compliant and equipped with side shields to protect against splashes.[3] For tasks with a higher risk of splashing, such as pouring large volumes, a face shield should be worn in addition to safety glasses or goggles.[4]
Hand Disposable Nitrile GlovesMinimum requirement for incidental contact.[3] For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[3][5] Gloves should be inspected before use and removed immediately if contaminated, followed by hand washing.[3]
Body Laboratory CoatA properly fitting, buttoned lab coat is essential to protect skin and clothing from spills.[6] For work with flammable materials, a fire-resistant lab coat is recommended.[4]
Footwear Closed-Toe ShoesRequired to protect feet from spills and falling objects.[4][6]
Respiratory Fume HoodAll work with this compound, especially when handling the solid or preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Wear all required PPE as detailed in the table above.

  • When weighing the solid this compound, perform this task inside a fume hood to avoid inhaling any airborne powder.

  • Use anti-static weighing paper or a container to prevent dispersal of the solid.

2. Solution Preparation:

  • Add the solvent to the weighed this compound slowly to avoid splashing.

  • If the dissolution process is exothermic, take appropriate precautions to control the temperature.

  • Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.

3. Reaction and Use:

  • All reactions involving this compound should be conducted in a fume hood.

  • Be aware that tosylation reactions can be vigorous.[8] Monitor the reaction closely, especially during initial stages.

  • Avoid the use of ethers in reactions that may subsequently require distillation for purification, as this can pose an explosion risk.[8]

  • Keep all ignition sources away from the work area, as many organic solvents are flammable.[7]

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

1. Waste Segregation:

  • All solid and liquid waste containing this compound should be collected in a designated, properly labeled hazardous waste container.[7]

  • Do not mix this waste with other waste streams unless it is confirmed to be compatible.

  • Halogenated and non-halogenated organic waste should be collected in separate containers.[7]

2. Container Management:

  • Waste containers should be kept closed when not in use and stored in a secondary container to prevent spills.

  • Store waste containers in a well-ventilated area, away from heat and ignition sources.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Never dispose of this compound or its waste down the drain.[7]

4. Decontamination:

  • All glassware and equipment that have come into contact with this compound should be decontaminated.

  • Rinse glassware with an appropriate solvent (e.g., acetone, ethanol) in a fume hood, and collect the rinsate as hazardous waste.

  • After the initial solvent rinse, glassware can be washed using standard laboratory procedures.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_use Use cluster_disposal Disposal prep_ppe Don PPE prep_weigh Weigh Solid in Fume Hood prep_ppe->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution use_reaction Conduct Reaction in Fume Hood prep_solution->use_reaction disp_waste Collect Waste in Labeled Container use_reaction->disp_waste disp_decon Decontaminate Glassware disp_waste->disp_decon disp_final Dispose via EHS disp_decon->disp_final

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.